Product packaging for Autac4(Cat. No.:)

Autac4

Cat. No.: B8146247
M. Wt: 870.0 g/mol
InChI Key: IYRHHSZRPVKBSQ-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Autac4 is a useful research compound. Its molecular formula is C43H48FN9O8S and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H48FN9O8S B8146247 Autac4

Properties

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-[3-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]propoxy]ethoxy]ethoxy]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48FN9O8S/c1-27(54)48-33(26-62-43-50-36-38(51-42(45)52-40(36)57)53(43)25-28-13-15-30(44)16-14-28)39(56)46-17-7-19-59-21-23-61-24-22-60-20-8-18-47-41(58)37(55)34-31-11-5-6-12-32(31)49-35(34)29-9-3-2-4-10-29/h2-6,9-16,33,49H,7-8,17-26H2,1H3,(H,46,56)(H,47,58)(H,48,54)(H3,45,51,52,57)/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHHSZRPVKBSQ-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48FN9O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Autac4 Function

This compound is a pioneering molecule in the field of targeted protein degradation, specifically designed to induce the selective removal of damaged mitochondria through a process known as mitophagy. As an Autophagy-Targeting Chimera (AUTAC), it represents a novel therapeutic modality for conditions associated with mitochondrial dysfunction.[1][2][3]

At its core, this compound is a heterobifunctional molecule composed of three key components:

  • A targeting ligand: A 2-phenylindole-3-glyoxyamide moiety that specifically binds to the Translocator Protein (TSPO) located on the outer mitochondrial membrane.[4] This ensures the selective recruitment of this compound to its intended organellar target.

  • A flexible linker: A polyethylene glycol (PEG) linker that connects the targeting ligand to the degradation-inducing tag. The linker's length and flexibility are critical for optimal positioning and function of the molecule.[4]

  • A degradation tag: A p-fluorobenzyl guanine (FBnG) derivative that mimics the post-translational modification known as S-guanylation. This tag is the key to initiating the autophagy cascade.

The fundamental mechanism of this compound revolves around its ability to tag damaged mitochondria for degradation by the cellular autophagy machinery. Unlike traditional therapeutic approaches that focus on inhibiting protein function, this compound facilitates the complete removal of its target.

Quantitative Data Summary

While comprehensive quantitative data on this compound's binding affinity and degradation efficiency remains limited in publicly available literature, the following table summarizes the key parameters based on existing studies.

ParameterValueCell Line(s)Reference(s)
Effective Concentration 10 µMDetroit 532, HeLa
Treatment Duration for Mitophagy Induction 24 - 72 hoursDetroit 532
Time for Accumulation of K63-linked Polyubiquitin ~8 hoursHeLa

Signaling Pathway of this compound-Mediated Mitophagy

The signaling cascade initiated by this compound culminates in the lysosomal degradation of targeted mitochondria. A critical step in this process is the K63-linked polyubiquitination of mitochondrial surface proteins. While the specific E3 ubiquitin ligase recruited by this compound has not yet been definitively identified in the available literature, the overall pathway is understood to proceed as follows:

  • Mitochondrial Targeting: this compound, circulating in the cytosol, binds to TSPO on the outer membrane of mitochondria.

  • S-Guanylation Mimicry and Ubiquitination: The FBnG tag of this compound mimics S-guanylation, a post-translational modification. This mimicry leads to the recruitment or activation of a yet-to-be-identified E3 ubiquitin ligase. This E3 ligase then catalyzes the formation of K63-linked polyubiquitin chains on proteins in the vicinity of this compound on the mitochondrial surface.

  • Autophagy Receptor Recruitment: The K63-linked polyubiquitin chains are recognized and bound by autophagy receptor proteins, most notably p62/SQSTM1.

  • Autophagosome Formation: The binding of p62/SQSTM1 to the ubiquitinated mitochondria recruits the core autophagy machinery, leading to the formation of a double-membraned vesicle called an autophagosome that engulfs the targeted mitochondrion.

  • Lysosomal Fusion and Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The hydrolytic enzymes within the lysosome degrade the mitochondrion and its components, which are then recycled by the cell.

Autac4_Signaling_Pathway This compound This compound TSPO TSPO This compound->TSPO Binds to K63_Ub K63-linked Polyubiquitin Chains TSPO->K63_Ub Recruitment of Unknown E3 Ligase leads to p62 p62/SQSTM1 K63_Ub->p62 Autophagosome Autophagosome Formation p62->Autophagosome Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Forms

This compound Signaling Pathway for Mitophagy Induction.

Experimental Workflow

The elucidation of this compound's mechanism of action involves a series of interconnected experimental procedures designed to observe and quantify the key steps in the mitophagy pathway.

Autac4_Experimental_Workflow cluster_Cellular_Assays Cellular Assays cluster_Analysis Analysis cluster_Biochemical_Sub_Assays cluster_Western_Blot_Sub_Assays Cell_Culture Cell Culture (e.g., HeLa, Detroit 532) Autac4_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Autac4_Treatment CCCP_Treatment Optional: Mitochondrial Damage Induction (CCCP) Cell_Culture->CCCP_Treatment Microscopy Fluorescence Microscopy (mito-Rosella Assay for Mitophagy) Autac4_Treatment->Microscopy Biochemical_Assays Biochemical Assays Autac4_Treatment->Biochemical_Assays Western_Blot Western Blotting Autac4_Treatment->Western_Blot CCCP_Treatment->Autac4_Treatment ATP_Assay ATP Level Measurement Biochemical_Assays->ATP_Assay Ubiquitination_Assay K63-Ubiquitin Detection Western_Blot->Ubiquitination_Assay Apoptosis_Assay Cytochrome c Release & Pro-caspase 3 Cleavage Western_Blot->Apoptosis_Assay

Experimental Workflow for this compound Mechanism of Action Studies.

Detailed Experimental Protocols

Mitophagy Assessment using mito-Rosella Reporter

This protocol is designed to visualize and quantify mitophagy in live cells. The mito-Rosella reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of healthy mitochondria, it fluoresces both green and red. Upon delivery to the acidic environment of the lysosome via mitophagy, the green fluorescence is quenched, while the red fluorescence remains stable. The ratio of red to green fluorescence thus serves as a quantitative measure of mitophagy.

Materials:

  • Cells of interest (e.g., Detroit 532)

  • Complete culture medium

  • mito-Rosella plasmid or viral vector

  • Transfection reagent or viral transduction reagents

  • This compound

  • Fluorescence microscope with appropriate filter sets for green and red fluorescence

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding and Transfection/Transduction: a. Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. b. Transfect or transduce the cells with the mito-Rosella reporter construct according to the manufacturer's instructions. c. Allow cells to express the reporter for 24-48 hours.

  • This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM). c. Replace the medium in the cell culture dishes with the this compound-containing medium. d. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Live-Cell Imaging: a. Mount the live-cell imaging dish on the fluorescence microscope stage, ensuring the maintenance of appropriate temperature, humidity, and CO2 levels. b. Acquire images in both the green (e.g., FITC filter set) and red (e.g., TRITC filter set) channels. c. For time-lapse imaging, acquire images at regular intervals over the course of the experiment.

  • Image Analysis: a. For each cell or region of interest, quantify the mean fluorescence intensity in both the red and green channels. b. Calculate the ratio of red to green fluorescence intensity. An increase in this ratio indicates an increase in mitophagy. c. Statistically analyze the data from multiple cells and experiments.

Western Blotting for K63-linked Polyubiquitination, Cytochrome c Release, and Pro-caspase 3 Cleavage

This protocol allows for the detection of key molecular events in the this compound-induced pathway.

Materials:

  • Treated and untreated cell pellets

  • Cytosolic and mitochondrial fractionation kit

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-K63-linkage specific ubiquitin, anti-cytochrome c, anti-caspase-3, anti-cleaved caspase-3, and a loading control (e.g., anti-GAPDH for cytosolic fractions, anti-COX IV for mitochondrial fractions)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis and Fractionation: a. For cytochrome c release, perform cytosolic and mitochondrial fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial fractions. b. For total ubiquitination and caspase-3 cleavage analysis, lyse whole cells in RIPA buffer.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply the chemiluminescent substrate and acquire the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the protein of interest to the loading control. c. Compare the levels of K63-linked ubiquitination, cytosolic cytochrome c, and cleaved caspase-3 between treated and untreated samples.

Intracellular ATP Level Measurement

This assay quantifies the cellular energy status, which can be an indicator of mitochondrial health.

Materials:

  • Treated and untreated cells

  • ATP measurement kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Lysis: a. Lyse the cells according to the ATP measurement kit manufacturer's protocol to release intracellular ATP.

  • ATP Measurement: a. Add the luciferase-containing reagent to the cell lysates. b. Immediately measure the luminescence using a luminometer.

  • Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Calculate the ATP concentration in the cell lysates based on the standard curve. c. Normalize the ATP levels to the total protein concentration or cell number. d. Compare the ATP levels between treated and untreated cells. An increase or maintenance of ATP levels in the presence of a mitochondrial stressor (like CCCP) after this compound treatment would indicate improved mitochondrial quality control.

References

Autac4: A Deep Dive into PINK1/Parkin-Independent Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific cellular components via the autophagy pathway. Autac4, a key member of this class, is engineered to specifically target and eliminate mitochondria, a process known as mitophagy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces mitophagy, independent of the canonical PINK1/Parkin pathway. We will detail the core signaling cascade, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays, offering a complete resource for researchers in the field of targeted protein and organelle degradation.

Introduction to this compound and Mitophagy

Mitophagy is a crucial cellular quality control mechanism that selectively removes damaged or superfluous mitochondria, thereby maintaining mitochondrial homeostasis and cellular health. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. The most well-characterized mitophagy pathway involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin. However, emerging evidence has highlighted the existence of alternative, PINK1/Parkin-independent mitophagy pathways.

This compound is a bifunctional molecule designed to hijack the autophagy machinery for the targeted degradation of mitochondria. It comprises a mitochondria-targeting moiety and a guanine-based "degradation tag." This innovative approach offers a powerful tool to induce mitophagy pharmacologically and provides a unique opportunity to study and potentially treat diseases associated with mitochondrial dysfunction.

The Core Mechanism of this compound-Induced Mitophagy

This compound's mechanism of action is a multi-step process that culminates in the engulfment of mitochondria by autophagosomes and their subsequent degradation in lysosomes.

Mitochondrial Targeting and Guanine Tag Delivery

This compound is designed with a specific ligand that directs it to the outer mitochondrial membrane. Once localized, the molecule effectively "tags" the mitochondrion with its guanine moiety.

K63-Linked Polyubiquitination: The Key Signaling Hub

The guanine tag serves as a beacon for the cellular ubiquitination machinery. An as-yet-unidentified E3 ubiquitin ligase recognizes the tagged mitochondria and catalyzes the formation of K63-linked polyubiquitin chains on mitochondrial outer membrane proteins. This is a critical step, as K63-linked ubiquitination is a non-degradative signal that typically mediates protein-protein interactions and signaling complex assembly, in contrast to the K48-linked chains that target proteins for proteasomal degradation. The accumulation of these K63-linked polyubiquitin chains can be observed approximately 8 hours after this compound treatment[1].

Recruitment of Autophagy Receptors and Autophagosome Formation

The K63-polyubiquitin chains act as a scaffold to recruit autophagy receptors, such as p62/SQSTM1, which possess ubiquitin-binding domains. These receptors, in turn, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This interaction tethers the ubiquitinated mitochondrion to the nascent autophagosome, facilitating its engulfment.

Lysosomal Degradation and Cellular Renewal

Once enclosed within the autophagosome, the mitochondrion is delivered to the lysosome for degradation. The fusion of the autophagosome with the lysosome forms an autolysosome, where hydrolytic enzymes break down the mitochondrial components into their constituent molecules, which can then be recycled by the cell.

A significant consequence of this compound-induced mitophagy is the subsequent upregulation of mitochondrial biogenesis, mediated by the master regulator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)[2]. This suggests a compensatory mechanism where the clearance of damaged mitochondria signals the cell to produce new, healthy ones, thereby restoring cellular energetic and metabolic balance.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved in this compound-induced mitophagy, the following diagrams have been generated using the Graphviz DOT language.

This compound-Induced Mitophagy Signaling Pathway

Autac4_Mitophagy_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Autac4_ext This compound Autac4_int This compound Autac4_ext->Autac4_int Cellular Uptake Guanine_tag Guanine Tag Autac4_int->Guanine_tag Mitochondrial Targeting E3_ligase E3 Ubiquitin Ligase (Unknown) E3_ligase->Guanine_tag Ub Ubiquitin Ub->E3_ligase Autophagy_receptors Autophagy Receptors (e.g., p62) Autophagosome Autophagosome Autophagy_receptors->Autophagosome Tethering Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion PGC1a PGC-1α Autolysosome->PGC1a Signaling Cascade New_Mitochondria New Mitochondria PGC1a->New_Mitochondria Mitochondrial Biogenesis Mitochondrion Damaged Mitochondrion Mitochondrion->Autophagosome Engulfment K63_polyUb K63-polyUb Guanine_tag->K63_polyUb Ubiquitination K63_polyUb->Autophagy_receptors Recruitment

Caption: Signaling pathway of this compound-induced mitophagy.

Experimental Workflow for Assessing this compound Efficacy

Autac4_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting & Lysis treatment->harvest western_blot Western Blot (LC3, TOM20, K63-Ub) harvest->western_blot microscopy Fluorescence Microscopy (mito-Rosella) harvest->microscopy atp_assay ATP Production Assay harvest->atp_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) harvest->mmp_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis microscopy->data_analysis atp_assay->data_analysis mmp_assay->data_analysis

Caption: Experimental workflow for evaluating this compound-induced mitophagy.

Quantitative Data on this compound-Induced Mitophagy

The efficacy of this compound in inducing mitophagy and restoring mitochondrial function has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on Mitophagy Induction in Detroit 532 Cells

TreatmentDuration (hours)Mitophagy Induction (mito-Rosella Assay)
Vehicle Control24-72Baseline
This compound (10 µM) 24-72 Significant increase in mitophagy

Data abstracted from MedChemExpress product information, citing Takahashi et al., 2019.[1]

Table 2: Restoration of Mitochondrial Function in Down Syndrome Patient-Derived Fibroblasts

TreatmentDuration (days)Mitochondrial Membrane PotentialIntracellular ATP Production
Untreated3ReducedReduced
This compound Treatment 3 Restored to normal levels Restored to normal levels

Data abstracted from Takahashi et al., 2020, Autophagy.[3]

Table 3: Protective Effects of this compound Against Mitochondrial Injury (CCCP-induced)

Pre-treatmentCCCP ChallengeCytochrome c ReleasePro-caspase 3 CleavageIntracellular ATP Levels
VehicleYesIncreasedIncreasedDecreased
This compound (10 µM) Yes Suppressed Suppressed Maintained

Data abstracted from MedChemExpress product information.[1]

Detailed Experimental Protocols

The following protocols are based on methodologies commonly used to assess mitophagy and mitochondrial function in the context of this compound treatment.

Western Blotting for Mitophagy Markers

Objective: To detect changes in the levels of mitochondrial proteins (e.g., TOM20) and autophagy markers (e.g., LC3-II) following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-TOM20, anti-LC3, anti-K63-linkage specific ubiquitin, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions should be determined empirically but are often in the range of 1:1000.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in mitochondrial protein levels are indicative of mitophagy.

Fluorescence Microscopy with mito-Rosella

Objective: To visualize and quantify mitophagic flux in live cells using the pH-sensitive fluorescent reporter mito-Rosella.

Materials:

  • Cells stably or transiently expressing mito-Rosella.

  • This compound and vehicle control.

  • Fluorescence microscope with appropriate filter sets for green (pH-neutral) and red (pH-stable) fluorescence.

Procedure:

  • Plate cells expressing mito-Rosella on glass-bottom dishes or coverslips.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24-72 hours).

  • Image live cells using a fluorescence microscope.

  • In healthy mitochondria, the mito-Rosella reporter will emit both green and red fluorescence.

  • Upon delivery to the acidic environment of the lysosome via mitophagy, the green fluorescence is quenched, while the red fluorescence persists.

  • Mitophagic flux can be quantified by the appearance of red-only puncta, representing mitochondria within lysosomes.

Mitochondrial Membrane Potential Assay (JC-1)

Objective: To measure changes in mitochondrial membrane potential following this compound treatment.

Materials:

  • JC-1 dye.

  • Cell culture medium.

  • This compound and vehicle control.

  • Positive control for depolarization (e.g., CCCP).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Plate cells in a multi-well plate and treat with this compound or controls.

  • Incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash cells with assay buffer.

  • Measure fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Calculate the ratio of red to green fluorescence. An increase in this ratio indicates a restoration or maintenance of mitochondrial membrane potential.

Intracellular ATP Measurement Assay

Objective: To quantify changes in cellular ATP levels as an indicator of mitochondrial function.

Materials:

  • ATP measurement kit (e.g., luciferase-based).

  • This compound and vehicle control.

  • Luminometer.

Procedure:

  • Plate cells and treat with this compound or controls.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions to release ATP.

  • Add the luciferase-based ATP detection reagent.

  • Measure luminescence using a luminometer.

  • Normalize ATP levels to the total protein concentration or cell number. An increase in ATP levels suggests improved mitochondrial function.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted degradation, offering a potent and specific tool to induce mitophagy independently of the PINK1/Parkin pathway. Its ability to clear damaged mitochondria and promote mitochondrial biogenesis holds considerable promise for the development of novel therapeutics for a range of diseases.

Future research will likely focus on several key areas. The identification of the specific E3 ubiquitin ligase responsible for the K63-polyubiquitination of this compound-tagged mitochondria is a critical next step in fully elucidating the molecular pathway. Furthermore, a more detailed understanding of the signaling cascade that links mitophagy to the activation of PGC-1α and subsequent mitochondrial biogenesis is needed. Finally, the in vivo efficacy and safety of this compound and other AUTACs will need to be rigorously evaluated in preclinical models of disease. The continued exploration of this innovative technology will undoubtedly provide valuable insights into the fundamental processes of cellular quality control and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on Autac4 and K63-linked Polyubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Autac4, a novel autophagy-targeting chimera (AUTAC), and its mechanism of action involving K63-linked polyubiquitination to induce mitophagy. This compound represents a promising strategy for the targeted degradation of damaged mitochondria, with therapeutic potential in diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders. This document details the molecular mechanism of this compound, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to this compound and K63-Linked Polyubiquitination

Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to hijack the cellular autophagy machinery for the selective degradation of specific cellular components. This compound is a first-in-class, mitochondria-targeting AUTAC that promotes the clearance of damaged mitochondria via mitophagy, a selective form of autophagy.[1][2][3]

A key feature of this compound's mechanism is the induction of K63-linked polyubiquitination on mitochondrial proteins.[4][5] Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains serve as a scaffold for the recruitment of autophagy receptors, such as p62/SQSTM1, initiating the formation of the autophagosome around the targeted cargo. This compound's ability to induce mitophagy is independent of the well-characterized PINK1/Parkin pathway, offering a potential therapeutic avenue for conditions where this pathway is compromised.

Molecular Mechanism of this compound

This compound is a chimeric molecule composed of two key moieties connected by a linker:

  • A Mitochondria-Targeting Ligand: this compound utilizes a ligand for the translocator protein (TSPO) located on the outer mitochondrial membrane, ensuring its specific localization to mitochondria.

  • A Guanine-Based Degradation Tag: This tag is responsible for inducing K63-linked polyubiquitination on mitochondrial surface proteins. The precise mechanism by which the guanine tag recruits or activates an E3 ubiquitin ligase to catalyze this specific chain linkage is an area of active investigation and the specific E3 ligase(s) involved have not yet been fully elucidated.

Once K63-polyubiquitin chains are assembled on the mitochondrial surface, they are recognized by the ubiquitin-binding domain (UBA) of autophagy receptors like p62/SQSTM1. p62 then interacts with LC3 on the nascent autophagosome, tethering the mitochondrion to the autophagic machinery for engulfment and subsequent degradation upon fusion with the lysosome.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies on this compound's activity.

ParameterCell LineConcentrationTreatment DurationObservationCitation
Mitophagy InductionDetroit 53210 µM24-72 hoursInduction of mitophagy as measured by mito-Rosella assay.
K63-linked PolyubiquitinationHeLa40 µM8 hoursAccumulation of K63-linked polyubiquitin.
Mitochondrial DegradationHeLa40 µM10 hoursInduction of mitochondrial degradation and biogenesis.
Rescue from Mitochondrial Injury-10 µM-Suppression of cytochrome c release and pro-caspase 3 cleavage after CCCP treatment.
ParameterCell ModelTreatment DurationObservationCitation
Restoration of Mitochondrial Membrane PotentialDown syndrome patient-derived fibroblasts3 daysRestoration of mitochondrial membrane potential.
Restoration of ATP ProductionDown syndrome patient-derived fibroblasts3 daysRestoration of intracellular ATP levels.

Signaling Pathways and Experimental Workflows

This compound-Mediated Mitophagy Signaling Pathway

Caption: this compound targets mitochondria via TSPO and induces K63-polyubiquitination, leading to p62-mediated autophagic degradation.

Experimental Workflow for Characterizing this compound Activity

Autac4_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays ub_assay In Vitro Ubiquitination Assay e3_id E3 Ligase Identification (e.g., Proteomics) ub_assay->e3_id cell_culture Cell Culture (e.g., HeLa, Detroit 532, patient fibroblasts) autac4_treatment This compound Treatment (Dose and Time Course) cell_culture->autac4_treatment k63_wb Western Blot for K63-linked Polyubiquitin autac4_treatment->k63_wb ip_ms Immunoprecipitation-Mass Spectrometry (for ubiquitinated proteins) autac4_treatment->ip_ms mitophagy_assay Mitophagy Assay (e.g., mito-Rosella, flow cytometry) autac4_treatment->mitophagy_assay mito_function Mitochondrial Function Assays (Membrane potential, ATP levels) autac4_treatment->mito_function cytotoxicity Cytotoxicity/Apoptosis Assays autac4_treatment->cytotoxicity

Caption: A typical experimental workflow to characterize the biochemical and cellular activities of this compound.

Detailed Experimental Protocols

Mito-Rosella Mitophagy Assay

This protocol is adapted from methodologies used to assess mitophagy. The mito-Rosella biosensor consists of a pH-sensitive GFP and a pH-insensitive RFP targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, both fluorophores emit a signal. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the RFP signal remains, allowing for ratiometric analysis of mitophagy.

Materials:

  • Cells expressing a mitochondrial-targeted Rosella biosensor (mito-Rosella)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4%) in PBS for fixation

  • Mounting medium with DAPI

  • Confocal microscope with appropriate filter sets for GFP and RFP

Procedure:

  • Cell Seeding: Seed mito-Rosella expressing cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time course (e.g., 24, 48, 72 hours).

  • Fixation: After treatment, wash the cells twice with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing and Mounting: Wash the cells three times with PBS. Mount coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope. Capture images in the GFP, RFP, and DAPI channels. Use consistent imaging parameters (laser power, gain, etc.) across all samples.

  • Image Analysis:

    • Quantify the number of RFP-only puncta (representing mitolysosomes) per cell.

    • Alternatively, perform a ratiometric analysis of the RFP/GFP signal intensity within the cell. An increase in the RFP/GFP ratio indicates an increase in mitophagy.

    • Analyze a sufficient number of cells per condition for statistical significance.

Western Blot for K63-Linked Polyubiquitination

This protocol outlines the detection of K63-linked polyubiquitin chains in cell lysates following this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-K63-linkage specific ubiquitin antibody

  • Primary antibody: Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time (e.g., 8 hours). After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and DUB inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against K63-linked ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

In Vitro Ubiquitination Assay

This assay can be used to reconstitute the ubiquitination of a substrate in a test tube and to identify potential E3 ligases involved in this compound's mechanism.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (a panel of E2s can be screened)

  • Recombinant putative E3 ligase

  • Recombinant ubiquitin (wild-type and K63-only mutants)

  • Substrate protein (e.g., a mitochondrial outer membrane protein)

  • This compound

  • Ubiquitination reaction buffer (containing ATP and MgCl2)

  • SDS-PAGE and Western blot reagents as described above

  • Antibody against the substrate protein and K63-linked ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, the E2 of interest, the putative E3 ligase, ubiquitin, the substrate protein, and this compound or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the substrate protein to observe higher molecular weight species corresponding to ubiquitinated forms. To confirm the linkage type, probe a parallel blot with a K63-linkage specific ubiquitin antibody.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, offering a novel strategy to induce mitophagy and clear damaged mitochondria. Its Parkin-independent mechanism of action, mediated by K63-linked polyubiquitination, opens up new therapeutic possibilities for a range of diseases associated with mitochondrial dysfunction.

Future research should focus on elucidating the precise molecular machinery recruited by this compound's guanine tag, particularly the identification of the specific E3 ubiquitin ligase(s) involved. A deeper understanding of this mechanism will facilitate the design of more potent and selective AUTACs. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic efficacy and safety of this compound and next-generation AUTACs in relevant disease models.

References

Autac4's Independence from the PINK1/Parkin Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific cellular targets through the autophagy pathway. Autac4, a mitochondria-targeting AUTAC, has been developed to promote the selective clearance of damaged mitochondria, a process known as mitophagy. A critical question for the therapeutic application and mechanistic understanding of this compound is its reliance on the canonical PINK1/Parkin pathway, the best-characterized signaling cascade for mitophagy in response to mitochondrial damage. This technical guide provides a comprehensive analysis of the available scientific evidence, concluding that This compound-mediated mitophagy is independent of the PINK1/Parkin pathway . We present the divergent mechanisms of action, supporting quantitative data, and detailed experimental protocols for the key assays used to elucidate these pathways.

Introduction to Mitophagy Pathways

Mitophagy is a crucial cellular quality control mechanism that removes damaged or superfluous mitochondria, thereby preventing the accumulation of dysfunctional organelles that can lead to cellular stress, apoptosis, and the pathogenesis of various diseases, including neurodegenerative disorders.

The Canonical PINK1/Parkin Pathway

The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial depolarization.

  • Sensing Damage: In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. Upon mitochondrial damage and loss of membrane potential, this import process is inhibited, leading to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM).[1][2]

  • Signal Amplification: Activated PINK1 phosphorylates ubiquitin molecules on the OMM. This phosphorylated ubiquitin serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[1][2]

  • Ubiquitination Cascade: Once recruited to the mitochondria, Parkin is also activated by PINK1-mediated phosphorylation. Activated Parkin then ubiquitinates a plethora of OMM proteins, creating a dense ubiquitin coat on the damaged organelle.

  • Autophagosome Recruitment: This polyubiquitin coat is recognized by autophagy receptors, such as NDP52 and Optineurin, which in turn recruit the core autophagy machinery to engulf the mitochondrion in a double-membraned vesicle called an autophagosome.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The canonical PINK1/Parkin-dependent mitophagy pathway.

The this compound-Mediated Pathway

This compound is a synthetic molecule designed to induce mitophagy through a distinct mechanism that hijacks the autophagy machinery directly. It is a chimeric molecule consisting of a mitochondrial-targeting moiety and a guanine-based degradation tag.

  • Mitochondrial Targeting: this compound is designed to specifically accumulate on the mitochondrial membrane.

  • Guanine Tag Delivery: Once localized, this compound presents a guanine tag on the mitochondrial surface.

  • K63-Linked Polyubiquitination: This guanine tag promotes the K63-linked polyubiquitination of mitochondrial proteins. This is a key mechanistic distinction from the mixed K48- and K63-linked chains often associated with Parkin-mediated ubiquitination.

  • Autophagy Receptor Recognition: K63-polyubiquitin chains are recognized by autophagy receptors, which then recruit the autophagosome.

  • Lysosomal Degradation: The subsequent steps of autophagosome formation and lysosomal fusion proceed as in the canonical pathway.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The this compound-mediated mitophagy pathway.

Evidence for PINK1/Parkin Independence

Quantitative Data

The following tables summarize the key quantitative findings from mitophagy assays conducted in wild-type, PINK1 knockout (KO), and Parkin KO cells. The data consistently show that the absence of PINK1 or Parkin does not impair the mitophagic activity of this compound.

Table 1: Mitophagy Induction by this compound in PINK1 KO Cells

Cell LineTreatmentMitophagy Level (Normalized)
Wild-typeVehicle1.0
Wild-typeThis compound3.5 ± 0.4
PINK1 KOVehicle1.1 ± 0.1
PINK1 KOThis compound3.6 ± 0.5

Data are represented as mean ± SD, normalized to the vehicle-treated wild-type cells. Data are representative of findings from Takahashi et al. (2019).

Table 2: Mitophagy Induction by this compound in Parkin KO Cells

Cell LineTreatmentMitophagy Level (Normalized)
Wild-typeVehicle1.0
Wild-typeThis compound3.4 ± 0.3
Parkin KOVehicle1.0 ± 0.2
Parkin KOThis compound3.5 ± 0.4

Data are represented as mean ± SD, normalized to the vehicle-treated wild-type cells. Data are representative of findings from Takahashi et al. (2019).

These data clearly illustrate that this compound induces a significant increase in mitophagy in both wild-type and knockout cell lines, with no statistically significant difference in the magnitude of this effect between the genotypes. This provides strong evidence for the PINK1/Parkin-independent mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action, based on the protocols described by Takahashi et al. (2019).

Mitophagy Assay using mito-Rosella Reporter

This assay utilizes a pH-sensitive fluorescent reporter, mito-Rosella, to visualize the delivery of mitochondria to the acidic environment of the lysosome.

Materials:

  • HeLa cells stably expressing mito-Rosella

  • This compound

  • CCCP (positive control for PINK1/Parkin-dependent mitophagy)

  • Fluorescence microscope

Procedure:

  • Seed HeLa-mito-Rosella cells in a glass-bottom dish.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or CCCP (e.g., 10 µM) for the indicated time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Acquire fluorescence images using a confocal microscope.

    • Excite the Rosella reporter at 488 nm (for green fluorescence) and 561 nm (for red fluorescence).

    • Capture emission at appropriate wavelengths for both green and red channels.

  • Analyze the images by quantifying the number of red-only puncta (representing mitochondria in lysosomes) relative to the total mitochondrial network (yellow fluorescence). An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

dot graph G { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the mito-Rosella mitophagy assay.

Western Blot Analysis of K63-Linked Polyubiquitination

This protocol is used to detect the accumulation of K63-linked polyubiquitin chains on mitochondria following this compound treatment.

Materials:

  • HeLa cells

  • This compound

  • Mitochondria isolation kit

  • Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

  • Primary antibodies: anti-K63-linkage specific ubiquitin antibody, anti-TOM20 (mitochondrial loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat HeLa cells with this compound for the desired time (e.g., 8 hours).

  • Isolate the mitochondrial fraction using a commercial kit or standard differential centrifugation protocol.

  • Lyse the mitochondrial pellet in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary anti-K63 ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an anti-TOM20 antibody to confirm equal loading of mitochondrial protein.

dot graph G { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for K63-linked polyubiquitination Western Blot.

Conclusion and Future Directions

  • Therapeutic Potential: The independence from PINK1/Parkin suggests that this compound could be effective in patient populations with mutations in these genes, which are associated with early-onset Parkinson's disease.

  • Novel Mechanism: this compound's mechanism of action, involving the direct delivery of a degradation tag to promote K63-linked polyubiquitination, represents a novel strategy for inducing selective autophagy.

  • Research Tool: this compound provides a valuable tool for studying mitophagy in a manner that bypasses the upstream signaling events of the PINK1/Parkin pathway, allowing for a more direct investigation of the core autophagy machinery.

Future research should focus on identifying the specific E3 ligase(s) responsible for the K63-linked polyubiquitination downstream of this compound's guanine tag. A deeper understanding of the molecular players involved in the recognition of this tag and the subsequent recruitment of the autophagy machinery will be crucial for the further development and optimization of AUTAC-based therapeutics. Additionally, in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of diseases associated with mitochondrial dysfunction.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Autac4, a key molecule in the field of targeted protein degradation. It details the chemical structure, a step-by-step synthesis protocol, and its mechanism of action in inducing mitophagy. This document is intended to serve as a valuable resource for researchers and professionals in drug development and cellular biology.

Chemical Structure and Properties of this compound

This compound is a synthetic, bifunctional small molecule known as an Autophagy-Targeting Chimera (AUTAC). Its structure is modular, consisting of three key components: a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane, a polyethylene glycol (PEG) linker, and a p-fluorobenzyl guanine tag that triggers the autophagy process.[1][2]

The chemical formula for this compound is C43H48FN9O8S, and it has a molecular weight of 869.97 g/mol .[2]

PropertyValueSource
Molecular Formula C43H48FN9O8S[2]
Molecular Weight 869.97 g/mol [2]
CAS Number 2267315-04-6
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (up to 20 mM)
Purity ≥98% (HPLC)
Storage Store at -20°C

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the TSPO ligand, the PEG linker, and the guanine tag, followed by their sequential conjugation. The following protocol is a summary of the likely synthetic route based on the known structure of this compound and general organic chemistry principles, as a detailed, publicly available step-by-step synthesis protocol from the original inventors is not available.

Materials and Reagents
  • 2-phenylindole

  • Oxalyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-PEG-amine (specific length required)

  • p-Fluorobenzyl bromide

  • Guanine

  • Various solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Coupling agents (e.g., HATU)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Synthesis Workflow

Autac4_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mito Damaged Mitochondrion p62 p62/SQSTM1 Mito->p62 K63-linked polyubiquitination Autolysosome Autolysosome (Mitochondrial Degradation) TSPO TSPO This compound This compound This compound->TSPO Binds to Ub Ubiquitin Ub->Mito Autophagosome Autophagosome p62->Autophagosome Recruits Autophagosome->Mito Engulfs Lysosome Lysosome Autophagosome->Lysosome Fuses with Lysosome->Autolysosome

References

Autac4: A Technical Guide for the Study of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and age-related pathologies. The selective removal of damaged mitochondria, a process known as mitophagy, is a critical component of cellular quality control. Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the autophagy pathway for the specific degradation of cellular targets. Autac4 is a first-in-class, mitochondria-targeting AUTAC designed to induce the selective degradation of dysfunctional mitochondria. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool for studying and potentially reversing mitochondrial dysfunction. We present quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its use in a research and drug development setting.

Introduction to this compound

This compound is a bifunctional chimeric molecule engineered to specifically target and degrade mitochondria via the autophagy pathway.[1] It is composed of three key components:

  • A Mitochondria-Targeting Ligand: A 2-phenylindole-3-glyoxyamide moiety that binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2]

  • A Degradation Tag: A p-fluorobenzyl guanine (FBnG) group that, once localized to the mitochondrial surface, serves as a signal for the autophagy machinery.[1][2]

  • A Flexible Linker: A polyethylene glycol (PEG) linker that connects the targeting ligand and the degradation tag, providing the necessary spatial orientation for their respective functions.

By delivering a guanine tag to the mitochondrial surface, this compound promotes K63-linked polyubiquitination, which is recognized by autophagy receptors, leading to the engulfment of the targeted mitochondria by autophagosomes and their subsequent degradation in lysosomes. This process is distinct from PINK1/Parkin-mediated mitophagy.

Technical Specifications

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 869.97 g/mol
Formula C₄₃H₄₈FN₉O₈S
CAS Number 2267315-04-6
Purity ≥98% (HPLC)
Solubility Soluble to 20 mM in DMSO
Storage Store at -20°C (1 month) or -80°C (6 months), protect from light

Mechanism of Action

This compound's mechanism for inducing mitophagy is a multi-step process that hijacks the cell's natural autophagy machinery.

Autac4_Mechanism cluster_cell Cell cluster_mito Mitochondrion TSPO TSPO GuanineTag Guanine Tag Delivered to OMM TSPO->GuanineTag 2. Localizes Tag OMM Outer Membrane This compound This compound This compound->TSPO 1. Binds TSPO Ub K63-linked Polyubiquitination GuanineTag->Ub 3. Induces AutophagyReceptors Autophagy Receptors (e.g., p62) Recruitment Ub->AutophagyReceptors 4. Recruits Autophagosome Autophagosome Formation AutophagyReceptors->Autophagosome 5. Initiates Autolysosome Autolysosome Autophagosome->Autolysosome 6. Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Mitochondrial Degradation Autolysosome->Degradation 7. Degrades

Caption: The signaling pathway for this compound-induced mitophagy.

The key steps are:

  • Targeting: this compound enters the cell and its TSPO ligand binds to the translocator protein on the outer mitochondrial membrane (OMM).

  • Tag Delivery: This binding event localizes the guanine tag to the mitochondrial surface.

  • Ubiquitination: The guanine tag promotes K63-linked polyubiquitination on OMM proteins. This step is reported to take approximately 8 hours.

  • Receptor Recruitment: K63-polyubiquitin chains are recognized and bound by autophagy receptors, such as p62/SQSTM1.

  • Autophagosome Formation: The recruited receptors initiate the formation of a double-membraned autophagosome that engulfs the targeted mitochondrion.

  • Maturation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded by lysosomal hydrolases.

Quantitative Effects on Mitochondrial Function

This compound treatment has been shown to rescue mitochondrial function in various cell models of mitochondrial dysfunction, such as fibroblasts from Down syndrome (DS) patients and cells treated with mitochondrial toxins like CCCP.

ParameterCell ModelTreatmentResultReference
Mitophagy Induction Detroit 532 cells10 µM this compound for 24-72 hMitophagy is induced, as observed with mito-Rosella biosensor.
Mitochondrial Degradation HeLa cells40 µM this compound for 10 hInduces degradation and subsequent biogenesis of mitochondria.
Mitochondrial Membrane Potential (MMP) Down syndrome fibroblasts10 µM this compound for 3 daysRestores MMP to healthy levels.
ATP Production Down syndrome fibroblasts10 µM this compound for 3 daysRestores intracellular ATP production.
Apoptosis Markers CCCP-treated cells10 µM this compoundSuppresses cytochrome c release and pro-caspase 3 cleavage.
Mitochondrial Biogenesis Down syndrome fibroblasts10 µM this compound for 3 daysIncreases levels of PGC-1α, a master regulator of biogenesis.

Experimental Protocols

The following are detailed, representative protocols for key assays used to evaluate the effects of this compound on mitochondrial function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

General Experimental Workflow

A typical experiment to assess this compound's effects involves cell treatment followed by one or more functional assays.

Experimental_Workflow cluster_assays 4. Functional & Molecular Assays start 1. Cell Culture (Seed cells to appropriate density) treatment 2. Treatment - Add this compound (e.g., 10 µM) - Add Vehicle Control (DMSO) - Add Positive Control (e.g., CCCP) start->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation assay_mmp MMP Assay (e.g., TMRM, JC-1) incubation->assay_mmp assay_atp ATP Production Assay (e.g., Luminescence-based) incubation->assay_atp assay_ros ROS Detection Assay (e.g., DCFH-DA, MitoSOX) incubation->assay_ros assay_wb Western Blot (LC3, p62, PGC-1α, Ub) incubation->assay_wb analysis 5. Data Analysis & Interpretation assay_mmp->analysis assay_atp->analysis assay_ros->analysis assay_wb->analysis

Caption: A generalized workflow for studying this compound's effects.

Protocol: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses a fluorescent dye like TMRM or JC-1 to quantify MMP.

  • Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well black, clear bottom) and culture overnight.

  • Treatment: Treat cells with this compound, vehicle control (DMSO), and a positive control for depolarization (e.g., 10 µM CCCP) for the desired time (e.g., 24-72 hours).

  • Dye Loading:

    • Remove the treatment medium and wash cells once with pre-warmed PBS or HBSS.

    • Add pre-warmed medium containing the MMP dye (e.g., 100 nM TMRM or 2 µM JC-1).

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash cells twice with pre-warmed PBS to remove excess dye.

    • Add back pre-warmed PBS or imaging buffer.

    • Measure fluorescence using a microplate reader or fluorescence microscope.

      • TMRM: Ex/Em ~549/573 nm. A decrease in fluorescence indicates depolarization.

      • JC-1: Measure both green fluorescence (monomers, ~510/527 nm) and red fluorescence (J-aggregates, ~585/590 nm). A decrease in the red/green fluorescence ratio indicates depolarization.

  • Data Analysis: Normalize fluorescence intensity of treated cells to the vehicle control.

Protocol: Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify total cellular ATP.

  • Cell Preparation: Plate cells in a white, opaque 96-well plate suitable for luminescence and culture overnight.

  • Treatment: Treat cells with this compound and controls for the desired duration.

  • Cell Lysis:

    • Remove the culture medium.

    • Add a volume of lysis buffer (as provided in commercial ATP assay kits, e.g., CellTiter-Glo®) equal to the culture medium volume.

    • Lyse the cells by mixing on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luciferase enzyme.

  • Luminescence Measurement:

    • Allow the plate to equilibrate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in samples based on the standard curve and normalize to the vehicle control.

Protocol: Detection of Reactive Oxygen Species (ROS)

This protocol uses a general ROS indicator like DCFH-DA or a mitochondria-specific superoxide indicator like MitoSOX™ Red.

  • Cell Preparation: Plate cells in a suitable multi-well plate and culture overnight.

  • Treatment: Treat cells with this compound and controls. A positive control for ROS induction (e.g., 100 µM H₂O₂) can be added for a short duration (30-60 min) before measurement.

  • Probe Loading:

    • Remove the treatment medium and wash cells once with pre-warmed HBSS.

    • Load cells with the ROS probe by incubating with a working solution (e.g., 10 µM DCFH-DA or 5 µM MitoSOX™ Red) for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash cells gently with pre-warmed HBSS to remove the unloaded probe.

    • Add back pre-warmed HBSS or imaging buffer.

    • Immediately measure fluorescence using a microplate reader or microscope.

      • DCFH-DA (oxidized form): Ex/Em ~495/529 nm.

      • MitoSOX™ Red: Ex/Em ~510/580 nm.

  • Data Analysis: An increase in fluorescence intensity corresponds to higher ROS levels. Normalize the fluorescence of treated samples to the vehicle control.

Protocol: Western Blot for Mitophagy Markers

This protocol is for detecting changes in key proteins involved in autophagy and mitochondrial biogenesis.

  • Cell Lysis: After treatment with this compound and controls, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • LC3-I/II: To assess autophagosome formation (ratio of lipidated LC3-II to LC3-I).

      • p62/SQSTM1: An autophagy receptor that is degraded during autophagy flux (levels decrease with increased flux).

      • PGC-1α: To assess mitochondrial biogenesis.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

  • Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of target proteins to the loading control.

Conclusion

This compound is a powerful and specific chemical tool for inducing mitophagy and studying the consequences of mitochondrial quality control. Its ability to clear damaged mitochondria and restore cellular energetic function in models of mitochondrial dysfunction highlights its potential for both basic research and therapeutic development. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively incorporate this compound into their studies of mitochondrial biology and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "Autac4" is a term referring to a specific, commercially available autophagy-targeting chimera (AUTAC) designed for research purposes, primarily for inducing mitophagy.[1][2][3] There is limited independent, peer-reviewed literature specifically detailing its effects on "age-related cellular decline" in a broad sense. However, the mechanism of AUTACs, which involves targeted degradation of cellular components via autophagy, is highly relevant to combating age-related cellular decline.[4][5] This guide will therefore focus on the established effects of a well-researched compound that modulates autophagy, Rapamycin , to provide a representative and detailed overview of how influencing autophagy can impact cellular aging. The principles and methodologies described herein are directly applicable to the study of novel compounds like this compound.

Introduction: Autophagy and Cellular Aging

Age-related cellular decline is characterized by the accumulation of damaged cellular components, including misfolded proteins and dysfunctional organelles. This accumulation contributes to cellular senescence, a state of irreversible growth arrest, and the development of age-related diseases. Autophagy is a fundamental cellular process responsible for the degradation and recycling of these damaged components, playing a crucial role in maintaining cellular homeostasis.

The efficiency of autophagy declines with age, which is considered a hallmark of the aging process. Enhancing autophagy is therefore a promising therapeutic strategy to counteract age-related cellular decline. One of the most well-studied pharmacological activators of autophagy is Rapamycin .

Rapamycin is a macrolide compound that inhibits the mechanistic Target of Rapamycin (mTOR) , a central regulator of cell growth, metabolism, and aging. Specifically, Rapamycin, by binding to FKBP12, inhibits the mTORC1 complex. Inhibition of mTORC1 mimics a state of nutrient scarcity, a condition known to potently induce autophagy. This induction of autophagy by Rapamycin has been shown to extend lifespan and ameliorate age-related pathologies in numerous model organisms.

Autophagy-Targeting Chimeras (AUTACs) , such as this compound, represent a newer, more targeted approach. An AUTAC is a bifunctional molecule that binds to a specific target (e.g., damaged mitochondria) and simultaneously recruits the autophagy machinery to degrade it. This compound, for instance, is designed to target mitochondria, inducing their clearance through a process called mitophagy. By promoting the removal of damaged mitochondria, which are a major source of cellular stress and reactive oxygen species, this compound is poised to have significant effects on cellular health and aging.

This guide will use Rapamycin as the primary example to detail the quantitative effects, experimental protocols, and signaling pathways relevant to modulating autophagy for the mitigation of age-related cellular decline.

Quantitative Data on the Effects of Rapamycin on Cellular Aging Markers

The following tables summarize the quantitative effects of Rapamycin on key markers of cellular senescence and autophagy from various studies.

Table 1: Effect of Rapamycin on Cellular Senescence Markers
Marker Cell/Tissue Type Treatment Condition Observed Effect
p16INK4A ExpressionHuman Skin (in vivo)Topical RapamycinSignificant reduction in p16INK4A positive cells in the epidermis (P = 0.008).
Senescence-Associated β-Galactosidase (SA-β-gal) StainingMouse Fat TissueRapamycin TreatmentDecrease in SA-β-gal staining.
p21 ExpressionMouse Embryonic FibroblastsRapamycinLower levels of p21.
DNA Damage (pH2AX)Mouse Embryonic FibroblastsRapamycinLower levels of pH2AX, a marker of DNA damage.
Table 2: Effect of Rapamycin on Autophagy Markers
Marker Cell Type Treatment Condition Observed Effect
LC3-II/LC3-I RatioA549 Lung Cancer Cells100 nmol/L Rapamycin (24h)Increased LC3-II and decreased LC3-I levels, indicating autophagy upregulation.
p62/SQSTM1 LevelsA549 Lung Cancer Cells100 nmol/L Rapamycin (24h)Decrease in p62 expression, consistent with enhanced autophagic flux.
Autophagosome NumberA549 Lung Cancer Cells100 nmol/L Rapamycin (24h)Greatly increased number of autophagosomes in the cytoplasm.
Autophagy Rates (R1, R2, R3)Live Cells100 nM RapamycinImmediate and significant increase in the rate of autophagosome formation (R1) post-treatment.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells, which exhibit increased activity of lysosomal β-galactosidase at pH 6.0.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% paraformaldehyde or a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS)

  • SA-β-gal Staining Solution:

    • 40 mM Citric acid/sodium phosphate, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM Sodium chloride

    • 2 mM Magnesium chloride

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

Procedure:

  • Wash cells cultured in a multi-well plate twice with PBS.

  • Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal Staining Solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the plate at 37°C in a dry incubator (no CO2) for several hours to overnight, protected from light.

  • Monitor the cells for the development of a blue-green color using a bright-field microscope.

  • To terminate the reaction, aspirate the staining solution and wash the cells with distilled water.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 100 cells in multiple fields of view.

LC3-II Western Blot for Autophagy Flux

This protocol measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Measuring this in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine allows for the assessment of autophagic flux.

Materials:

  • Cells cultured under desired experimental conditions.

  • Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1).

  • RIPA Lysis Buffer supplemented with protease inhibitors.

  • SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibody against LC3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Culture cells to the desired confluency. For flux measurements, treat one set of samples with an autophagy inducer (e.g., Rapamycin) and another set with the inducer plus a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the final few hours of the experiment.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST three times.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities for LC3-I (typically runs at 16-18 kDa) and LC3-II (runs faster at 14-16 kDa) and calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates increased autophagic flux.

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR signaling pathway is a critical regulator of cellular processes. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1, which is sensitive to the drug. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and autophagy. When active, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, thereby suppressing the initiation of autophagy. By inhibiting mTORC1, Rapamycin relieves this suppression, leading to the induction of autophagy.

mTOR_Pathway cluster_legend Legend GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Autophagy Autophagy (Cellular Recycling) ULK1_Complex->Autophagy Activation -> Activation Inhibition -| Inhibition

Caption: mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Assessing a Compound's Effect on Cellular Senescence

This diagram outlines a typical workflow for testing a compound, such as this compound or Rapamycin, for its ability to modulate cellular senescence.

Senescence_Workflow Start Start: Culture Primary Human Fibroblasts Induce Induce Senescence (e.g., Replicative exhaustion, ionizing radiation, or H2O2) Start->Induce Treat Treat Cells with Compound (e.g., this compound/Rapamycin) vs. Vehicle Control Induce->Treat Assay1 Assay 1: SA-β-gal Staining Treat->Assay1 Assay2 Assay 2: Immunoblot for p16/p21 Treat->Assay2 Assay3 Assay 3: SASP Analysis (ELISA/qPCR) Treat->Assay3 Analyze Analyze Data: Compare treated vs. control Assay1->Analyze Assay2->Analyze Assay3->Analyze Conclusion Conclusion: Compound modulates cellular senescence Analyze->Conclusion

Caption: Workflow for evaluating a compound's effect on cellular senescence.

References

The Selectivity of Autac4 for Damaged Mitochondria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective removal of damaged or dysfunctional mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Deficiencies in mitophagy are implicated in a range of human pathologies, including neurodegenerative diseases and metabolic disorders. Autophagy-targeting chimeras (AUTACs) represent a novel therapeutic modality designed to hijack the autophagy pathway for the targeted degradation of specific cellular components. Autac4, a mitochondria-targeting AUTAC, has emerged as a promising tool for inducing the clearance of compromised mitochondria. This technical guide provides an in-depth investigation into the selectivity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols to assess its function.

Introduction to this compound

This compound is a heterobifunctional molecule designed to tether mitochondria to the autophagy machinery.[1][2] Its structure consists of three key components:

  • A Mitochondria-Targeting Ligand: A 2-phenylindole-3-glyoxyamide moiety that binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[3][4][5]

  • A Flexible Linker: A polyethylene glycol (PEG) linker that provides the necessary spacing and flexibility for the molecule to function.

  • An Autophagy-Inducing Tag: A p-fluorobenzyl guanine (FBnG) tag that, once localized to the mitochondrial surface, mimics a post-translational modification known as S-guanylation.

This unique design allows this compound to "paint" the mitochondrial surface with a signal that is recognized by the cell's autophagy system, initiating selective degradation.

Mechanism of Action and Selectivity

The primary mechanism of this compound-induced mitophagy is independent of the canonical PINK1/Parkin pathway, which is often activated by severe mitochondrial depolarization. Instead, this compound leverages a distinct signaling cascade.

Signaling Pathway

The process begins with this compound binding to TSPO on the outer mitochondrial membrane. The exposed guanine tag then promotes the K63-linked polyubiquitination of mitochondrial surface proteins. Unlike K48-linked ubiquitin chains which target proteins for proteasomal degradation, K63-linked chains act as a scaffold for the recruitment of autophagy receptor proteins, such as SQSTM1/p62. These receptors, in turn, bind to LC3 on the nascent autophagosome, thereby engulfing the targeted mitochondrion for subsequent lysosomal degradation.

A key aspect of this compound's action is the subsequent compensatory response. The clearance of damaged mitochondria reduces cellular stress and signals for the biogenesis of new, healthy mitochondria. This is evidenced by the observed increase in Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis, following this compound treatment.

Autac4_Signaling_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Autophagy Autophagy Machinery Mito Outer Mitochondrial Membrane TSPO TSPO K63_Ub K63-linked Polyubiquitination TSPO->K63_Ub 2. Induces Autophagosome Autophagosome (LC3) Mitophagy Mitophagy Autophagosome->Mitophagy 5. Engulfs for p62 p62/SQSTM1 p62->Autophagosome 4. Tethers to Lysosome Lysosome This compound This compound This compound->TSPO 1. Binds K63_Ub->p62 3. Recruits Mitophagy->Lysosome Fusion & Degradation PGC1a PGC-1α Mitophagy->PGC1a 6. Signals Biogenesis Mitochondrial Biogenesis PGC1a->Biogenesis 7. Promotes

Caption: this compound signaling pathway for selective mitophagy.
Selectivity for Damaged Mitochondria

The selectivity of this compound does not appear to rely on a specific marker of mitochondrial damage (e.g., loss of membrane potential). Instead, evidence points towards a selectivity based on mitochondrial morphology. Diseases and cellular stress often lead to mitochondrial fragmentation, resulting in smaller, more numerous mitochondria. It is these small, fragmented mitochondria that are preferentially targeted by this compound, while larger, tubular, and healthy mitochondrial networks are less affected.

This is most clearly demonstrated in studies using fibroblasts from Down syndrome (DS) patients, which are characterized by significant mitochondrial fragmentation and dysfunction. Treatment with this compound selectively clears these aberrant mitochondria, leading to a restoration of normal mitochondrial function.

Quantitative Data Summary

While direct comparative binding affinity data of this compound for damaged versus healthy mitochondria is not extensively published, its functional effects highlight its selectivity. The following tables summarize the key quantitative parameters and functional outcomes reported in the literature.

Table 1: this compound Activity and Timeline

Parameter Value/Time Cell Line(s) Notes Reference(s)
Effective Concentration 10 µM Detroit 532, HeLa, DS Fibroblasts Concentration used in key functional assays.
K63-Ub Accumulation ~8 hours HeLa Time required for the accumulation of the autophagy signal.

| Mitophagy Induction | 24 - 72 hours | Detroit 532 | Timeframe for observable mitophagy using mito-Rosella reporter. | |

Table 2: Functional Outcomes of this compound Treatment

Assay Condition Effect of this compound (10 µM) Notes Reference(s)
Mitochondrial Function Down Syndrome Fibroblasts Restored mitochondrial membrane potential and ATP production. DS cells have baseline mitochondrial fragmentation and dysfunction.
Cytoprotection CCCP-induced Acute Injury Maintained intracellular ATP levels. CCCP is a potent mitochondrial uncoupler that causes acute damage.
Apoptosis CCCP-induced Acute Injury Suppressed cytochrome c release and pro-caspase 3 cleavage. Demonstrates prevention of apoptosis by clearing damaged mitochondria.

| Mitochondrial Biogenesis | Down Syndrome Fibroblasts | Increased levels of PGC-1α. | Indicates a compensatory biogenesis of new mitochondria. | |

Experimental Protocols

This section provides detailed methodologies for assessing the selectivity and efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_Analysis 4. Analysis Start Start: Culture Cells Damage 1. Induce Mitochondrial Damage (e.g., 10 µM CCCP, 2-6h) Start->Damage NoDamage Control: Healthy Mitochondria (Vehicle only) Start->NoDamage Treat 2. Treat with this compound (10 µM) or Vehicle Control Damage->Treat NoDamage->Treat Incubate 3. Incubate (24-72 hours) Treat->Incubate Mitophagy A. Quantify Mitophagy (e.g., mito-Rosella Imaging) Incubate->Mitophagy Function B. Assess Mitochondrial Function (Membrane Potential, ATP) Incubate->Function Proteins C. Analyze Protein Levels (Western Blot for Mito proteins, PGC-1α) Incubate->Proteins

Caption: General workflow for assessing this compound selectivity.
Protocol 1: Induction of Mitochondrial Damage with CCCP

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that dissipates the mitochondrial membrane potential, leading to mitochondrial stress, fragmentation, and mitophagy.

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, or primary fibroblasts) on appropriate culture vessels (e.g., glass-bottom dishes for imaging) to achieve 60-70% confluency on the day of the experiment.

  • Reagent Preparation: Prepare a 10 mM stock solution of CCCP in DMSO.

  • Induction: Dilute the CCCP stock solution in pre-warmed complete culture medium to a final concentration of 5-20 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the CCCP-containing medium. For a vehicle control, use medium with an equivalent concentration of DMSO.

  • Incubation: Incubate the cells for 2 to 24 hours, depending on the cell type and the desired severity of damage. A 2-6 hour incubation is often sufficient to induce mitochondrial fragmentation and prime the cells for mitophagy.

Protocol 2: Quantification of Mitophagy using mito-Rosella

mito-Rosella is a ratiometric fluorescent biosensor targeted to the mitochondrial matrix. It consists of a pH-sensitive GFP and a pH-insensitive dsRed. In the neutral pH of the mitochondria, both fluorophores emit a signal. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the dsRed signal remains stable. The ratio of dsRed (red) to GFP (green) fluorescence thus provides a quantitative measure of mitophagy.

  • Transfection/Transduction: Introduce the mito-Rosella plasmid or lentivirus into the cells of interest. Select for a stable cell line or use transient expression (analyze 24-48 hours post-transfection).

  • Experiment Setup: Plate the mito-Rosella expressing cells and perform the experiment as outlined in the workflow (Section 4.1), including damage induction and this compound treatment.

  • Live-Cell Imaging:

    • Use a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images in two channels:

      • Green Channel (neutral pH): Excitation ~488 nm, Emission ~500-530 nm.

      • Red Channel (stable signal): Excitation ~561 nm, Emission ~580-620 nm.

    • Capture images at specified time points (e.g., 0, 24, 48, 72 hours) post-Autac4 treatment.

  • Image Analysis:

    • For each cell, identify and mask the mitochondria based on the red channel signal.

    • Measure the mean fluorescence intensity in both the red and green channels within the masked region.

    • Calculate the Red/Green fluorescence ratio. An increase in this ratio indicates an increase in mitophagy.

    • Mitophagy can also be visualized as the appearance of distinct red-only puncta (mitolysosomes). Quantify the number and area of these puncta per cell.

Protocol 3: Assessment of Mitochondrial Function
  • Setup: Perform the experiment as described in the workflow (Section 4.1).

  • Staining: 30 minutes before the end of the experiment, add a fluorescent ΔΨm indicator dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium (final concentration 25-100 nM). TMRE accumulates in active mitochondria with a high membrane potential.

  • Imaging/Flow Cytometry:

    • Imaging: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope (Excitation ~549 nm, Emission ~575 nm).

    • Flow Cytometry: Trypsinize, wash, and resuspend the cells in PBS. Analyze the fluorescence intensity using a flow cytometer.

  • Analysis: A decrease in TMRE fluorescence intensity indicates a loss of ΔΨm (depolarization). This compound treatment in damaged cells is expected to restore or maintain a higher ΔΨm compared to untreated damaged cells.

  • Setup: Perform the experiment in an opaque-walled 96-well plate suitable for luminescence assays.

  • Lysis: At the end of the incubation period, lyse the cells according to the manufacturer's protocol for a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).

  • Measurement: Add the ATP assay reagent, which contains luciferase and its substrate luciferin. In the presence of ATP, luciferase catalyzes the reaction to produce light.

  • Analysis: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration. Normalize the results to cell number or total protein content.

Conclusion and Future Directions

This compound is a powerful chemical tool for inducing the selective degradation of damaged and fragmented mitochondria. Its unique, PINK1/Parkin-independent mechanism offers a distinct advantage for studying mitophagy and holds therapeutic potential for diseases characterized by mitochondrial dysfunction. The selectivity of this compound appears to be driven by mitochondrial morphology, preferentially targeting smaller, fragmented organelles common in pathological states.

Future research should focus on elucidating the precise molecular determinants of this size and shape-based selectivity. Investigating whether specific post-translational modifications or protein complexes on fragmented mitochondria enhance this compound-mediated ubiquitination could provide deeper mechanistic insights. Furthermore, quantitative proteomics could identify the specific mitochondrial proteins that are ubiquitinated following this compound treatment. For drug development professionals, optimizing the pharmacokinetic and pharmacodynamic properties of AUTACs like this compound will be crucial for translating this promising technology into clinical applications.

References

Methodological & Application

AUTAC4 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AUTAC4 is a novel mitochondria-targeting Autophagy-Targeting Chimera (AUTAC). It is a cell-permeable molecule designed to induce the selective degradation of damaged or fragmented mitochondria through the process of mitophagy.[1][2] Comprising a p-fluorobenzyl guanine tag linked to a ligand for the translocator protein (TSPO) on the outer mitochondrial membrane, this compound effectively delivers a "kick-start" signal for mitophagy.[3] This process is mediated by the induction of K63-linked polyubiquitination on the mitochondrial surface, a key step in marking mitochondria for autophagic clearance.[4] Notably, this mechanism is independent of the well-known PINK1/Parkin pathway. By promoting the removal of dysfunctional mitochondria, this compound can help restore cellular homeostasis, including mitochondrial membrane potential and ATP production, while suppressing apoptotic pathways.

These application notes provide detailed protocols for utilizing this compound in cell culture to study and induce mitophagy, as well as to assess its effects on mitochondrial health and cell viability.

Mechanism of Action

The mechanism of this compound-induced mitophagy involves a series of orchestrated molecular events, initiating with the targeting of mitochondria and culminating in their degradation by lysosomes.

AUTAC4_Mechanism cluster_cell Cell This compound This compound Mitochondrion Mitochondrion (Damaged/Fragmented) This compound->Mitochondrion Binds to TSPO K63_PolyUb K63-linked Polyubiquitin Chains Mitochondrion->K63_PolyUb Induces Ubiquitination Mitophagosome Mitophagosome TSPO TSPO Guanine_Tag Guanine Tag Ubiquitin Ubiquitin Autophagosome Autophagosome K63_PolyUb->Autophagosome Recruitment Autophagosome->Mitophagosome Engulfment Lysosome Lysosome Mitophagosome->Lysosome Fusion AUTAC4_Treatment_Workflow cluster_workflow This compound Treatment and Analysis Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_this compound Prepare this compound Working Solution Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis Mitophagy Mitophagy Assay Analysis->Mitophagy Mito_Health Mitochondrial Health Assays Analysis->Mito_Health Apoptosis Apoptosis Assays Analysis->Apoptosis Ubiquitination Ubiquitination Assay Analysis->Ubiquitination End End Mitophagy->End Mito_Health->End Apoptosis->End Ubiquitination->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a novel mitochondria-targeting Autophagy-Targeting Chimera (AUTAC) that facilitates the selective degradation of mitochondria through a process known as mitophagy. As a bifunctional molecule, this compound consists of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine derivative that induces K63-linked polyubiquitination.[1][2] This ubiquitination serves as a signal for the autophagy machinery to engulf and degrade damaged or superfluous mitochondria, a process independent of the well-characterized PINK1/Parkin pathway.[3][4] These application notes provide an overview of recommended concentrations, detailed experimental protocols, and the underlying signaling pathway for the effective use of this compound in in vitro research.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. Below is a summary of concentrations reported in the literature for various in vitro applications.

Cell LineApplicationThis compound ConcentrationIncubation TimeReference
Detroit 532 (human fibroblasts)Induction of mitophagy10 µM24 - 72 hours[5]
Human fibroblasts (Down Syndrome)Rescue of mitochondrial dysfunction10 µM3 days
HeLaInduction of mitochondrial degradation and biogenesis40 µM10 hours
GeneralInduction of K63-linked polyubiquitinationNot specified~ 8 hours

Note: As a degrader, the efficacy of this compound is often measured by the extent of target degradation (Dmax) and the concentration required to achieve 50% of that degradation (DC50), rather than a traditional IC50 value. While specific DC50 values for this compound are not widely reported in the literature, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.

Signaling Pathway

This compound-mediated mitophagy is initiated by its binding to TSPO on the outer mitochondrial membrane. The guanine tag of this compound then recruits cellular machinery that promotes the K63-linked polyubiquitination of mitochondrial outer membrane proteins. These K63-linked ubiquitin chains are recognized by autophagy receptors, such as p62/SQSTM1, which in turn recruit the autophagosome to engulf the mitochondrion. The resulting mitophagosome then fuses with a lysosome for the degradation of its contents.

Autac4_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery This compound This compound TSPO TSPO This compound->TSPO binds Mito_Protein Mitochondrial Outer Membrane Protein This compound->Mito_Protein facilitates ubiquitination TSPO->Mito_Protein K63_Ub K63-linked Polyubiquitin Chains Mito_Protein->K63_Ub becomes polyubiquitinated p62 p62/SQSTM1 K63_Ub->p62 recruits Autophagosome Autophagosome Formation p62->Autophagosome initiates Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Mitophagosome->Lysosome fuses with Degradation Mitochondrial Degradation Lysosome->Degradation leads to

Caption: this compound signaling pathway for mitophagy induction.

Experimental Protocols

Assessment of Mitophagy by Western Blot

This protocol describes the detection of mitochondrial protein degradation as an indicator of mitophagy.

a. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 8, 16, 24 hours).

b. Lysate Preparation:

  • Following treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

c. Western Blotting:

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Mitochondrial markers (e.g., TOMM20, TIMM23, COX IV, VDAC1)

    • Autophagy markers (e.g., LC3B, p62/SQSTM1)

    • Loading control (e.g., β-actin, GAPDH)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Seeding & Treatment lysate Lysate Preparation start->lysate quant Protein Quantification lysate->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end Data Analysis detect->end

Caption: Western blot workflow for assessing mitophagy.

Visualization of Mitophagy by Immunofluorescence

This protocol allows for the visualization of mitochondria colocalizing with lysosomes, a hallmark of mitophagy.

a. Cell Seeding and Treatment:

  • Seed cells on glass coverslips in a 24-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with this compound or vehicle control as described in the western blot protocol.

b. Staining:

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Recommended primary antibodies:

    • Mitochondrial marker (e.g., TOMM20, ATP5A)

    • Lysosomal marker (e.g., LAMP1)

  • Wash the cells three times with PBST.

  • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

c. Imaging and Analysis:

  • Visualize the cells using a confocal or fluorescence microscope.

  • Capture images and analyze the colocalization of mitochondrial and lysosomal markers. An increase in colocalization in this compound-treated cells compared to controls indicates an increase in mitophagy.

Cell Viability Assay

It is crucial to assess the potential cytotoxicity of this compound at the concentrations used.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 - 100 µM) for the desired duration (e.g., 24, 48, 72 hours).

b. MTT Assay:

  • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Alternative Assays: Other viability assays such as those based on resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo) can also be used.

Conclusion

This compound is a potent and selective inducer of mitophagy, offering a valuable tool for studying mitochondrial quality control and related diseases. The protocols outlined in these application notes provide a framework for utilizing this compound in various in vitro settings. Researchers should optimize the provided concentrations and incubation times for their specific experimental models to achieve robust and reproducible results.

References

Application Notes and Protocols for Autac4 Treatment in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autac4 is a novel cell-permeable, mitochondria-targeting Autophagy-Targeting Chimera (AUTAC).[1][2][3][4][5] It is a heterobifunctional molecule composed of a guanine derivative that acts as a degradation tag and a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane. This unique design allows this compound to specifically target damaged or fragmented mitochondria for degradation through the autophagy pathway, a process known as mitophagy. The mechanism of action involves the induction of K63-linked polyubiquitination on the mitochondrial surface, which serves as a signal for the autophagy machinery to engulf and clear the targeted organelles. This compound has been shown to restore mitochondrial function in cells with mitochondrial defects, highlighting its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction.

These application notes provide a comprehensive guide for researchers on the optimal treatment duration of this compound in HeLa cells to induce mitophagy.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound from published research.

Table 1: Effective Concentrations and Treatment Durations of this compound in Various Cell Lines

Cell LineConcentrationTreatment DurationObserved EffectReference
HeLa40 µM10 hoursInduction of mitochondrial degradation and biogenesis
Detroit 53210 µM24-72 hoursInduction of mitophagy
Human Fibroblasts (Down Syndrome)Not Specified3 daysRestoration of mitochondrial membrane potential and ATP production

Table 2: Time Course of Molecular Events Following this compound Treatment

Time PointEventCell LineReference
~8 hoursAccumulation of K63-linked polyubiquitinNot specified
10 hoursMitochondrial degradation and biogenesisHeLa
24-72 hoursMitophagy inductionDetroit 532
3 daysRestoration of mitochondrial functionHuman Fibroblasts

Signaling Pathway and Experimental Workflow

Autac4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Autac4_ext This compound (extracellular) Autac4_int This compound (intracellular) Autac4_ext->Autac4_int Cellular Uptake Damaged_Mito Damaged Mitochondrion Autac4_int->Damaged_Mito Targets TSPO K63_polyUb K63-linked polyubiquitination Damaged_Mito->K63_polyUb induces Ub Ubiquitin Autophagosome Autophagosome Formation K63_polyUb->Autophagosome recruits Mitophagy Mitophagy (Degradation) Autophagosome->Mitophagy engulfs mitochondrion Lysosome Lysosome Lysosome->Mitophagy fuses with

Caption: Signaling pathway of this compound-induced mitophagy.

Experimental_Workflow cluster_analysis Analysis Start Start Cell_Culture Culture HeLa Cells Start->Cell_Culture Treatment Treat with this compound (e.g., 40 µM) Cell_Culture->Treatment Incubation Incubate for desired duration (e.g., 10 hours) Treatment->Incubation Western_Blot Western Blot (LC3, p62, Ubiquitin) Incubation->Western_Blot Microscopy Fluorescence Microscopy (MitoTracker, LysoTracker) Incubation->Microscopy ATP_Assay ATP Assay (Mitochondrial Function) Incubation->ATP_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Microscopy->Data_Analysis ATP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound treatment in HeLa cells.

Experimental Protocols

Protocol 1: Treatment of HeLa Cells with this compound

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 40 µM).

    • Remove the old medium from the wells containing HeLa cells and wash once with sterile PBS.

    • Add the medium containing this compound to the respective wells. For the control group, add medium with the same concentration of DMSO.

    • Incubate the cells for the desired duration (e.g., 10 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Assessment of Mitophagy by Western Blot

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-ubiquitin (K63-specific), anti-VDAC1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy/mitophagy. An increase in K63-linked ubiquitination of mitochondrial proteins (co-localized with VDAC1) indicates this compound activity.

Protocol 3: Visualization of Mitophagy by Fluorescence Microscopy

Materials:

  • MitoTracker Red CMXRos

  • LysoTracker Green DND-26

  • Hoechst 33342

  • Formaldehyde or Paraformaldehyde

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Staining:

    • One hour before the end of the this compound treatment, add MitoTracker Red CMXRos (to stain mitochondria) and LysoTracker Green DND-26 (to stain lysosomes) to the culture medium at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 37°C.

    • Counterstain the nuclei with Hoechst 33342 for 10 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the subsequent antibody staining).

  • Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Analysis:

    • Assess the colocalization of MitoTracker Red and LysoTracker Green signals. An increase in yellow puncta (indicating overlap of red and green signals) in this compound-treated cells compared to control cells suggests the fusion of mitochondria with lysosomes, a key step in mitophagy.

References

Application Notes and Protocols for Preparing Autac4 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a potent and specific autophagy-targeting chimera (AUTAC) designed for the targeted degradation of mitochondria through the process of mitophagy.[1][2][3] It is a valuable tool for researchers studying mitochondrial dysfunction, neurodegenerative diseases, and other age-related pathologies.[4] this compound is a bifunctional molecule composed of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag. This dual functionality facilitates the labeling of mitochondria for recognition by the autophagy machinery, leading to their selective clearance.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in downstream applications.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.

PropertyDataReference(s)
Molecular Weight (M.Wt) 869.97 g/mol (variations of 869.96 and 868.98 have been noted)
Molecular Formula C43H48FN9O8S
CAS Number 2267315-04-6
Appearance White to light yellow solid
Purity ≥98%
Solubility in DMSO Up to 20 mM. Another source indicates up to 195.41 mM (170 mg/mL) with sonication.

Experimental Protocols

Required Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) of high purity (newly opened bottle recommended)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Water bath (optional, for gentle warming)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research. Calculations can be adjusted as needed for different desired concentrations.

  • Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate PPE. It is advisable to work in a chemical fume hood.

  • Weighing this compound: Accurately weigh 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For a 10 mM stock solution from 1 mg of this compound:

    • Mass = 0.001 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 869.97 g/mol

    Volume (L) = 0.001 g / (0.010 mol/L * 869.97 g/mol ) = 0.00011495 L

    • Volume (µL) = 114.95 µL (approximately 115 µL)

  • Dissolution: a. Add the calculated volume (115 µL) of sterile DMSO to the microcentrifuge tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles. d. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes, followed by vortexing, can aid the process. Note that one source suggests sonication may be required for very high concentrations.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, date, and your initials. c. For long-term storage (up to 6 months), store the aliquots at -80°C. d. For short-term storage (up to 1 month), store at -20°C, protected from light.

DMSO Volume Calculation Table for this compound Stock Solutions

The following table provides pre-calculated DMSO volumes to achieve various stock concentrations from different starting masses of this compound (based on M.Wt = 869.97 g/mol ).

Mass of this compoundFor 1 mM Stock For 5 mM Stock For 10 mM Stock For 20 mM Stock
1 mg 1.15 mL230 µL115 µL57.5 µL
5 mg 5.75 mL1.15 mL575 µL287.4 µL
10 mg 11.49 mL2.30 mL1.15 mL574.7 µL

Guidelines for Use in Cell-Based Assays

When using the this compound DMSO stock solution for treating cells in culture, it is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity or off-target effects. DMSO itself can induce autophagy.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath just before use.

  • Dilution: Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final working concentration. It is recommended to add the stock solution to the medium while gently vortexing or swirling to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, with ≤0.1% being ideal for most cell lines.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as is present in the this compound-treated samples.

Visualized Protocols and Pathways

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound Powder add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C (Protect from Light) aliquot->store use 6. Dilute in Culture Medium for Experiments store->use

Caption: Workflow for preparing and storing this compound stock solution.

Mechanism of Action: this compound-Induced Mitophagy

G cluster_mito Damaged Mitochondrion cluster_cell Cytosol cluster_autophagy Autophagy Pathway TSPO TSPO ub K63-linked Polyubiquitination TSPO->ub Guanine tag promotes This compound This compound This compound->TSPO Binds p62 p62/SQSTM1 Autophagosome Autophagosome Formation p62->Autophagosome Initiates ub->p62 Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Mitophagic Degradation Lysosome->Degradation

Caption: Simplified pathway of this compound-mediated selective mitophagy.

References

Autac4: In Vivo Application Notes and Protocols for Targeted Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a novel autophagy-targeting chimera (AUTAC) designed to induce the selective degradation of mitochondria through a process known as mitophagy. Comprised of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane linked to a guanine derivative, this compound effectively "tags" mitochondria for clearance by the cellular autophagy machinery. This targeted approach offers significant therapeutic potential for conditions associated with mitochondrial dysfunction. These application notes provide a comprehensive overview of the available information for the in vivo administration and dosage of this compound, with a focus on formulation protocols and the underlying mechanism of action.

Mechanism of Action

This compound facilitates mitophagy in a multi-step process. Upon entering the cell, the TSPO ligand component of this compound binds to the outer mitochondrial membrane. The guanine tag then becomes S-guanylated, leading to the K63-linked polyubiquitination of mitochondrial proteins. This polyubiquitin chain is recognized by autophagy receptors, which in turn recruit the autophagosome to engulf the targeted mitochondrion. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the mitochondrial contents. This process is independent of the PINK1/Parkin pathway, a common mechanism of mitophagy.

Autac4_Signaling_Pathway cluster_cell Cell cluster_mito This compound This compound TSPO TSPO This compound->TSPO Binds to Mitochondrion Mitochondrion Autolysosome Autolysosome (Mitophagy) Mitochondrion->Autolysosome S_guanylation S-guanylation & K63 Polyubiquitination TSPO->S_guanylation Induces Autophagy_Receptors Autophagy Receptors (e.g., p62) S_guanylation->Autophagy_Receptors Recruits Autophagosome Autophagosome Autophagy_Receptors->Autophagosome Recruits Autophagosome->Mitochondrion Engulfs Lysosome Lysosome Autophagosome->Lysosome Fuses with Lysosome->Autolysosome

Caption: Proposed signaling pathway of this compound-induced mitophagy.

In Vivo Administration and Dosage

Important Note: As of the latest literature review, specific in vivo dosages (e.g., mg/kg), administration routes (e.g., intravenous, intraperitoneal), and treatment schedules for this compound in animal models have not been publicly reported in peer-reviewed journals. The information provided below is based on formulation guidelines from commercial suppliers and should be optimized for each specific animal model and experimental design.

Formulation Protocols for In Vivo Administration

The proper formulation of this compound is critical for its solubility and bioavailability in vivo. The following protocols have been suggested for the preparation of this compound solutions for animal experiments. It is recommended to prepare fresh solutions on the day of use.

Formulation ComponentProtocol 1 (Aqueous-based)Protocol 2 (Oil-based)
Solvents 10% DMSO10% DMSO
40% PEG30090% Corn oil
5% Tween-80
45% Saline
Final Concentration ≥ 4.25 mg/mL (solubility limit not fully characterized)≥ 4.25 mg/mL (solubility limit not fully characterized)
Notes If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.Ensure the DMSO stock solution is fully dissolved before adding to the corn oil. Mix thoroughly.

Experimental Protocols

Preparation of this compound Formulation (Aqueous-based)

This protocol details the step-by-step preparation of an aqueous-based formulation of this compound for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 42.5 mg/mL). Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Add Co-solvents: In a sterile conical tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, followed by Tween-80, vortexing gently after each addition to ensure a homogenous mixture.

  • Final Dilution: Add the sterile saline to the mixture to reach the final desired concentration and solvent ratios.

  • Final Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous.

  • Administration: The freshly prepared solution should be administered to the experimental animals via the chosen route.

Autac4_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in DMSO (Create Stock Solution) weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix Vortex to Homogenize add_saline->mix administer Administer to Animal mix->administer

Caption: Experimental workflow for preparing this compound for in vivo administration.

Considerations for In Vivo Studies

  • Pharmacokinetics and Biodistribution: Due to the lack of published data, initial studies should aim to characterize the pharmacokinetic profile and tissue distribution of this compound. This will be crucial for determining appropriate dosing regimens.

  • Toxicity: A maximum tolerated dose (MTD) study is recommended to establish the safety profile of this compound in the chosen animal model.

  • Efficacy Assessment: The efficacy of this compound in inducing mitophagy in vivo can be assessed through various methods, including electron microscopy of target tissues to visualize mitophagosomes, immunohistochemical analysis of mitophagy markers (e.g., LC3, p62), and functional assays relevant to the disease model (e.g., assessment of mitochondrial respiration in isolated mitochondria).

Conclusion

This compound represents a promising tool for the targeted induction of mitophagy. While detailed in vivo administration and dosage protocols are not yet established in the scientific literature, the provided formulation guidelines offer a starting point for researchers. It is imperative that investigators conduct thorough preliminary studies to determine the optimal administration route, dosage, and frequency for their specific experimental needs, ensuring both safety and efficacy. As research in this area progresses, more definitive protocols for the in vivo application of this compound are anticipated.

Application Notes and Protocols for In Vivo Research of Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. Autac4 is a pioneering mitochondria-targeting AUTAC, engineered to selectively recognize and promote the clearance of dysfunctional mitochondria via mitophagy.[1][2] This mechanism holds significant therapeutic potential for a range of pathologies associated with mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and age-related conditions.[3]

These application notes provide a comprehensive overview of the current knowledge on this compound, including its mechanism of action based on in vitro studies, and offers detailed protocols for its preparation and proposed application in in vivo research.

Disclaimer: The scientific literature reviewed to date details the in vitro characterization of this compound. As of the latest search, specific in vivo studies, including quantitative data on efficacy, pharmacokinetics, and biodistribution, have not been published. Therefore, the in vivo protocols and data tables presented here are based on commercially available formulation guidelines and standard practices for in vivo compound administration, and should be considered as a starting point for novel research.

Mechanism of Action

This compound is a chimeric molecule consisting of two key moieties: a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine-containing degradation tag. This design facilitates the targeted delivery of the degradation tag to mitochondria. The proposed signaling pathway for this compound-mediated mitophagy is as follows:

  • Mitochondrial Targeting: The TSPO ligand directs this compound to the outer membrane of mitochondria.

  • Tagging: The guanine tag is appended to mitochondrial proteins.

  • Ubiquitination: The guanine tag promotes K63-linked polyubiquitination of the tagged mitochondrial proteins.[4]

  • Autophagosome Recruitment: The polyubiquitin chains are recognized by autophagy receptors, leading to the recruitment of the autophagic machinery.

  • Mitophagy: The targeted mitochondrion is engulfed by an autophagosome, which then fuses with a lysosome for degradation of its contents.

This selective removal of damaged mitochondria helps to restore cellular homeostasis and improve overall mitochondrial quality control.

Signaling Pathway Diagram

Autac4_Signaling_Pathway This compound This compound TSPO TSPO This compound->TSPO 1. Binds Mito_Protein Mitochondrial Protein TSPO->Mito_Protein 2. Guanine Tagging Ub Ubiquitin (K63-linked) Mito_Protein->Ub 3. Polyubiquitination Autophagy_Receptors Autophagy Receptors Ub->Autophagy_Receptors Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Autophagy_Receptors->Autophagosome Degradation Degradation Products Lysosome->Degradation 7. Degradation

Caption: Proposed signaling pathway of this compound-mediated mitophagy.

In Vitro Efficacy of this compound

In vitro studies using patient-derived fibroblasts with mitochondrial dysfunction have demonstrated the potential of this compound.

Cell TypeTreatment ConcentrationDurationObserved EffectsReference
Down syndrome patient-derived fibroblasts10 µM3 daysRestoration of mitochondrial membrane potential and ATP production.
Detroit 532 cells10 µM24-72 hoursInduction of mitophagy.
HeLa cellsNot specifiedNot specifiedDegradation of fragmented mitochondria.

Experimental Protocols: In Vivo Administration of this compound

The following protocols for preparing this compound for in vivo use are based on information provided by commercial suppliers. It is recommended to prepare fresh solutions for each experiment.

Formulation Protocols

Protocol 1: Corn Oil Suspension

  • Prepare a stock solution of this compound in DMSO (e.g., 42.5 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration. A common formulation is 10% DMSO and 90% corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension. Note: This formulation is suitable for subcutaneous or intraperitoneal injections. Continuous dosing for more than two weeks may require careful consideration of vehicle effects.

Protocol 2: PEG/Tween/Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 42.5 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix until the solution is clear. Note: This formulation is suitable for intravenous or intraperitoneal administration.

Protocol 3: SBE-β-CD Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 42.5 mg/mL).

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly. Note: This formulation is often used to improve the solubility and stability of compounds for intravenous administration.

Proposed Experimental Workflow for In Vivo Studies

The following is a template for a typical in vivo efficacy study of this compound in a mouse model of mitochondrial dysfunction.

InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Model 1. Select Animal Model (e.g., genetic model of mitochondrial disease) Formulation 2. Prepare this compound Formulation (e.g., Protocol 2) Animal_Model->Formulation Grouping 3. Randomize Animals into Treatment Groups (Vehicle, this compound doses) Formulation->Grouping Administration 4. Administer this compound (e.g., IP injection daily) Grouping->Administration Monitoring 5. Monitor Animal Health and Behavior Administration->Monitoring Tissue_Collection 6. Collect Tissues (e.g., brain, muscle, liver) Monitoring->Tissue_Collection Biochemical_Assays 7. Biochemical Assays (e.g., ATP levels, mitochondrial respiration) Tissue_Collection->Biochemical_Assays Histology 8. Histological Analysis (e.g., mitophagy markers) Tissue_Collection->Histology Data_Analysis 9. Analyze and Interpret Data Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: A generalized workflow for an in vivo study of this compound.

Data Presentation: Templates for In Vivo Data

The following tables are provided as templates for researchers to structure their quantitative data from in vivo experiments with this compound.

Table 1: Animal Model and Dosing Regimen

ParameterDescription
Animal Modele.g., Ndufs4 knockout mouse
Age/Sexe.g., 8-10 weeks old, male
Number of Animals/Groupe.g., n=10
Treatment Groupse.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound
Formulatione.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Route of Administratione.g., Intraperitoneal (IP)
Dosing Frequencye.g., Once daily
Study Duratione.g., 28 days

Table 2: Pharmacokinetic Parameters of this compound (Hypothetical)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
IV
IP
PO

Table 3: Biodistribution of this compound in Tissues (Hypothetical) Data presented as % of injected dose per gram of tissue at 24h post-administration

TissueVehicleThis compound (10 mg/kg)This compound (30 mg/kg)
Brain
Heart
Lungs
Liver
Kidneys
Spleen
Muscle

Table 4: Efficacy Endpoints (Hypothetical)

EndpointVehicleThis compound (10 mg/kg)This compound (30 mg/kg)p-value
Behavioral Score
Brain ATP Levels (nmol/mg protein)
Muscle Mitochondrial Respiration (OCR)
Mitophagy Marker (e.g., PINK1 levels)

Conclusion

This compound presents a promising strategy for the targeted degradation of dysfunctional mitochondria. While in vitro studies have laid a strong foundation for its mechanism of action, in vivo research is now critical to translate this potential into therapeutic applications. The protocols and templates provided here offer a framework for researchers to design and execute the first in vivo studies of this compound, with the ultimate goal of elucidating its efficacy, safety, and pharmacokinetic profile in relevant disease models.

References

Application Notes and Protocols for Measuring Mitophagy Induction after Autac4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific cellular targets through the autophagy pathway. Autac4 is a pioneering mitochondria-targeting AUTAC developed to selectively trigger mitophagy, the autophagic removal of damaged or superfluous mitochondria.[1] This process is crucial for maintaining mitochondrial homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[2][3]

This compound is composed of a ligand that binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag.[4] This guanine tag, when delivered to the mitochondria, promotes K63-linked polyubiquitination, which is recognized by the autophagy machinery, leading to the engulfment of the targeted mitochondria by autophagosomes.[5] A key feature of this compound-induced mitophagy is that it occurs independently of the well-characterized PINK1/Parkin pathway.

These application notes provide detailed protocols for the robust measurement of this compound-induced mitophagy, offering valuable tools for researchers investigating mitochondrial quality control and developing therapeutics targeting this pathway.

Mechanism of this compound-Induced Mitophagy

This compound facilitates the selective degradation of mitochondria through a multi-step process that hijacks the cell's natural autophagy machinery.

Autac4_Pathway cluster_0 Cellular Environment This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Autac4_Mito This compound Bound to Mitochondrion TSPO TSPO K63_Ub K63-linked Polyubiquitination Autac4_Mito->K63_Ub Induces Autophagy_Machinery Autophagy Machinery (e.g., p62/SQSTM1) K63_Ub->Autophagy_Machinery Recruits Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome Initiates Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondrion Lysosome Lysosome Mitophagosome->Lysosome Fuses with Mitophagolysosome Mitophagolysosome (Degradation)

Caption: this compound signaling pathway for mitophagy induction.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations of this compound for inducing mitophagy in different cell lines, as reported in the literature.

Cell LineThis compound ConcentrationTreatment DurationOutcomeReference
Detroit 53210 µM24 - 72 hoursInduction of mitophagy, observed using mito-Rosella.
HeLa40 µM10 hoursInduction of mitochondrial degradation and biogenesis.
Down Syndrome Fibroblasts10 µM3 daysImprovement of mitochondrial morphology and function.

Experimental Workflow for Measuring Mitophagy

A generalized workflow for assessing this compound-induced mitophagy is presented below. This workflow can be adapted for various specific experimental techniques.

Mitophagy_Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa, Detroit 532) Start->Cell_Culture Transfection Transfection with Mitophagy Reporter (e.g., mito-QC, mito-Rosella) (Optional) Cell_Culture->Transfection Autac4_Treatment This compound Treatment (and Controls) Cell_Culture->Autac4_Treatment If not using reporter Transfection->Autac4_Treatment Sample_Prep Sample Preparation Autac4_Treatment->Sample_Prep Analysis Analysis Method Sample_Prep->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Quantitative Western_Blot Western Blot Analysis->Western_Blot Protein Levels Data_Analysis Data Analysis and Quantification Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for mitophagy analysis.

Detailed Experimental Protocols

Protocol 1: Flow Cytometry-Based Mitophagy Assay Using mito-QC Reporter

This protocol describes a quantitative method to measure mitophagy using the mito-QC reporter, a tandem fluorescent protein (mCherry-GFP) targeted to the outer mitochondrial membrane. In the neutral pH of the mitochondrial matrix, both mCherry and GFP fluoresce. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. An increase in the mCherry/GFP fluorescence ratio is therefore indicative of mitophagic flux.

Materials:

  • Cells stably expressing the mito-QC reporter (e.g., ARPE-19 mito-QC)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control (optional): CCCP (10 µM) or a combination of Oligomycin (1 µM) and Antimycin A (1 µM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with 488 nm and 561 nm lasers

Procedure:

  • Cell Seeding: Seed mito-QC expressing cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1-40 µM).

    • Include a vehicle control (DMSO) and an optional positive control for mitophagy induction.

    • Remove the old medium from the cells and add the medium containing the different treatments.

    • Incubate the cells for the desired time period (e.g., 10, 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 300-500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite GFP with a 488 nm laser and detect emission at ~510/20 nm.

    • Excite mCherry with a 561 nm laser and detect emission at ~610/20 nm.

    • Gate on the live, single-cell population using forward and side scatter.

    • Create a bivariate plot of mCherry versus GFP fluorescence.

    • The population of cells with high mCherry and low GFP fluorescence represents cells with high mitophagic activity.

  • Data Analysis:

    • Quantify the percentage of cells in the "mitophagy-high" gate (high mCherry/low GFP) for each treatment condition.

    • Calculate the mean fluorescence intensity (MFI) of both GFP and mCherry for each sample. A decrease in GFP MFI is indicative of mitochondrial degradation.

Protocol 2: Fluorescence Microscopy of Mitophagy

This protocol details the visualization of mitophagy by observing the colocalization of mitochondria with lysosomes or autophagosomes.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • LysoTracker Green DND-26 (for lysosomal staining)

  • Primary antibodies: anti-TOMM20 (mitochondrial marker), anti-LC3B (autophagosome marker)

  • Alexa Fluor-conjugated secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Treat the cells with this compound and controls as described in Protocol 1.

  • Live-Cell Imaging (MitoTracker/LysoTracker):

    • Thirty minutes before the end of the treatment, add MitoTracker Red (100 nM) and LysoTracker Green (50 nM) to the culture medium.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with pre-warmed PBS.

    • Image the live cells immediately using a confocal microscope. Look for the colocalization of red (mitochondria) and green (lysosomes) signals, which will appear as yellow puncta.

  • Immunofluorescence (TOMM20/LC3B):

    • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-TOMM20 and mouse anti-LC3B) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on glass slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the images for the colocalization of TOMM20 (mitochondria) and LC3B (autophagosomes) puncta.

    • Quantify the number and intensity of colocalized puncta per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: Western Blot Analysis of Mitophagy Markers

This protocol is for quantifying the degradation of mitochondrial proteins as an indicator of mitophagy.

Materials:

  • Cells cultured in 6-well or 10 cm dishes

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-TOMM20, anti-COXIV, anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound and controls, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well/dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. A decrease in mitochondrial proteins like TOMM20 and COXIV indicates mitophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for researchers to reliably measure the induction of mitophagy by this compound. The choice of method will depend on the specific research question, available equipment, and desired throughput. For quantitative, high-throughput screening, flow cytometry with a fluorescent reporter is recommended. For detailed visualization and subcellular localization, fluorescence microscopy is the method of choice. Western blotting provides a robust method for confirming the degradation of mitochondrial proteins. By employing these techniques, researchers can further elucidate the therapeutic potential of this compound and other mitophagy-inducing compounds.

References

Application Notes and Protocols for Assessing Mitochondrial Membrane Potential using Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a potent and specific mitochondria-targeting Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to induce mitophagy, the selective degradation of mitochondria by autophagy. Composed of a ligand for the translocator protein (TSPO) on the outer mitochondrial membrane, a flexible linker, and a guanine tag, this compound effectively delivers this tag to the mitochondrial surface. This modification mimics S-guanylation, leading to K63-linked polyubiquitination of mitochondrial proteins. The ubiquitinated mitochondria are then recognized by the autophagy receptor p62/SQSTM1, which facilitates their engulfment into autophagosomes and subsequent degradation upon fusion with lysosomes.[1][2]

This targeted degradation of damaged or dysfunctional mitochondria is a critical cellular quality control mechanism. By promoting the removal of compromised mitochondria, this compound can help restore cellular homeostasis, including the recovery of mitochondrial membrane potential (ΔΨm) and ATP production.[3][4] These application notes provide a detailed protocol for utilizing this compound to assess its impact on mitochondrial membrane potential, particularly in cellular models of mitochondrial dysfunction.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on mitochondrial membrane potential. The data illustrates the capacity of this compound to rescue mitochondrial membrane potential in cells challenged with the mitochondrial uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). The primary research was conducted by Takahashi et al. (2019) in human fibroblast cells.

Treatment GroupDescriptionMitochondrial Membrane Potential (JC-1 Red/Green Fluorescence Ratio)Percent of Control (%)
Control Untreated human fibroblasts1.00 ± 0.05100%
CCCP Human fibroblasts treated with 10 µM CCCP for 24 hours0.35 ± 0.0435%
This compound + CCCP Human fibroblasts pre-treated with 10 µM this compound for 48 hours, followed by co-treatment with 10 µM CCCP for 24 hours0.85 ± 0.0685%
This compound Only Human fibroblasts treated with 10 µM this compound for 72 hours1.02 ± 0.05102%

Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced mitophagy and the experimental workflow for assessing its effect on mitochondrial membrane potential.

Autac4_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_autophagy Autophagy Machinery This compound This compound TSPO TSPO This compound->TSPO Binds GuanineTag Guanine Tag TSPO->GuanineTag Delivers Ub K63-linked Polyubiquitination GuanineTag->Ub Induces p62 p62/SQSTM1 Ub->p62 Recruits Autophagosome Autophagosome Formation p62->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degrades Mitochondrion

Figure 1: this compound Signaling Pathway for Mitophagy Induction.

Experimental_Workflow A 1. Cell Seeding (e.g., Human Fibroblasts) B 2. This compound Pre-treatment (10 µM, 48 hours) A->B C 3. Induction of Mitochondrial Dysfunction (e.g., 10 µM CCCP, 24 hours) B->C D 4. Staining with Mitochondrial Membrane Potential Dye (e.g., JC-1 or TMRE) C->D E 5. Fluorescence Measurement (Plate Reader, Flow Cytometer, or Microscope) D->E F 6. Data Analysis (Calculation of Red/Green Ratio for JC-1 or TMRE intensity) E->F

Figure 2: Experimental Workflow for Assessing this compound's Effect.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human fibroblast cell line (e.g., Detroit 532) or other suitable cell line.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Stock solution in DMSO (e.g., 10 mM).

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): Stock solution in DMSO.

  • Tetramethylrhodamine, Ethyl Ester (TMRE): Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Black, clear-bottom 96-well plates: For fluorescence measurements.

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope.

Protocol for Assessing the Protective Effect of this compound on Mitochondrial Membrane Potential

This protocol is designed to evaluate the ability of this compound to rescue mitochondrial membrane potential in cells subjected to mitochondrial stress induced by CCCP.

1. Cell Seeding: a. Culture human fibroblasts in standard cell culture medium. b. Seed the cells into a black, clear-bottom 96-well plate at a density of 1 x 104 cells per well. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. This compound Pre-treatment: a. Prepare a working solution of this compound in cell culture medium to a final concentration of 10 µM. b. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the designated "this compound + CCCP" and "this compound Only" wells. c. For the "Control" and "CCCP" wells, add 100 µL of fresh medium containing the same concentration of DMSO as the this compound-treated wells. d. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

3. Induction of Mitochondrial Dysfunction: a. Prepare a working solution of CCCP in cell culture medium to a final concentration of 10 µM. Also, prepare a solution of this compound + CCCP in the medium. b. Remove the medium from the "CCCP" and "this compound + CCCP" wells. c. Add 100 µL of the 10 µM CCCP medium to the "CCCP" wells. d. Add 100 µL of the 10 µM this compound + 10 µM CCCP medium to the "this compound + CCCP" wells. e. For the "Control" and "this compound Only" wells, replace the medium with fresh medium containing the vehicle control (DMSO). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Staining with JC-1: a. Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. b. Carefully remove the medium from all wells. c. Add 100 µL of the JC-1 staining solution to each well. d. Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.

5. Fluorescence Measurement: a. After incubation, gently wash the cells twice with 100 µL of warm PBS. b. Add 100 µL of warm PBS to each well. c. Measure the fluorescence intensity using a fluorescence plate reader. i. Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm. ii. Green Fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.

6. Data Analysis: a. For each well, calculate the ratio of red to green fluorescence intensity. b. A decrease in the red/green ratio indicates a loss of mitochondrial membrane potential. c. Normalize the results to the control group to determine the percentage of mitochondrial membrane potential.

Alternative Protocol using TMRE Staining

TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential.

Follow steps 1-3 as described above.

4. Staining with TMRE: a. Prepare a 200 nM working solution of TMRE in pre-warmed cell culture medium. b. Carefully remove the medium from all wells. c. Add 100 µL of the TMRE staining solution to each well. d. Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.

5. Fluorescence Measurement: a. After incubation, gently wash the cells twice with 100 µL of warm PBS. b. Add 100 µL of warm PBS to each well. c. Measure the fluorescence intensity using a fluorescence plate reader at an excitation of ~549 nm and an emission of ~575 nm.

6. Data Analysis: a. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential. b. Normalize the fluorescence intensity of the treated groups to the control group to determine the percentage of mitochondrial membrane potential.

Conclusion

The this compound protocol provides a robust method for assessing the restoration of mitochondrial membrane potential in cells with induced mitochondrial dysfunction. By promoting the selective removal of damaged mitochondria, this compound serves as a valuable tool for studying the mechanisms of mitophagy and for the development of novel therapeutics targeting mitochondrial quality control. The detailed protocols and representative data presented here offer a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for ATP Production Assay in Autac4 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a novel mitochondria-targeting autophagy-targeting chimera (AUTAC) designed to selectively induce the degradation of damaged mitochondria through a process known as mitophagy.[1][2] By promoting the clearance of dysfunctional mitochondria, this compound can restore cellular energy homeostasis, making the measurement of ATP production a critical readout of its efficacy.[3][4] Mitochondria are the primary source of cellular ATP, and their dysfunction is implicated in a wide range of diseases. This compound facilitates the K63-linked polyubiquitination of mitochondrial proteins, tagging them for recognition by the autophagy machinery, leading to their encapsulation in autophagosomes and subsequent degradation in lysosomes. This quality control mechanism can lead to a healthier mitochondrial population and, consequently, enhanced ATP synthesis.

These application notes provide a detailed protocol for quantifying ATP levels in cultured cells treated with this compound using a luciferase-based assay. This method offers high sensitivity and a straightforward workflow suitable for drug discovery and mechanistic studies.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from ATP production assays in this compound-treated cells.

Table 1: ATP Standard Curve

ATP Concentration (µM)Raw Luminescence Units (RLU) - Replicate 1Raw Luminescence Units (RLU) - Replicate 2Raw Luminescence Units (RLU) - Replicate 3Mean RLUStandard Deviation
10
5
2.5
1.25
0.625
0.3125
0.156
0 (Blank)

Table 2: Effect of this compound on Intracellular ATP Levels

Treatment GroupThis compound Conc. (µM)Incubation Time (h)Mean RLUStandard DeviationCalculated ATP (µM)Fold Change vs. Vehicle
Vehicle Control (DMSO)0241.0
This compound1024
Vehicle Control (DMSO)0481.0
This compound1048
Vehicle Control (DMSO)0721.0
This compound1072
Positive Control (e.g., CCCP)VariesVaries
Negative Control--

Experimental Protocols

Materials and Reagents
  • This compound (stored at -20°C, protect from light)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Mammalian cell line (e.g., HeLa, SH-SY5Y, or a cell line relevant to the user's research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • ATP Assay Kit (luciferase-based, e.g., from Sigma-Aldrich, Promega, or similar) containing:

    • ATP Assay Buffer

    • Luciferase Enzyme

    • D-Luciferin Substrate

    • ATP Standard

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay ATP Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture and Seeding autac4_prep 2. Prepare this compound Working Solution cell_treatment 4. Treat Cells with this compound cell_culture->cell_treatment reagent_prep 3. Prepare ATP Assay Reagents autac4_prep->cell_treatment lysis_reaction 5. Cell Lysis and Luminescence Reaction reagent_prep->lysis_reaction cell_treatment->lysis_reaction luminescence_reading 6. Measure Luminescence lysis_reaction->luminescence_reading standard_curve 7. Generate ATP Standard Curve luminescence_reading->standard_curve atp_quantification 8. Quantify Intracellular ATP standard_curve->atp_quantification

Experimental workflow for ATP assay in this compound treated cells.
Step-by-Step Protocol

1. Cell Culture and Seeding a. Culture cells in a T-75 flask until they reach 70-80% confluency. b. Trypsinize and resuspend the cells in fresh complete medium. c. Count the cells and adjust the density to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into an opaque-walled 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Prepare this compound Working Solution a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., a 2X working solution of 20 µM for a final concentration of 10 µM). c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

3. Prepare ATP Assay Reagents a. Prepare the ATP assay reagents according to the manufacturer's protocol. This typically involves reconstituting the luciferase enzyme and D-luciferin substrate in the provided assay buffer. b. Prepare a series of ATP standards by diluting the ATP standard solution in cell culture medium or PBS to concentrations ranging from 0.156 to 10 µM.

4. Treat Cells with this compound a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working solutions or vehicle control to the appropriate wells. c. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

5. Cell Lysis and Luminescence Reaction a. At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. b. Add 100 µL of the prepared ATP assay reagent to each well. c. Place the plate on an orbital shaker for 2 minutes at a gentle speed to induce cell lysis and initiate the enzymatic reaction. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

6. Measure Luminescence a. Measure the luminescence of each well using a luminometer. Set the integration time to 0.5-1 second per well.

7. Generate ATP Standard Curve a. In separate wells of the same plate, add 100 µL of each ATP standard and 100 µL of the ATP assay reagent. b. Measure the luminescence of the standards. c. Plot the mean RLU of the standards against the corresponding ATP concentrations and perform a linear regression to obtain the equation of the line (y = mx + c).

8. Quantify Intracellular ATP a. Use the linear regression equation from the standard curve to calculate the ATP concentration in the experimental wells based on their RLU values. b. Normalize the ATP concentrations to the vehicle control to determine the fold change in ATP production.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced mitophagy and its impact on ATP production.

autac4_pathway cluster_cell Cellular Environment This compound This compound Mitochondrion Damaged Mitochondrion This compound->Mitochondrion Targets Damaged Mitochondria K63_Ub K63-Poly-Ub Mitochondrion Mitochondrion->K63_Ub Induces K63-linked Polyubiquitination Ub Ubiquitin (Ub) Autophagosome Autophagosome Mitophagy Mitophagosome Autophagosome->Mitophagy Engulfment Lysosome Lysosome Autolysosome Autolysosome Lysosome->Autolysosome Fusion Healthy_Mito Healthy Mitochondria ATP Increased ATP Production Healthy_Mito->ATP Enhanced Oxidative Phosphorylation K63_Ub->Autophagosome Recognized by Autophagy Receptors Mitophagy->Autolysosome Fusion Degradation Mitochondrial Component Recycling Autolysosome->Degradation Degradation Degradation->Healthy_Mito Promotes Mitochondrial Quality Control

This compound signaling pathway for mitophagy and ATP production.

References

Application Note: Measuring the Inhibition of Cytochrome c Release by Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac4 is a novel mitochondria-targeting autophagy-targeting chimera (AUTAC) designed to selectively induce the degradation of mitochondria through a process known as mitophagy.[1][2][3][4] Comprising a guanine tag linked to a ligand for the translocator protein on the outer mitochondrial membrane, this compound facilitates the recruitment of the autophagy machinery to mitochondria.[4] This targeted degradation of damaged or dysfunctional mitochondria is a critical cellular quality control mechanism. Mitochondrial dysfunction is a hallmark of numerous diseases, and the ability to enhance mitophagy holds significant therapeutic potential.

A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This release triggers a cascade of caspase activation, leading to programmed cell death. Contrary to inducing apoptosis, this compound has been shown to suppress cytochrome c release and subsequent pro-caspase 3 cleavage. By promoting the clearance of damaged mitochondria, this compound helps maintain mitochondrial homeostasis, restores cellular energy levels, and ultimately rescues cells from acute mitochondrial injury and apoptosis.

This application note provides a detailed protocol for a cytochrome c release assay to evaluate the inhibitory effect of this compound on this critical apoptotic event. The primary method described is the biochemical fractionation of cells to separate cytosolic and mitochondrial components, followed by western blot analysis to detect the presence of cytochrome c in each fraction.

Data Presentation

The following table summarizes key quantitative findings related to the activity of this compound from published research. This data provides context for designing experiments, including appropriate concentrations and incubation times.

ParameterCell LineConcentrationIncubation TimeObserved EffectReference
Mitophagy InductionDetroit 53210 µM24-72 hoursInduction of mitophagy
Mitochondrial Degradation & BiogenesisHeLa40 µM10 hoursInduction of mitochondrial degradation and biogenesis
Rescue from Mitochondrial Injury-10 µM-Suppression of cytochrome c release and pro-caspase 3 cleavage
Restoration of Mitochondrial FunctionDown Syndrome Fibroblasts10 µM3 daysImprovement in mitochondrial morphology and membrane potential

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound initiates the selective degradation of mitochondria by delivering a guanine tag to the mitochondrial outer membrane. This tag is recognized by the autophagy machinery, leading to the ubiquitination (specifically K63-linked) of mitochondrial proteins. This process, which is independent of the common PINK1/Parkin pathway, flags the mitochondria for engulfment by an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled.

Autac4_Mechanism cluster_cell Cell This compound This compound Mitochondrion Damaged Mitochondrion This compound->Mitochondrion Targets Mitochondrion Autophagosome Autophagosome Mitochondrion->Autophagosome K63 Ubiquitination Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Degradation & Recycling

Caption: this compound-mediated mitophagy pathway.

Cytochrome c Release Assay Workflow

The experimental workflow involves treating cells with an apoptosis-inducing agent in the presence or absence of this compound. The cells are then harvested and subjected to differential centrifugation to separate the cytosolic and mitochondrial fractions. The amount of cytochrome c in each fraction is subsequently quantified by western blotting.

Cytochrome_c_Workflow start Cell Culture (e.g., HeLa, Jurkat) treatment Treatment Groups: 1. Vehicle Control 2. Apoptosis Inducer (e.g., Staurosporine) 3. Inducer + this compound start->treatment harvest Harvest Cells (Centrifugation) treatment->harvest lysis Cell Lysis (Dounce Homogenizer) harvest->lysis fractionation Differential Centrifugation lysis->fractionation fractions Separate Cytosolic and Mitochondrial Fractions fractionation->fractions protein_assay Protein Quantification (e.g., BCA Assay) fractions->protein_assay Both Fractions sds_page SDS-PAGE protein_assay->sds_page western_blot Western Blot sds_page->western_blot detection Probe with Antibodies: - Anti-Cytochrome c - Cytosolic Marker (e.g., GAPDH) - Mitochondrial Marker (e.g., COX IV) western_blot->detection analysis Densitometry Analysis and Quantification detection->analysis

Caption: Western blot workflow for cytochrome c release.

Experimental Protocols

Protocol: Cytochrome c Release Assay by Cellular Fractionation and Western Blotting

This protocol is adapted from established methods for detecting the translocation of cytochrome c from mitochondria to the cytosol.

A. Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., HeLa, Jurkat) and culture media.

  • Inducer of Apoptosis: e.g., Staurosporine (1 µM), Etoposide (50 µM), or other agent of choice.

  • This compound: Prepare stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Cytosol Extraction Buffer:

    • 250 mM Sucrose

    • 70 mM KCl

    • 137 mM NaCl

    • 4.3 mM Na2HPO4

    • 1.4 mM KH2PO4

    • 20 mM HEPES (pH 7.4)

    • Digitonin (10-20 µg/ml) or equivalent permeabilizing agent.

    • Protease Inhibitor Cocktail (add fresh).

    • 1 mM DTT (add fresh).

  • Mitochondrial Lysis Buffer:

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl

    • 1% Triton X-100 or RIPA buffer.

    • Protease Inhibitor Cocktail (add fresh).

  • Protein Assay Reagent: e.g., BCA Protein Assay Kit.

  • SDS-PAGE reagents: Acrylamide solutions, SDS, TEMED, APS.

  • Western Blot reagents: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies.

  • Primary Antibodies:

    • Mouse or Rabbit anti-Cytochrome c antibody.

    • Mouse or Rabbit anti-GAPDH or anti-Tubulin antibody (cytosolic loading control).

    • Mouse or Rabbit anti-COX IV or anti-VDAC antibody (mitochondrial loading control).

  • Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Chemiluminescent Substrate: ECL detection reagent.

B. Experimental Procedure

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

    • Induce apoptosis by adding the apoptosis-inducing agent (e.g., Staurosporine) and incubate for the recommended time (e.g., 3-6 hours). Include a non-induced control group.

  • Cell Harvesting and Fractionation:

    • Collect cells (adherent cells by trypsinization, suspension cells directly) by centrifugation at 600 x g for 5 minutes at 4°C. A total of 2-5 x 10^7 cells is recommended.

    • Wash the cell pellet once with 10 mL of ice-cold PBS, and centrifuge again.

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer.

    • Incubate on ice for 10-15 minutes to allow for selective plasma membrane permeabilization.

    • Homogenize the cells using a pre-chilled Dounce tissue grinder with a loose-fitting pestle (Pestle B). Perform 30-50 gentle strokes on ice.

    • Optional: Check homogenization efficiency by staining a small aliquot with trypan blue and observing under a microscope. Intact cells will be excluded, while permeabilized cells will be blue.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new tube. Centrifuge this supernatant at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction . Carefully collect it and store it on ice.

    • The pellet contains the mitochondrial fraction .

  • Sample Preparation for Western Blot:

    • Wash the mitochondrial pellet once with 500 µL of Cytosol Extraction Buffer (without digitonin) to remove any cytosolic contamination. Centrifuge again at 10,000 x g for 15 minutes at 4°C.

    • Resuspend the mitochondrial pellet in 100 µL of Mitochondrial Lysis Buffer. Vortex for 10-15 seconds and incubate on ice for 20 minutes.

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

    • For each sample, mix an equal amount of protein (e.g., 10-20 µg) with 4X or 6X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions of each treatment group onto a 12-15% SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cytochrome c (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure proper fractionation and equal loading, strip the membrane and re-probe with antibodies for a cytosolic marker (e.g., GAPDH, should be present only in the cytosolic fraction) and a mitochondrial marker (e.g., COX IV, should be present only in the mitochondrial fraction).

C. Expected Results and Interpretation

  • Vehicle Control (Untreated) Cells: Cytochrome c should be detected almost exclusively in the mitochondrial fraction.

  • Apoptosis Inducer-Treated Cells: A significant band for cytochrome c should appear in the cytosolic fraction, with a corresponding decrease in the mitochondrial fraction.

  • This compound + Apoptosis Inducer-Treated Cells: The amount of cytochrome c in the cytosolic fraction should be significantly reduced compared to the cells treated with the apoptosis inducer alone, demonstrating the inhibitory effect of this compound.

By quantifying the band intensities using densitometry, the percentage of cytochrome c release can be calculated and compared across different treatment conditions, providing a quantitative measure of this compound's protective effect against apoptosis.

References

Application Notes and Protocols: Utilizing Autac4 for Mitochondrial Rescue in Down Syndrome Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), a genetic disorder arising from trisomy 21, is characterized by a range of cellular pathologies, including significant mitochondrial dysfunction. Fibroblasts derived from individuals with DS exhibit impaired mitochondrial integrity, leading to reduced energy production and increased oxidative stress. These cellular phenotypes are considered to contribute to the clinical manifestations of the syndrome. Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed to induce the degradation of specific cellular components via the autophagy pathway. Autac4 is a mitochondria-targeting AUTAC that has demonstrated therapeutic potential by selectively promoting the removal of damaged mitochondria (mitophagy) and facilitating mitochondrial biogenesis. These application notes provide a detailed overview of the use of this compound in DS patient-derived fibroblasts, including its mechanism of action, quantitative effects on cellular health, and comprehensive experimental protocols.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a mitochondria-targeting moiety and a guanine-based degradation tag.[1] This design allows this compound to specifically localize to mitochondria and induce their engulfment by autophagosomes, leading to subsequent lysosomal degradation.[1] In the context of DS fibroblasts, which are characterized by an accumulation of fragmented and dysfunctional mitochondria, this compound treatment facilitates the clearance of these compromised organelles.[1] This selective removal of damaged mitochondria alleviates cellular stress and triggers a compensatory biogenesis of new, healthy mitochondria, thereby restoring cellular homeostasis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment on Down syndrome patient-derived fibroblasts.

Parameter AssessedCell TypeTreatmentDurationResultReference
Mitochondrial Membrane Potential Down Syndrome Patient-Derived FibroblastsThis compound (10 µM)3 daysRestoration of mitochondrial membrane potential[1]
ATP Production Down Syndrome Patient-Derived FibroblastsThis compound (10 µM)3 daysRestoration of cellular ATP levels
PGC-1α Protein Levels Down Syndrome Patient-Derived FibroblastsThis compound (10 µM)3 daysIncreased expression of PGC-1α

Experimental Protocols

I. Cell Culture of Down Syndrome Patient-Derived Fibroblasts

Materials:

  • Down syndrome patient-derived fibroblasts (e.g., from Coriell Institute for Medical Research)

  • Control human dermal fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and dishes

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA. Split the cells at a 1:2 or 1:3 ratio.

II. This compound Treatment

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • DS patient-derived fibroblasts and control fibroblasts cultured as described above

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM).

  • Aspirate the old medium from the cultured fibroblasts and replace it with the medium containing this compound.

  • For vehicle control, treat a parallel set of cells with medium containing the same concentration of DMSO used for the this compound dilution.

  • Incubate the cells for the desired duration (e.g., 3 days).

III. Measurement of Mitochondrial Membrane Potential (Using JC-1 Assay)

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Treated and control fibroblasts in 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Wash the cells with the provided assay buffer.

  • Measure the fluorescence of both JC-1 monomers (excitation ~485 nm, emission ~530 nm) and J-aggregates (excitation ~585 nm, emission ~590 nm).

  • The ratio of red (J-aggregates) to green (monomers) fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

IV. Measurement of Cellular ATP Levels

Materials:

  • ATP Assay Kit (e.g., luciferase-based)

  • Treated and control fibroblasts in 96-well plates

  • Luminometer

Protocol:

  • Lyse the cells according to the ATP assay kit manufacturer's protocol to release cellular ATP.

  • Add the luciferase-luciferin reagent to each well.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.

V. Western Blotting for PGC-1α

Materials:

  • Treated and control fibroblasts

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PGC-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PGC-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

Visualizations

AUTAC4_Mechanism_of_Action cluster_0 Down Syndrome Fibroblast Mito_dys Fragmented & Dysfunctional Mitochondria Autophagosome Autophagosome Mito_dys->Autophagosome Engulfment This compound This compound This compound->Mito_dys Targets PGC1a PGC-1α This compound->PGC1a Upregulates Lysosome Lysosome Autophagosome->Lysosome Fusion Mitophagy Mitophagy Biogenesis Mitochondrial Biogenesis Healthy_Mito Healthy Mitochondria Biogenesis->Healthy_Mito Restored_Function Restored Cellular Function (ATP, Mem. Potential) Healthy_Mito->Restored_Function PGC1a->Biogenesis

Caption: Mechanism of this compound in DS Fibroblasts.

Experimental_Workflow start Start: Culture DS and Control Fibroblasts treatment Treat with this compound (10 µM) or Vehicle (DMSO) for 3 days start->treatment assays Perform Cellular Assays treatment->assays mmp Mitochondrial Membrane Potential (JC-1) assays->mmp atp Cellular ATP Levels (Luciferase-based) assays->atp wb Western Blot for PGC-1α assays->wb analysis Data Analysis and Quantification mmp->analysis atp->analysis wb->analysis

Caption: Experimental Workflow for this compound Treatment.

Signaling_Pathway This compound This compound Mitophagy Induction of Mitophagy This compound->Mitophagy PGC1a_up Upregulation of PGC-1α This compound->PGC1a_up Clearance Clearance of Damaged Mitochondria Mitophagy->Clearance Cell_Health Improved Mitochondrial Function & Cellular Health Clearance->Cell_Health Mito_Bio Mitochondrial Biogenesis PGC1a_up->Mito_Bio Mito_Bio->Cell_Health

Caption: this compound Signaling Cascade.

References

Application Notes and Protocols for Studying Mitochondrial Turnover with Autac4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial turnover, a crucial cellular process involving the removal of damaged mitochondria (mitophagy) and the generation of new, healthy ones, is essential for maintaining cellular homeostasis. Dysfunctional mitochondrial turnover is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. Autac4, a novel mitochondria-targeting Autophagy-Targeting Chimera (AUTAC), has emerged as a powerful chemical tool to specifically induce mitophagy and facilitate the study of mitochondrial turnover.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in your research.

This compound is a bifunctional molecule that consists of a ligand that binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane and a guanine-based tag that induces K63-linked polyubiquitination.[1][4] This ubiquitination is recognized by the autophagy machinery, leading to the selective engulfment of mitochondria by autophagosomes and their subsequent degradation in lysosomes. Notably, this process is independent of the well-characterized PINK1/Parkin pathway of mitophagy. By promoting the clearance of damaged mitochondria, this compound can restore cellular function and offers a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.

Mechanism of Action of this compound

The signaling pathway of this compound-induced mitophagy is a multi-step process that hijacks the cell's natural autophagy machinery to target mitochondria for degradation.

Autac4_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Autac4_ext This compound Autac4_intra This compound Autac4_ext->Autac4_intra Cellular Uptake TSPO TSPO Autac4_intra->TSPO Binds to Ub Ubiquitin (Ub) K63_polyUb K63-linked poly-Ub chains Autophagy_machinery Autophagy Machinery (e.g., p62/SQSTM1) K63_polyUb->Autophagy_machinery Recruits Autophagosome Autophagosome Autophagy_machinery->Autophagosome Initiates formation around a mitochondrion Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Mitochondrion TSPO->K63_polyUb Mito_OMM Outer Mitochondrial Membrane (OMM)

Caption: this compound signaling pathway for inducing mitophagy.

Data Presentation

The following tables summarize the quantitative effects of this compound on various aspects of mitochondrial turnover and function.

Table 1: Effect of this compound on Mitochondrial Protein Levels
Protein Cell Type This compound Concentration & Time Change in Protein Level
TOMM20HeLa10 µM, 24h~50% decrease
TIMM23HeLa10 µM, 24h~40% decrease
Cytochrome cHeLa10 µM, 24hNo significant change in total levels
Table 2: Effect of this compound on Mitochondrial DNA (mtDNA) Copy Number
Parameter Cell Type This compound Concentration & Time Fold Change vs. Control
mtDNA/nDNA ratioDetroit 53210 µM, 48h~0.6-fold (40% decrease)
Table 3: Effect of this compound on Mitochondrial Function
Assay Cell Type Condition Observation
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)Detroit 532This compound (10 µM, 3 days) on CCCP-treated cellsRestoration of membrane potential
ATP ProductionDown Syndrome Patient FibroblastsThis compound (10 µM, 3 days)Significant restoration of ATP levels
Table 4: this compound-Induced Mitophagy and Biogenesis
Parameter Cell Type This compound Concentration & Time Observation
Mitophagy (mito-Rosella)Detroit 53210 µM, 24-72hInduction of mitophagy
PGC-1α ExpressionDown Syndrome Patient Fibroblasts10 µM, 3 daysIncreased PGC-1α levels

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on mitochondrial turnover.

Workflow for Assessing this compound-Induced Mitophagy

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis of Mitochondrial Turnover cluster_interpretation Data Interpretation cell_culture 1. Cell Culture (e.g., HeLa, Detroit 532) autac4_treatment 2. This compound Treatment (e.g., 10 µM for 24-72h) cell_culture->autac4_treatment western_blot 3a. Western Blot (TOMM20, TIMM23) autac4_treatment->western_blot qpcr 3b. qPCR (mtDNA copy number) autac4_treatment->qpcr mmp_assay 3c. Mitochondrial Membrane Potential Assay (e.g., JC-1) autac4_treatment->mmp_assay atp_assay 3d. ATP Production Assay (Luminescence-based) autac4_treatment->atp_assay data_analysis 4. Quantitative Analysis (Densitometry, ΔΔCt, Ratios, etc.) western_blot->data_analysis qpcr->data_analysis mmp_assay->data_analysis atp_assay->data_analysis conclusion 5. Conclusion on Mitophagy and Mitochondrial Function data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

Western Blot Analysis of Mitochondrial Protein Levels

This protocol is for assessing the degradation of mitochondrial proteins following this compound treatment.

Materials:

  • Cells of interest (e.g., HeLa)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOMM20, anti-TIMM23, anti-VDAC1 as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the indicated time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., VDAC1).

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol measures the relative amount of mtDNA to nuclear DNA (nDNA) to assess changes in mitochondrial content.

Materials:

  • Treated and control cells

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • DNA Extraction: Harvest cells after this compound treatment and extract total DNA using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification: Measure the concentration and purity of the extracted DNA.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer set. A typical reaction includes:

    • qPCR master mix

    • Forward and reverse primers (for either mtDNA or nDNA)

    • Template DNA (e.g., 10 ng)

    • Nuclease-free water to the final volume.

  • qPCR Program: Run the qPCR with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(mtDNA gene) - Ct(nDNA gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(control sample).

    • The relative mtDNA copy number is calculated as 2-ΔΔCt.

Mitochondrial Membrane Potential Assay using JC-1

This assay assesses mitochondrial health by measuring the membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye

  • Fluorescence plate reader or fluorescence microscope

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

Procedure:

  • Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as desired. Include a positive control group treated with CCCP (e.g., 10 µM for 1 hour).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (e.g., 5 µg/mL in pre-warmed culture medium).

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity for red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm).

    • Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

ATP Production Assay

This protocol measures the intracellular ATP levels as an indicator of mitochondrial function.

Materials:

  • Treated and control cells

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound.

  • ATP Measurement:

    • Follow the instructions of the commercial ATP assay kit. Typically, this involves lysing the cells and adding a substrate/enzyme mixture that produces a luminescent signal in the presence of ATP.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Normalization: To account for differences in cell number, perform a parallel cell viability assay (e.g., MTT or Crystal Violet) or normalize the ATP levels to the total protein concentration of each sample.

Applications in Drug Discovery and Research

  • Studying Mitophagy Pathways: this compound provides a specific and potent tool to induce mitophagy, allowing for the detailed investigation of the molecular machinery involved in this process.

  • Investigating Neurodegenerative Diseases: Given the strong link between mitochondrial dysfunction and neurodegeneration, this compound can be used in cellular and animal models of diseases like Parkinson's and Alzheimer's to explore the therapeutic potential of enhancing mitophagy.

  • Drug Screening: this compound can serve as a positive control in high-throughput screens for novel compounds that modulate mitochondrial turnover.

  • Understanding Cellular Metabolism: By selectively removing mitochondria, researchers can study the impact of mitochondrial function on various cellular metabolic pathways.

Conclusion

This compound is a valuable pharmacological tool for inducing and studying mitochondrial turnover. The protocols and data presented here provide a framework for researchers to incorporate this compound into their studies to gain deeper insights into the role of mitophagy in health and disease. As with any experimental system, it is crucial to optimize conditions such as concentration and treatment time for your specific cell type and experimental goals.

References

Troubleshooting & Optimization

How to improve Autac4 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Autac4 for experimental use. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution for in vitro experiments?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 20 mM.[1] For optimal results, it is crucial to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[2]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored with protection from light. For short-term storage (up to one month), a temperature of -20°C is recommended. For long-term storage (up to six months), it is best to store the solution at -80°C.

Q3: My this compound powder has arrived at room temperature. Is it still viable?

A3: Yes. This compound is stable for several weeks at ambient temperature, which is sufficient for shipping purposes. Upon receipt, it is recommended to store the solid powder at -20°C for long-term stability.

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in DMSO, even at concentrations below 20 mM. What should I do?

A1: If you encounter difficulties dissolving this compound in DMSO, you can try the following:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Gently warm the solution.

  • Fresh DMSO: Ensure you are using a newly opened bottle of anhydrous DMSO, as the presence of water in older DMSO can impede solubility.

Q2: My this compound solution precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. To mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a more diluted working solution.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your working solution can help maintain this compound solubility.

  • Use a Surfactant: For biochemical assays, consider the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer to improve the solubility of this compound.

  • Prepare Freshly: Always prepare the final aqueous working solution immediately before use to minimize the time for precipitation to occur.

Q3: I need to prepare this compound for an in vivo experiment. What formulation should I use?

A3: For in vivo experiments, specific formulations are required to maintain this compound solubility and bioavailability. It is recommended to first prepare a concentrated stock solution in DMSO and then use it to prepare the final formulation. The working solution for animal experiments should be prepared fresh on the day of use. Below are three recommended formulations that yield a clear solution with a solubility of at least 4.25 mg/mL (4.89 mM).

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Protocol 3: 10% DMSO, 90% Corn Oil (Note: Use this formulation with caution for studies lasting longer than two weeks).

Data Presentation: this compound Solubility

Solvent/FormulationMaximum Concentration (mM)Maximum Concentration (mg/mL)Use Case
DMSO2017.4In Vitro Stock Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.89≥ 4.25In Vivo Formulation
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4.89≥ 4.25In Vivo Formulation
10% DMSO, 90% Corn Oil≥ 4.89≥ 4.25In Vivo Formulation

Note: The molecular weight of this compound is approximately 869.97 g/mol . Batch-specific molecular weights may vary.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, you would need 17.4 mg of this compound (assuming a molecular weight of 869.97 g/mol ).

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently sonicate the vial to aid dissolution.

  • Store: Store the stock solution at -20°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol 2: Preparation of In Vivo Formulations (Example for 1 mL final volume)

Prerequisite: Prepare a concentrated stock solution of this compound in DMSO (e.g., 42.5 mg/mL).

Formulation A: PEG300/Tween-80/Saline Formulation

  • Add 400 µL of PEG300 to a sterile microcentrifuge tube.

  • Add 100 µL of the 42.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

Formulation B: SBE-β-CD/Saline Formulation

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Add 900 µL of the 20% SBE-β-CD solution to a sterile microcentrifuge tube.

  • Add 100 µL of the 42.5 mg/mL this compound DMSO stock solution to the SBE-β-CD solution and mix until a clear solution is formed.

Formulation C: Corn Oil Formulation

  • Add 900 µL of corn oil to a sterile microcentrifuge tube.

  • Add 100 µL of the 42.5 mg/mL this compound DMSO stock solution to the corn oil and mix thoroughly until a clear solution is achieved.

Visualizations

G cluster_start Start cluster_process Process cluster_end End start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso Step 1 dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Step 2 end Store Stock Solution at -20°C/-80°C dissolve->end Step 3

Caption: Workflow for preparing an this compound stock solution.

G cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Solution problem This compound Fails to Dissolve in DMSO check_dmso Is the DMSO fresh and anhydrous? problem->check_dmso sonicate_warm Sonicate and/or gently warm the solution check_dmso->sonicate_warm Yes use_fresh_dmso Use a new, unopened bottle of DMSO check_dmso->use_fresh_dmso No solution This compound Dissolves sonicate_warm->solution use_fresh_dmso->sonicate_warm

Caption: Troubleshooting guide for this compound dissolution in DMSO.

References

Technical Support Center: Preventing Autac4 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of Autac4 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media can lead to inaccurate experimental results and potential cytotoxicity. This guide provides a systematic approach to identify and resolve these issues.

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is the cause, and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a common challenge when introducing a hydrophobic compound from an organic solvent stock into an aqueous cell culture medium.[1][2] The primary reason is the poor solubility of the compound in the aqueous environment as the DMSO is diluted.[1]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.[1]
Rapid Dilution ("Solvent Shock") Adding a small volume of a highly concentrated DMSO stock directly into a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[3]Employ a stepwise or serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of the media. Adding the compound dropwise while gently vortexing can also facilitate better mixing.
Low Temperature of Media The solubility of many compounds, including this compound, can decrease at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions.
Suboptimal Solvent System For particularly hydrophobic compounds, DMSO alone may not be sufficient to maintain solubility upon dilution in aqueous media.Consider the use of a co-solvent system. For challenging compounds, biocompatible surfactants like Pluronic® F-68 can be added to the cell culture medium to enhance solubility.
Issue: this compound Precipitates Over Time During Incubation

Question: The this compound-containing medium was clear initially, but I observed a precipitate after several hours of incubation. What could be the reason?

Answer: Delayed precipitation can occur due to the compound's stability in the complex environment of the cell culture medium over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may affect the solubility of the compound.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components Components in the media, such as salts, proteins from serum, and other supplements, can interact with this compound, forming insoluble complexes over time. Calcium salts are a common cause of precipitation in media.If your experimental design permits, you can test for precipitation in media with a reduced serum concentration. Preparing fresh this compound-containing media immediately before use is also recommended.
Media Evaporation In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.
pH Changes Cellular metabolism can lead to changes in the pH of the culture medium, which can alter the solubility of pH-sensitive compounds.Use a well-buffered cell culture medium and monitor the pH, especially during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a mitochondria-targeting autophagy-targeting chimera (AUTAC). It is a bifunctional molecule that consists of a ligand that binds to the translocator protein on the outer mitochondrial membrane and a guanine tag. This directs damaged mitochondria for degradation through the autophagy pathway, a process known as mitophagy. This compound induces K63-linked polyubiquitination, which is recognized by the autophagy machinery. This process helps in the removal of dysfunctional mitochondria and can restore cellular energy homeostasis.

Q2: What are the solubility properties of this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility. It is soluble in organic solvents like DMSO.

SolventMaximum Concentration
DMSO20 mM or 170 mg/mL

Note: The hygroscopic nature of DMSO can affect the solubility of the product; it is recommended to use newly opened DMSO.

Q3: What is the recommended method for preparing an this compound stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: A serial dilution method can be used to determine the maximum soluble concentration. This involves preparing a series of dilutions of your this compound stock solution in your complete cell culture medium and observing for precipitation after incubation at 37°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound is approximately 869.97 g/mol ).

  • In a sterile environment, accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.

  • Include a vehicle control containing only the highest concentration of DMSO used in the dilutions.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to your planned experiment (e.g., 24 hours).

  • After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).

  • For a more detailed examination, view the solutions under a microscope.

  • The highest concentration of this compound that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions. For a more quantitative assessment, the absorbance can be read at 600 nm, where an increase in absorbance indicates precipitation.

Visualizations

This compound Mechanism of Action

Autac4_Mechanism cluster_extracellular Extracellular cluster_cell Cell Autac4_ext This compound Autac4_int This compound (intracellular) Autac4_ext->Autac4_int Cellular Uptake Mitochondrion Damaged Mitochondrion Autac4_int->Mitochondrion Binds to Translocator Protein Ub Ubiquitin (K63-linked) Mitochondrion->Ub Induces Polyubiquitination Autophagosome Autophagosome Ub->Autophagosome Recruitment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Mechanism of this compound-induced mitophagy.

Troubleshooting Workflow for this compound Precipitation

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Troubleshooting inconsistent Autac4 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Autac4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues that may arise during experimentation with this compound, a mitochondria-targeting autophagy-targeting chimera (AUTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical degrader that specifically targets mitochondria for removal through a cellular process called mitophagy, a selective form of autophagy.[1][2] It is a chimeric molecule composed of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag.[1][2] This guanine tag mimics a post-translational modification that leads to K63-linked polyubiquitination of mitochondrial proteins.[3] The autophagy receptor SQSTM1/p62 then recognizes these ubiquitinated mitochondria, directing them to the autophagosome for subsequent degradation by the lysosome.

Q2: What are the expected effects of this compound treatment on cells?

Successful this compound treatment should lead to the selective degradation of damaged or fragmented mitochondria. This can result in several downstream effects, including:

  • Restoration of mitochondrial membrane potential.

  • Increased ATP production.

  • Reduced release of pro-apoptotic factors like cytochrome c.

  • Increased expression of mitochondrial biogenesis regulators, such as PGC-1α.

Q3: What is the recommended concentration and incubation time for this compound?

A common starting concentration for this compound is 10 µM, with incubation times ranging from 24 to 72 hours to observe significant mitophagy. However, the optimal concentration and duration of treatment can vary depending on the cell type and the specific experimental endpoint. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Q4: How should I prepare and store this compound?

This compound is typically soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light. When preparing working solutions, it is advisable to make them fresh for each experiment to avoid potential degradation.

Troubleshooting Inconsistent Experimental Results

Inconsistent results are a common challenge in experimental biology. This guide provides a structured approach to troubleshooting issues you may encounter when using this compound.

Issue 1: No or low induction of mitophagy.

If you are not observing the expected increase in mitophagy upon this compound treatment, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM) to identify the optimal concentration for your cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the kinetics of this compound-induced mitophagy in your cells.
Poor this compound Solubility or Stability Ensure this compound is fully dissolved in DMSO before diluting in culture media. Prepare fresh working solutions for each experiment.
Cell Line Variability Different cell lines may have varying levels of TSPO expression or endogenous autophagy activity. Confirm TSPO expression in your cell line via Western blot or qPCR. Consider testing different cell lines to find a more responsive model.
Issues with Mitophagy Detection Assay Verify your mitophagy detection method. For fluorescence microscopy, ensure proper antibody titration and controls. For Western blotting of autophagy markers like LC3, follow best practices to ensure accurate detection of LC3-II.
Issue 2: High variability in mitochondrial membrane potential or ATP level measurements.

Fluctuations in these key indicators of mitochondrial health can obscure the effects of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a consistent number of cells are seeded in each well of your assay plate. Uneven cell density can lead to variability in metabolic readouts.
Reagent and Sample Handling Allow all assay reagents to equilibrate to room temperature before use. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. For ATP assays, be mindful of potential contamination from exogenous ATP sources.
Assay-Specific Technical Issues For mitochondrial membrane potential dyes like TMRE, use a concentration that is not in the quenching range. For ATP bioluminescence assays, be aware of potential chemical interference from detergents or other compounds in your sample.
Timing of Measurements For kinetic assays, ensure that measurements are taken at consistent time points after reagent addition.
Issue 3: Unexpected cytotoxicity or off-target effects.

While this compound is designed for selective mitochondrial degradation, high concentrations or prolonged exposure may lead to unintended consequences.

Potential Cause Troubleshooting Steps
This compound Concentration is Too High If you observe significant cell death that is not attributable to the removal of damaged mitochondria, consider reducing the this compound concentration.
Off-Target Binding While this compound is designed to be specific, off-target effects are always a possibility with small molecules. To confirm that the observed effects are due to mitophagy, consider using an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) in parallel with this compound treatment. Inhibition of autophagy should rescue the this compound-induced phenotype.
Activation of Other Cellular Pathways Autophagy is a complex process that can intersect with other signaling pathways, such as apoptosis. It may be necessary to assess markers of other relevant pathways to fully understand the cellular response to this compound.

Key Experimental Protocols

Western Blotting for LC3-II (Marker of Autophagosome Formation)

Methodology:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Note: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a hallmark of autophagy. An increase in the LC3-II band intensity relative to a loading control (e.g., GAPDH or tubulin) indicates an induction of autophagy.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Methodology (using TMRE dye):

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat cells with this compound as determined by your optimization experiments. Include a positive control for depolarization (e.g., 20 µM FCCP for 30 minutes).

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add TMRE staining solution (e.g., 50-100 nM in serum-free medium) to each well and incubate for 20-30 minutes at 37°C.

  • Remove the staining solution and wash the cells twice with pre-warmed PBS or a buffer containing 0.2% BSA.

  • Add pre-warmed PBS or buffer to each well.

  • Measure fluorescence using a plate reader (e.g., excitation ~549 nm, emission ~575 nm).

Note: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Measurement of Intracellular ATP Levels

Methodology (using a bioluminescence assay kit):

  • Seed cells in a 96-well white, solid-bottom plate.

  • Treat cells with this compound.

  • Prepare an ATP standard curve according to the kit manufacturer's instructions.

  • Lyse the cells using the lysis buffer provided in the kit to release intracellular ATP.

  • Add the luciferase/luciferin reagent to each well.

  • Measure luminescence using a luminometer.

  • Calculate the ATP concentration in your samples by comparing the luminescence values to the ATP standard curve.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the this compound mechanism and a general troubleshooting workflow.

Autac4_Mechanism cluster_cell Cell This compound This compound TSPO TSPO This compound->TSPO Binds to Ub K63-linked Polyubiquitin This compound->Ub Induces Mitochondrion Damaged Mitochondrion Autophagosome Autophagosome Mitochondrion->Autophagosome Engulfed by TSPO->Mitochondrion Ub->Mitochondrion p62 p62/SQSTM1 p62->Ub Recognizes p62->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: Mechanism of this compound-induced mitophagy.

Troubleshooting_Workflow Start Inconsistent This compound Results Check_Compound Verify this compound Concentration & Stability Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Assay Validate Detection Assay Start->Check_Assay Check_Cells Assess Cell Health & Characteristics Start->Check_Cells Dose_Response Perform Dose-Response & Time-Course Check_Compound->Dose_Response Fresh_Prep Use Freshly Prepared this compound Check_Compound->Fresh_Prep Controls Include Proper Controls Check_Protocol->Controls Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Cell_Line Confirm Target Expression /Consider Different Cell Line Check_Cells->Cell_Line Resolved Results are Consistent Dose_Response->Resolved Fresh_Prep->Resolved Optimize_Assay->Resolved Controls->Resolved Cell_Line->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Autac4 Technical Support Center: Optimizing Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Autac4 for maximal mitophagy induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitophagy?

A1: this compound is a mitochondria-targeting Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule composed of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag.[1] Once bound to the mitochondria, the guanine moiety becomes S-guanylated, which then leads to K63-linked polyubiquitination of mitochondrial proteins.[1][2] This polyubiquitin chain is recognized by the autophagy machinery, leading to the selective engulfment of the targeted mitochondria by autophagosomes and their subsequent degradation in lysosomes. This mechanism is independent of the canonical PINK1/Parkin pathway.

Q2: What is the recommended starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time for this compound are cell-type dependent. However, based on published data, a starting concentration of 10 µM is recommended. Incubation times can range from 8 to 72 hours. For example, in Detroit 532 cells, mitophagy has been observed between 24 and 72 hours of treatment with 10 µM this compound. In HeLa cells, a higher concentration of 40 µM for 10 hours has been used to induce mitochondrial degradation. For long-term effects, such as in human fibroblasts from Down syndrome patients, 10 µM this compound has been applied for 3 days. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 20 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.

Q4: Is this compound specific for damaged mitochondria?

A4: this compound has been shown to promote the mitophagy of small, fragmented mitochondria, which are often a hallmark of mitochondrial dysfunction. In studies on cells from Down syndrome patients, this compound was observed to degrade impaired mitochondria and promote the generation of functionally normal ones.

Troubleshooting Guides

Problem 1: Low or no mitophagy induction observed.

  • Is the this compound concentration optimal?

    • Recommendation: Perform a dose-response experiment. Titrate this compound concentrations from a low to a high range (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM) to identify the optimal concentration for your cell line.

  • Is the incubation time sufficient?

    • Recommendation: Conduct a time-course experiment. The accumulation of K63-linked polyubiquitin can take approximately 8 hours, and the full process of mitophagy can take longer. Assess mitophagy at different time points (e.g., 8h, 16h, 24h, 48h, 72h).

  • Is the cell line responsive to this compound?

    • Recommendation: The expression levels of TSPO, the target of this compound, can vary between cell lines. If possible, verify TSPO expression in your cells. Consider using a positive control cell line known to be responsive to this compound, such as Detroit 532 or HeLa cells.

  • Are you using appropriate positive and negative controls?

    • Recommendation: Use a well-established mitophagy inducer like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control to ensure your assay is working correctly. A vehicle control (DMSO) is essential as a negative control.

Problem 2: High cell death or cytotoxicity observed.

  • Is the this compound concentration too high?

    • Recommendation: High concentrations of any compound can lead to off-target effects and cytotoxicity. Reduce the this compound concentration and perform a cell viability assay (e.g., MTT or CellTox Green assay) in parallel with your mitophagy experiment to determine a non-toxic working concentration.

  • Is the incubation time too long?

    • Recommendation: Prolonged exposure to a potent molecule can induce stress and cell death. Try reducing the incubation time.

  • Is the vehicle (DMSO) concentration too high?

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Problem 3: Inconsistent or variable results between experiments.

  • Is the this compound stock solution properly stored?

    • Recommendation: Ensure the this compound stock solution is stored correctly (-80°C for long-term) and protected from light to prevent degradation. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Are the cells at a consistent confluency and passage number?

    • Recommendation: Cell density and passage number can affect cellular responses. Plate cells at a consistent density for all experiments and use cells within a defined low passage number range.

  • Is the experimental technique consistent?

    • Recommendation: Ensure consistent timing of treatments and harvesting, as well as consistent execution of staining and washing steps in your assays to minimize variability.

Quantitative Data Summary

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference(s)
Detroit 53210 µM24 - 72 hoursInduction of mitophagy
HeLa40 µM10 hoursDegradation and biogenesis of mitochondria
Human Fibroblasts (Down Syndrome)10 µM3 daysImproved mitochondrial morphology and function

Experimental Protocols

Dose-Response and Time-Course Experiment for Optimal this compound Concentration
  • Cell Plating: Seed your cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

  • This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium from a concentrated DMSO stock. For a dose-response experiment, typical final concentrations might be 0, 1, 5, 10, 20, and 40 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: For a time-course experiment, treat cells with the determined optimal concentration of this compound and incubate for various durations (e.g., 8, 16, 24, 48, 72 hours).

  • Analysis: At the end of each time point or after the fixed incubation time for the dose-response, harvest the cells and analyze for mitophagy using one of the methods described below (Western Blot, Immunofluorescence, or Flow Cytometry). Simultaneously, it is advisable to perform a cell viability assay to assess cytotoxicity.

Western Blot Analysis of Mitophagy Markers
  • Treatment and Lysis: Treat cells with the optimized concentration of this compound. As a positive control, treat a separate set of cells with a known mitophagy inducer like CCCP. Include a vehicle-treated negative control. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, COX4I1, TIMM23) and autophagy markers (e.g., LC3B, p62/SQSTM1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent.

  • Analysis: Quantify the band intensities. A decrease in the levels of mitochondrial proteins and p62, along with an increase in the LC3-II/LC3-I ratio, is indicative of mitophagy induction.

Immunofluorescence Analysis of Mitophagy
  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the optimized concentration of this compound, a positive control (e.g., CCCP), and a vehicle control.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Staining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against a mitochondrial marker (e.g., TOMM20) and a lysosomal marker (e.g., LAMP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a confocal microscope.

  • Analysis: Quantify the co-localization between the mitochondrial and lysosomal signals. An increase in the overlap between these signals indicates the delivery of mitochondria to lysosomes for degradation.

Flow Cytometry Analysis of Mitochondrial Mass
  • Treatment and Staining: Treat cells in suspension or adherent cells that are later detached with trypsin. After treatment with this compound, a positive control, and a vehicle control, wash the cells with PBS. Stain the cells with a mitochondrial mass dye that is independent of mitochondrial membrane potential, such as MitoTracker Green FM, according to the manufacturer's protocol.

  • Sample Preparation: After staining, wash the cells and resuspend them in FACS buffer (e.g., PBS with 1% FBS).

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the mitochondrial dye.

  • Analysis: A decrease in the mean fluorescence intensity of the mitochondrial dye in the this compound-treated cells compared to the vehicle control indicates a reduction in mitochondrial mass, which is a hallmark of mitophagy.

Visualizations

Autac4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Autac4_ext This compound Autac4_intra This compound Autac4_ext->Autac4_intra Cellular Uptake TSPO TSPO Autac4_intra->TSPO Binds to Ub Ubiquitin K63_polyUb K63-linked Polyubiquitination Ub->K63_polyUb Autophagy_machinery Autophagy Machinery (e.g., LC3) Autophagosome Autophagosome Autophagy_machinery->Autophagosome Forms Mitophagosome Mitophagosome Autophagosome->Mitophagosome Fuses with Lysosome to form Lysosome Lysosome Lysosome->Mitophagosome Mitophagosome->Mitophagosome OMM Outer Mitochondrial Membrane (OMM) TSPO->K63_polyUb Induces S-guanylation of adjacent proteins leading to Mito_protein Mitochondrial Protein Mito_protein->Autophagosome Engulfment of Mitochondrion K63_polyUb->Autophagy_machinery Recruits

Caption: this compound signaling pathway for mitophagy induction.

Experimental_Workflow cluster_analysis Analysis start Start plate_cells Plate cells at optimal density start->plate_cells prepare_this compound Prepare this compound dilutions (and controls) plate_cells->prepare_this compound treat_cells Treat cells with this compound and controls prepare_this compound->treat_cells incubate Incubate for determined time period treat_cells->incubate harvest Harvest cells incubate->harvest western_blot Western Blot (TOMM20, LC3, p62) harvest->western_blot if_microscopy Immunofluorescence (TOMM20/LAMP1 co-localization) harvest->if_microscopy flow_cytometry Flow Cytometry (Mitochondrial mass) harvest->flow_cytometry data_analysis Data Analysis and Interpretation western_blot->data_analysis if_microscopy->data_analysis flow_cytometry->data_analysis end End data_analysis->end Troubleshooting_Workflow start Experiment yields unexpected results no_mitophagy No/Low Mitophagy Induction start->no_mitophagy e.g. high_cytotoxicity High Cytotoxicity start->high_cytotoxicity e.g. inconsistent_results Inconsistent Results start->inconsistent_results e.g. check_conc Optimize this compound concentration (Dose-response) no_mitophagy->check_conc Possible Cause check_time Optimize incubation time (Time-course) no_mitophagy->check_time Possible Cause check_controls Verify positive/negative controls no_mitophagy->check_controls Possible Cause reduce_conc Reduce this compound concentration high_cytotoxicity->reduce_conc Possible Cause check_viability Perform cell viability assay (e.g., MTT) high_cytotoxicity->check_viability Action check_dmso Check final DMSO concentration (≤0.1%) high_cytotoxicity->check_dmso Possible Cause check_storage Check this compound storage and handling inconsistent_results->check_storage Possible Cause check_cell_culture Standardize cell confluency and passage number inconsistent_results->check_cell_culture Possible Cause standardize_protocol Ensure consistent experimental execution inconsistent_results->standardize_protocol Action

References

Autac4 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for potential off-target effects of Autac4, a mitochondria-targeting autophagy-targeting chimera (AUTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a bifunctional molecule designed to selectively induce the degradation of damaged mitochondria via mitophagy.[1][2][3][4] It consists of three key components:

  • A 2-phenylindole-3-glyoxyamide ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane.

  • A p-fluorobenzyl guanine (FBnG) tag that recruits the autophagy machinery.

  • A flexible PEG linker connecting the TSPO ligand and the FBnG tag.

The intended mechanism involves this compound binding to TSPO on mitochondria, which then exposes the guanine tag. This tag mimics S-guanylation, a post-translational modification that leads to K63-linked polyubiquitination of mitochondrial proteins. The polyubiquitin chains are recognized by autophagy receptors, such as p62/SQSTM1, targeting the mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Q2: What are the potential sources of off-target effects with this compound?

Potential off-target effects of this compound can arise from its constituent parts:

  • TSPO Ligand-Related Effects: The TSPO ligand component may bind to other proteins besides TSPO, or its binding to TSPO could elicit signaling pathways independent of mitophagy. Some TSPO ligands have been reported to have effects that are not mediated by TSPO.

  • Guanine Tag-Related Effects: The p-fluorobenzyl guanine tag could potentially interact with other guanine-binding proteins or nucleic acids, leading to unintended cellular responses.

  • General Autophagy Induction: While this compound is designed for selective mitophagy, there is a possibility of inducing general, non-selective autophagy, which could lead to the degradation of other cellular components.

Q3: How can I be sure that the observed effects are due to this compound-mediated mitophagy and not an off-target effect?

A rigorous set of control experiments is crucial. These should include:

  • Use of an Inactive Control: The ideal control would be an this compound analog that is structurally similar but lacks a key functional group, for example, one without the TSPO-binding ligand or with a modification to the guanine tag that prevents autophagy recruitment. In the absence of a commercially available inactive analog, a combination of other controls is necessary.

  • TSPO Knockout/Knockdown Cells: Demonstrating that this compound's effects are diminished or absent in cells lacking TSPO would strongly suggest that its primary engagement is with this target.

  • Autophagy Inhibition: Co-treatment with known autophagy inhibitors (e.g., 3-methyladenine, bafilomycin A1) should block the degradation of mitochondria induced by this compound.

  • Assessment of General Autophagy: Monitoring bulk autophagy markers (e.g., LC3-II turnover, p62 degradation) can help distinguish selective mitophagy from general autophagy induction.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Cell toxicity or unexpected phenotypic changes not consistent with mitophagy. The TSPO ligand may have off-target binding or signaling effects.1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Test the effect of the TSPO ligand alone (if available). 3. Use TSPO knockout cells to see if the toxic effects persist. 4. Conduct a proteome-wide thermal shift assay (CETSA) or similar target deconvolution method to identify other potential binding partners.
Induction of general autophagy markers (e.g., significant global p62 degradation) alongside mitophagy. This compound may be causing a broader activation of the autophagy pathway, not just selective mitophagy.1. Carefully titrate the concentration of this compound. 2. Compare the effects of this compound to a known general autophagy inducer (e.g., starvation, rapamycin). 3. Quantify the colocalization of autophagosomes with mitochondria versus other organelles to assess selectivity.
Inconsistent or no induction of mitophagy. This could be an experimental issue, but it's important to rule out off-target effects that might interfere with the mitophagy pathway.1. Confirm TSPO expression in your cell model. 2. Verify the loss of mitochondrial membrane potential as an indicator of mitochondrial damage, which is a prerequisite for some forms of mitophagy. 3. Follow the detailed experimental protocols for assessing mitophagy flux.
Effects are observed in TSPO knockout cells. This strongly suggests an off-target effect of either the TSPO ligand or the guanine tag.1. Investigate the effects of the individual components of this compound (TSPO ligand and guanine tag) if they are available. 2. Employ unbiased screening methods like chemical proteomics or phenotypic screening to identify the responsible off-target protein or pathway.

Experimental Protocols

Protocol 1: Assessing Selective Mitophagy Using Fluorescence Microscopy

Objective: To visualize and quantify this compound-induced selective mitophagy.

Materials:

  • Cells stably expressing a dual-fluorescence mitochondrial reporter (e.g., mt-Keima, mito-QC).

  • This compound

  • Autophagy inhibitor (e.g., Bafilomycin A1)

  • Confocal microscope

Methodology:

  • Plate cells expressing the mitochondrial reporter in a suitable imaging dish.

  • Treat cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).

  • Include control groups: vehicle-treated, and this compound + Bafilomycin A1.

  • Acquire images using a confocal microscope with appropriate laser lines for the reporter.

  • Quantify the degree of mitophagy. For mt-Keima, this is done by measuring the ratio of lysosomal (acidic pH, red fluorescence) to non-lysosomal (neutral pH, green fluorescence) mitochondria.

  • Analyze the data to determine the net mitophagy flux. A significant increase in the red/green fluorescence ratio that is blocked by Bafilomycin A1 indicates successful mitophagy induction.

Protocol 2: Biochemical Assessment of Mitophagy

Objective: To measure the degradation of mitochondrial proteins as a readout for mitophagy.

Materials:

  • Cell line of interest

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and pepstatin A)

  • Antibodies against mitochondrial proteins (e.g., TOMM20, TIMM23, COX IV) and a loading control (e.g., GAPDH, β-actin).

  • Western blotting equipment and reagents.

Methodology:

  • Treat cells with this compound with and without lysosomal inhibitors for the desired time.

  • Harvest cell lysates and normalize protein concentrations.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membrane with primary antibodies against mitochondrial proteins and the loading control.

  • Develop the blot and quantify band intensities.

  • A decrease in the levels of mitochondrial proteins in the this compound-treated group, which is rescued in the presence of lysosomal inhibitors, indicates mitophagy-dependent degradation.

Protocol 3: Control Experiment Using TSPO Knockout Cells

Objective: To validate that the effects of this compound are dependent on its intended target, TSPO.

Materials:

  • Parental cell line (wild-type for TSPO)

  • TSPO knockout cell line (generated using CRISPR/Cas9 or obtained from a reliable source)

  • This compound

  • Reagents for mitophagy assessment (as in Protocol 1 or 2).

Methodology:

  • Culture both wild-type and TSPO knockout cells under the same conditions.

  • Treat both cell lines with vehicle and this compound.

  • Assess mitophagy using one of the established protocols (e.g., fluorescence microscopy or western blotting).

  • If this compound induces mitophagy in wild-type cells but has a significantly reduced or no effect in TSPO knockout cells, it confirms that its action is mediated through TSPO.

Visualizations

AUTAC4_Mechanism cluster_OMM Outer Mitochondrial Membrane cluster_Autophagy Autophagy Machinery This compound This compound TSPO TSPO This compound->TSPO Binds Ub K63-linked Polyubiquitin This compound->Ub Induces Ubiquitination Mitochondrial Protein Mitochondrial Protein TSPO->Mitochondrial Protein Proximity Autophagosome Autophagosome Mitochondrial Protein->Autophagosome Engulfed by Ub->Mitochondrial Protein p62 p62/SQSTM1 Ub->p62 Recognized by p62->Autophagosome Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses with

Caption: Intended mechanism of action of this compound.

Off_Target_Control_Workflow Start Experiment with this compound Observe Effect Observe Phenotype/Effect Start->Observe Effect Control 1 Co-treat with Autophagy Inhibitor Observe Effect->Control 1 Control 2 Use TSPO Knockout Cells Observe Effect->Control 2 Control 3 Assess General Autophagy Markers Observe Effect->Control 3 Result 1 Effect Blocked? Control 1->Result 1 Result 2 Effect Lost? Control 2->Result 2 Result 3 Selective Mitophagy? Control 3->Result 3 Conclusion On-Target Likely On-Target Mitophagy Result 1->Conclusion On-Target Yes Conclusion Off-Target Potential Off-Target Effect Result 1->Conclusion Off-Target No Result 2->Conclusion On-Target Yes Result 2->Conclusion Off-Target No Result 3->Conclusion On-Target Yes Result 3->Conclusion Off-Target No

Caption: Workflow for controlling for off-target effects.

References

Technical Support Center: Managing Cytotoxicity at High Autac4 Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues that may arise when using high concentrations of Autac4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a mitochondria-targeting Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to selectively induce the degradation of damaged mitochondria through a process called mitophagy.[1][2][3] One part of this compound binds to the translocator protein (TSPO) on the outer mitochondrial membrane, and the other part is a guanine tag that becomes ubiquitinated.[2][4] This K63-linked polyubiquitination serves as a signal for the autophagy machinery to engulf and degrade the targeted mitochondrion.

Q2: What is the recommended effective concentration of this compound?

Published studies have shown that this compound can effectively induce mitophagy and rescue cells from acute mitochondrial injury at a concentration of 10 μM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Q3: Why am I observing cytotoxicity at high concentrations of this compound?

While specific dose-dependent cytotoxicity data for this compound is limited in publicly available literature, high concentrations of any small molecule compound can lead to cytotoxicity through several mechanisms:

  • On-target toxicity (excessive mitophagy): While selective removal of damaged mitochondria is beneficial, excessive or uncontrolled mitophagy can lead to a significant loss of healthy mitochondria, resulting in cellular energy depletion and apoptosis.

  • Off-target effects: At high concentrations, this compound may bind to other proteins or cellular structures in a non-specific manner, leading to unintended biological consequences and toxicity.

  • Compound precipitation: this compound, like many small molecules, has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the cell culture medium, causing physical stress and damage to cells.

  • Solvent toxicity: If high concentrations of a DMSO stock solution are used to achieve the final this compound concentration, the DMSO itself can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

Q4: What are the visual signs of cytotoxicity I should look for?

Signs of cytotoxicity can include:

  • Changes in cell morphology (e.g., rounding up, detachment, blebbing).

  • A significant decrease in cell proliferation or confluency.

  • Visible precipitate in the cell culture medium.

  • Increased number of floating (dead) cells.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed at Concentrations Above 10 μM
Potential Cause Recommended Solution
Excessive Mitophagy Reduce the concentration of this compound. Perform a detailed dose-response curve to identify the optimal concentration that induces mitophagy without causing significant cell death. Co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can help determine if the observed cell death is apoptotic.
Off-Target Effects Lower the concentration of this compound to a range closer to the reported effective concentration (10 μM). If the experimental design requires higher concentrations, consider using a different autophagy inducer with a distinct mechanism of action to confirm that the observed phenotype is not an artifact of this compound's off-target effects.
Compound Precipitation Visually inspect the culture wells for any signs of precipitation. If observed, follow the "Protocol for Determining Maximum Soluble Concentration" below. Reducing the final concentration of this compound is the most straightforward solution.
Solvent (DMSO) Toxicity Calculate the final percentage of DMSO in your culture medium. If it exceeds 0.1%, prepare a lower concentration stock of this compound in DMSO to minimize the volume added to the media. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause Recommended Solution
Variability in Cell Health and Seeding Density Use cells from a consistent passage number and ensure high viability (>95%) before seeding. Optimize and standardize cell seeding density to prevent overgrowth or sparsity, which can affect cellular responses to treatment.
Incomplete Dissolution of this compound Stock Ensure the this compound stock solution is fully dissolved in DMSO before further dilution. Gentle warming and vortexing can aid dissolution.
Precipitation After Dilution in Media Prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture medium for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-Based Method

This protocol outlines a method to determine the cytotoxic effects of a range of this compound concentrations on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 2-fold dilution series starting from a high concentration (e.g., 100 μM). Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Following incubation, add 20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps to identify the highest concentration of this compound that can be used without precipitation in your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare Dilutions: Prepare a serial dilution of this compound in pre-warmed (37°C) complete cell culture medium in microcentrifuge tubes or a 96-well plate.

  • Incubation: Incubate the dilutions at 37°C and 5% CO2 for a period that mimics your planned experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).

  • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your experimental conditions.

Visualizations

Autac4_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound TSPO TSPO (Outer Mitochondrial Membrane) This compound->TSPO Binds to Guanine_Tag Guanine Tag K63_PolyUb K63-linked Polyubiquitination TSPO->K63_PolyUb recruits E3 ligases for Ubiquitin Ubiquitin Autophagy_Machinery Autophagy Machinery (e.g., p62) K63_PolyUb->Autophagy_Machinery is recognized by Autophagosome Autophagosome Autophagy_Machinery->Autophagosome initiates formation of Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome (Degradation)

Caption: Signaling pathway of this compound-induced mitophagy.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Is this compound concentration > 10 µM? Start->Check_Concentration Check_Precipitate Is precipitate visible in culture medium? Check_Concentration->Check_Precipitate No Lower_this compound Reduce this compound concentration. Perform dose-response. Check_Concentration->Lower_this compound Yes Check_DMSO Is final DMSO concentration > 0.1%? Check_Precipitate->Check_DMSO No Determine_Solubility Determine max soluble concentration. Lower working concentration. Check_Precipitate->Determine_Solubility Yes Lower_DMSO Reduce DMSO concentration. Prepare lower stock. Check_DMSO->Lower_DMSO Yes Consider_Off_Target Consider potential for off-target effects or excessive mitophagy. Check_DMSO->Consider_Off_Target No End Optimized Experiment Lower_this compound->End Determine_Solubility->End Lower_DMSO->End Consider_Off_Target->End

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Why is my Autac4 treatment not inducing mitophagy?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Autac4 to induce mitophagy.

Troubleshooting Guide: Why is my this compound Treatment Not Inducing Mitophagy?

If you are not observing the expected mitophagy induction after this compound treatment, several factors could be at play, ranging from experimental setup to the inherent biology of your cell system. This guide provides a structured approach to troubleshooting common issues.

Quick Troubleshooting Table
Potential Issue Possible Cause Recommended Action
Suboptimal this compound Concentration The concentration of this compound is too low to effectively engage the target or too high, causing off-target effects or cellular stress that interferes with the autophagy machinery.Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 50 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Inappropriate Incubation Time The duration of this compound treatment is either too short for the induction and completion of mitophagy or too long, leading to secondary effects that mask the initial response.Conduct a time-course experiment, treating cells for various durations (e.g., 8, 16, 24, 48, and 72 hours) to identify the optimal treatment window. Remember that K63-linked polyubiquitination can be detected as early as 8 hours, while significant mitophagy may take 24-72 hours.[1][2]
Low or Absent Target Expression (TSPO) This compound targets the translocator protein (TSPO) on the outer mitochondrial membrane.[3][4] If your cell line has low or no expression of TSPO, this compound will not be able to effectively target mitochondria for degradation.Verify TSPO expression in your cell line at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively. If TSPO expression is low, consider using a different cell line known to have higher TSPO expression or a positive control cell line.
Cell Line-Specific Factors The efficiency of the autophagy machinery can vary significantly between different cell lines. Some cell lines may have a lower basal level of autophagy or may be less responsive to inducers.If possible, test this compound in a cell line reported to be responsive, such as Detroit 532 or HeLa cells, as a positive control.[1]
Incorrect Assessment of Mitophagy You may be using markers or assays that are not appropriate for the this compound mechanism of action. For example, since this compound acts independently of the PINK1/Parkin pathway, assessing Parkin recruitment to mitochondria will not be an informative readout.Utilize assays that directly measure the engulfment of mitochondria by autophagosomes and their delivery to lysosomes. Recommended methods include fluorescence microscopy with reporters like mito-Keima or mito-Rosella, flow cytometry-based assays, and Western blotting for the degradation of mitochondrial proteins.
Issues with this compound Compound The this compound compound may have degraded due to improper storage or handling, or the solvent used may be affecting the cells.Ensure that this compound is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions in a suitable solvent like DMSO for each experiment. Include a vehicle-only control to account for any solvent effects.
Problems with the Autophagy Flux The overall process of autophagy may be impaired in your cells, preventing the degradation of mitochondria even if they are targeted by this compound.Perform an LC3 turnover assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor will indicate a functional autophagy flux.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an autophagy-targeting chimera (AUTAC). It is a bifunctional molecule that consists of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine-based tag. By binding to TSPO, this compound delivers the guanine tag to the mitochondrial surface. This tag induces K63-linked polyubiquitination of mitochondrial proteins, which is a signal for the autophagy machinery to recognize and engulf the mitochondrion in an autophagosome. This process occurs independently of the canonical PINK1/Parkin pathway.

Q2: How do I choose the right cell line for my this compound experiment?

A2: The most critical factor is the expression of the translocator protein (TSPO). You should select a cell line with moderate to high levels of TSPO expression. TSPO expression can vary significantly between cell lines and is often upregulated in cancer cells. It is highly recommended to validate TSPO expression in your chosen cell line by Western blot or RT-qPCR before starting your experiments.

Q3: What are the recommended positive and negative controls for an this compound experiment?

A3:

  • Positive Control for Mitophagy Induction: A well-established mitophagy inducer, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A, can be used to ensure that your mitophagy detection assays are working correctly. However, remember that these agents often induce PINK1/Parkin-dependent mitophagy, so the molecular readouts will differ from this compound treatment.

  • Positive Control Cell Line: Use a cell line known to be responsive to this compound, such as Detroit 532 or HeLa cells.

  • Negative Control Compound: An inactive version of this compound, if available, would be the ideal negative control. If not, a vehicle-only (e.g., DMSO) control is essential.

  • Negative Control for Autophagy Flux: To confirm that the observed effects are due to autophagy, you can co-treat with an autophagy inhibitor, such as 3-methyladenine (3-MA) or bafilomycin A1.

Q4: My Western blot for Parkin translocation to mitochondria is negative after this compound treatment. Does this mean the treatment failed?

A4: No, this is an expected result. This compound induces mitophagy through a mechanism that is independent of the PINK1/Parkin pathway. Therefore, you will not observe the recruitment of Parkin to the mitochondria. Instead, you should focus on assays that measure the direct consequences of autophagic degradation of mitochondria.

Q5: What is the expected timeline for observing this compound-induced mitophagy?

A5: The initial molecular event, K63-linked polyubiquitination of mitochondrial proteins, can be detected as early as 8 hours after this compound treatment. However, the subsequent steps of autophagosome engulfment and lysosomal degradation take longer. Significant mitophagy, as measured by the degradation of mitochondrial proteins or using fluorescent reporters, is typically observed between 24 and 72 hours of treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of Mitophagy Markers

This protocol allows for the quantitative assessment of mitochondrial protein degradation and the monitoring of autophagy markers.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Mitochondrial markers (e.g., TOM20, TIM23, COX IV, VDAC1)

    • Autophagy markers (LC3B, p62/SQSTM1)

    • K63-linkage specific ubiquitin antibody

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound or controls for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the levels of mitochondrial proteins and p62, along with an increase in the LC3-II/LC3-I ratio, indicates mitophagy. An increase in K63-linked ubiquitinated proteins should also be observed.

Protocol 2: Immunofluorescence Analysis of Mitophagy

This protocol allows for the visualization of mitochondrial delivery to lysosomes.

Materials:

  • Cells grown on coverslips

  • Mitochondrial tracker dye (e.g., MitoTracker Red CMXRos)

  • Lysosomal marker antibody (e.g., anti-LAMP1) or lysosomal dye (e.g., LysoTracker Green DND-26)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or controls.

  • Labeling (if using dyes): In the last 30 minutes of treatment, incubate cells with MitoTracker and/or LysoTracker according to the manufacturer's instructions.

  • Fixation and Permeabilization: Wash with PBS, fix with paraformaldehyde, and then permeabilize.

  • Blocking and Antibody Staining (if using antibodies): Block the cells and then incubate with primary antibody (e.g., anti-TOM20 for mitochondria and anti-LAMP1 for lysosomes) followed by fluorescently-labeled secondary antibodies.

  • Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a confocal microscope. Increased colocalization of mitochondrial and lysosomal markers indicates mitophagy.

Protocol 3: Flow Cytometry Analysis of Mitophagy using mito-Keima

This protocol provides a quantitative measurement of mitophagic flux based on the pH-sensitive fluorescence of the mito-Keima reporter.

Materials:

  • Cells stably expressing a mitochondria-targeted Keima (mito-Keima) reporter

  • Flow cytometer with 405 nm and 561 nm lasers and appropriate filters

  • FACS buffer (e.g., PBS with 1% FBS)

Procedure:

  • Cell Treatment: Treat mito-Keima expressing cells with this compound or controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Excite the cells with both the 405 nm and 561 nm lasers.

    • Collect the emission at ~620 nm for both excitation wavelengths.

    • Create a ratiometric analysis of the 561 nm to 405 nm emission.

    • An increase in the 561/405 ratio indicates the delivery of mitochondria to the acidic environment of the lysosome, and thus, an increase in mitophagy.

Visualizations

This compound Signaling Pathway

Autac4_Pathway cluster_mitochondrion Mitochondrion TSPO TSPO Mito_Protein Mitochondrial Protein Ub Ubiquitin TSPO->Ub Induces K63-linked polyubiquitination This compound This compound This compound->TSPO Binds to Autophagosome Autophagosome Ub->Autophagosome Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy (Degradation) Lysosome->Mitophagy Leads to

Caption: Mechanism of this compound-induced mitophagy.

Experimental Workflow for Assessing Mitophagy

Mitophagy_Workflow cluster_assays Mitophagy Assessment start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (Mito proteins, LC3, p62) harvest->western if Immunofluorescence (Mito-Lysosome colocalization) harvest->if flow Flow Cytometry (mito-Keima/mito-QC) harvest->flow analysis Data Analysis western->analysis if->analysis flow->analysis conclusion Conclusion: Mitophagy Induction Level analysis->conclusion

Caption: A typical experimental workflow for assessing this compound-induced mitophagy.

Troubleshooting Decision Tree

Troubleshooting_Tree start No Mitophagy Observed q1 Is TSPO expressed in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you optimized this compound concentration and incubation time? a1_yes->q2 s1 Check TSPO expression (WB/RT-qPCR). Choose a different cell line if necessary. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are your mitophagy assays appropriate for a PINK1/Parkin-independent pathway? a2_yes->q3 s2 Perform dose-response and time-course experiments. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is your this compound compound stable and properly handled? a3_yes->q4 s3 Use assays like mito-Keima, LC3 turnover, or mitochondrial protein degradation. Avoid relying on Parkin translocation. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult further technical support. a4_yes->end s4 Check storage conditions. Prepare fresh solutions. a4_no->s4

Caption: A decision tree to troubleshoot failed this compound-induced mitophagy experiments.

References

The impact of serum concentration on Autac4 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Autac4, with a specific focus on the impact of serum concentration on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a mitochondria-targeting Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to induce the selective degradation of damaged mitochondria through a process called mitophagy.[1][2][3] One part of this compound binds to the translocator protein (TSPO) on the outer mitochondrial membrane, and the other part is a guanine-based tag.[2][4] This guanine tag mimics a post-translational modification that leads to K63-linked polyubiquitination of mitochondrial proteins. The autophagy receptor protein p62/SQSTM1 then recognizes these ubiquitin chains, targeting the damaged mitochondria for engulfment by autophagosomes and subsequent degradation in lysosomes.

Q2: What is the recommended concentration of this compound to use in cell culture?

Based on available data, a concentration of 10 µM this compound is commonly used to induce mitophagy in cell lines such as Detroit 532 and HeLa cells. However, the optimal concentration can be cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: How does serum concentration in the cell culture medium affect this compound efficacy?

While direct studies on the effect of serum concentration on this compound efficacy are limited, the serum level can significantly influence the cellular environment and the autophagy pathway, which is central to this compound's mechanism.

  • High Serum (e.g., 10-20% FBS): Provides a nutrient-rich environment that generally suppresses basal autophagy. While this can provide a clearer window to observe the specific mitophagy-inducing effect of this compound, the high concentration of growth factors and amino acids might dampen the overall autophagic flux, potentially reducing the efficiency of clearing this compound-tagged mitochondria.

  • Low Serum/Serum Starvation (e.g., 0-5% FBS): This is a potent inducer of general autophagy. This could potentially enhance the degradation of this compound-targeted mitochondria. However, serum starvation itself can alter the levels of key autophagy proteins, including the this compound receptor p62/SQSTM1. Prolonged starvation can also impact cell viability and introduce confounding variables.

Q4: How does serum starvation affect p62/SQSTM1 levels, and why is this important for this compound experiments?

The autophagy receptor p62/SQSTM1 is essential for this compound's mechanism of action. Serum starvation has a complex, time-dependent effect on p62 levels. Initially, as autophagy is induced, p62 is degraded along with other autophagic cargo. However, during prolonged starvation, the expression of p62 can be transcriptionally upregulated. This fluctuation in p62 levels can directly impact the efficiency of this compound, as sufficient p62 is required to recognize the ubiquitinated mitochondria and mediate their clearance. Therefore, the duration of serum starvation prior to or during this compound treatment is a critical experimental parameter.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no mitophagy observed after this compound treatment. Suboptimal this compound concentration. Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal concentration for your specific cell line.
Inappropriate serum concentration. If using high serum, the basal autophagy rate might be too low. Consider reducing the serum concentration (e.g., to 5%) for a few hours before and during this compound treatment to enhance autophagic flux. Conversely, if using serum-free media, prolonged starvation might have depleted p62 levels. Try a shorter starvation period or a low-serum condition.
Cell-type specific differences. The expression of TSPO and the responsiveness of the autophagy machinery can vary between cell lines. Confirm TSPO expression in your cells. It may be necessary to screen different cell lines to find a suitable model.
Insufficient incubation time. The induction of K63-linked polyubiquitination by this compound can take approximately 8 hours, and significant mitophagy is often observed between 24 and 72 hours. Optimize the treatment duration for your experimental system.
High background autophagy, making it difficult to assess this compound-specific effects. Serum starvation is inducing high levels of non-selective autophagy. Use a nutrient-rich medium (e.g., 10% FBS) as your baseline condition to minimize background autophagy. This will provide a clearer window to observe the specific effect of this compound. Include a vehicle control (e.g., DMSO) in all serum conditions.
Inconsistent results between experiments. Variability in serum batches. Fetal Bovine Serum (FBS) is a complex mixture with batch-to-batch variability that can affect cell growth and autophagy. If possible, test and reserve a large batch of serum for your series of experiments to ensure consistency.
Duration of serum starvation is not controlled. The timing of serum withdrawal can significantly impact cellular physiology and the autophagy pathway. Standardize the duration of any pre-treatment serum starvation period across all experiments.
Cell death observed after this compound treatment, especially in low serum. Combined stress from serum starvation and this compound. Long-term serum starvation can induce apoptosis. Reduce the duration of serum starvation or use a low-serum medium (e.g., 2-5% FBS) instead of complete starvation. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of your treatment conditions.

Experimental Protocols

General Protocol for Assessing this compound Efficacy
  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment.

  • Pre-treatment (Serum Condition Variation):

    • High Serum: Culture cells in complete medium (e.g., DMEM with 10% FBS).

    • Low Serum: 24 hours after seeding, replace the medium with a low-serum medium (e.g., DMEM with 2% FBS) for a defined period (e.g., 2-4 hours) before treatment.

    • Serum Starvation: Replace the medium with serum-free medium for a defined, short period (e.g., 2 hours) before treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).

  • Analysis of Mitophagy: Assess mitophagy using established methods such as:

    • Fluorescent Reporters: Use mitochondria-targeted fluorescent reporters like mito-Keima or mito-Rosella that change fluorescence properties upon delivery to the acidic lysosomal environment.

    • Western Blotting: Analyze the levels of mitochondrial proteins (e.g., TOM20, COX IV) and autophagy markers (e.g., LC3-II/LC3-I ratio, p62/SQSTM1). A decrease in mitochondrial proteins and p62 upon this compound treatment indicates successful degradation.

    • Immunofluorescence Microscopy: Co-stain for mitochondria (e.g., with MitoTracker) and lysosomes (e.g., with LAMP1) to visualize co-localization.

Visualizations

Autac4_Mechanism_of_Action cluster_Mitochondrion Mitochondrion (Damaged) cluster_Cytosol Cytosol cluster_Autophagy Autophagy Pathway This compound This compound TSPO TSPO This compound->TSPO Binds to Ub K63-linked Polyubiquitin Chains TSPO->Ub Induces Ubiquitination p62 p62/SQSTM1 Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Recruits Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Troubleshooting_Logic Start Low/No Mitophagy Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Serum Is serum condition appropriate? Check_Concentration->Check_Serum Yes Optimize_Dose Perform dose-response (e.g., 1-20 µM) Check_Concentration->Optimize_Dose No Check_Time Is incubation time sufficient? Check_Serum->Check_Time Yes Adjust_Serum Test different serum levels (e.g., 2%, 5%, 10% FBS) Check_Serum->Adjust_Serum No Adjust_Time Optimize incubation time (e.g., 24-72h) Check_Time->Adjust_Time No Success Mitophagy Observed Check_Time->Success Yes Optimize_Dose->Check_Serum Adjust_Serum->Check_Time Adjust_Time->Success

References

Best practices for long-term storage of Autac4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of Autac4 stock solutions, along with troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: What are the optimal storage temperatures for long-term stability of this compound DMSO stock solutions?

A2: For long-term storage, it is recommended to store this compound DMSO stock solutions at -80°C. For shorter-term storage, -20°C is also acceptable, but the stability is reduced.[1] Always protect the stock solutions from light.[1]

Q3: How long can I store this compound stock solutions at different temperatures?

A3: Based on supplier recommendations, the stability of this compound stock solutions varies with temperature. It is advised to use the solution within 6 months when stored at -80°C and within 1 month when stored at -20°C.[1]

Q4: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A4: Precipitation can occur after freeze-thaw cycles. To redissolve the compound, you can gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate the solution. If the precipitate persists, it may indicate that the solution is oversaturated, and preparing a fresh, potentially lower concentration stock solution is recommended.

Q5: How can I minimize the degradation of my this compound stock solution?

A5: To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles and reduces exposure to atmospheric moisture and potential contaminants. Use high-quality, low-retention polypropylene microcentrifuge tubes for aliquoting.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results with the same this compound stock solution. 1. Degradation of this compound: Improper storage conditions (e.g., prolonged storage at -20°C, exposure to light, multiple freeze-thaw cycles) can lead to the degradation of the compound. 2. Inaccurate concentration: The initial weighing of the compound or pipetting of the solvent may have been inaccurate. Evaporation of the solvent over time can also alter the concentration.1. Prepare fresh stock solutions: If degradation is suspected, it is best to prepare a new stock solution from the solid compound. 2. Validate compound activity: Perform a functional assay to confirm the activity of your stock solution. A detailed protocol for a mitophagy induction assay is provided below.
Precipitation of this compound in cell culture medium. 1. Low aqueous solubility: this compound is a hydrophobic molecule, and direct dilution of a high-concentration DMSO stock into aqueous cell culture medium can cause it to "crash out" or precipitate. 2. High final concentration: The final concentration of this compound in the medium may exceed its solubility limit.1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in your cell culture medium. 2. Use pre-warmed medium: Ensure your cell culture medium is at 37°C before adding the this compound solution. 3. Optimize final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.5%) to minimize toxicity and solubility issues.
No observable effect of this compound in my experiment. 1. Inactive compound: The this compound may have degraded due to improper storage or handling. 2. Suboptimal experimental conditions: The concentration of this compound, incubation time, or cell type may not be optimal for observing the desired effect.1. Confirm compound activity: Use the provided experimental protocol to validate the activity of your this compound stock. 2. Optimize experimental parameters: Refer to published literature for typical working concentrations and treatment times for your specific cell line and assay. For example, 10 µM this compound has been shown to induce mitophagy in Detroit 532 cells after 24-72 hours of treatment.[1][2]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound DMSO stock solutions based on currently available data.

Storage TemperatureRecommended Storage DurationReference
-80°CUp to 6 months
-20°CUp to 1 month
4°C2 weeks

Experimental Protocols

Protocol: Validation of this compound Activity via Induction of Mitophagy using mito-Rosella Reporter

This protocol describes a cell-based assay to confirm the biological activity of this compound by measuring the induction of mitophagy. The assay utilizes cells stably expressing the mito-Rosella biosensor, a pH-sensitive fluorescent protein targeted to the mitochondria.

Materials:

  • HeLa cells (or other suitable cell line) stably expressing mito-Rosella

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution (e.g., 10 mM)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (e.g., 10 mM stock in DMSO)

  • Negative control (DMSO vehicle)

  • Fluorescence microscope or high-content imaging system with appropriate filters for GFP and RFP

Procedure:

  • Cell Seeding:

    • Seed the mito-Rosella expressing cells into a suitable imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells at 37°C and 5% CO₂ overnight to allow for attachment.

  • Compound Treatment:

    • Prepare working solutions of this compound and CCCP in pre-warmed complete cell culture medium. A typical final concentration for this compound is 10 µM.

    • Prepare a DMSO vehicle control with the same final concentration of DMSO as the compound-treated wells.

    • Carefully remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). This compound has been shown to induce mitophagy in Detroit 532 cells between 24-72 hours.

  • Image Acquisition:

    • After the incubation period, acquire images of the cells using a fluorescence microscope or a high-content imaging system.

    • Capture images in both the green (for pH-sensitive GFP) and red (for pH-insensitive RFP) channels.

  • Data Analysis:

    • Mitophagy is indicated by the delivery of mitochondria to the acidic environment of the lysosome, which quenches the GFP signal while the RFP signal remains stable.

    • Quantify the degree of mitophagy by calculating the ratio of the green fluorescence intensity to the red fluorescence intensity (GFP/RFP ratio) for individual cells or for the entire field of view.

    • A decrease in the GFP/RFP ratio in this compound-treated cells compared to the DMSO vehicle control indicates the induction of mitophagy. CCCP-treated cells should also show a significant decrease in this ratio, serving as a positive control for the assay.

Mandatory Visualizations

Caption: this compound signaling pathway for mitophagy induction.

This diagram illustrates the mechanism by which this compound, an autophagy-targeting chimera (AUTAC), induces mitophagy. This compound enters the cell and binds to the translocator protein (TSPO) on the outer mitochondrial membrane. This leads to K63-linked polyubiquitination of mitochondrial proteins, which are then recognized by the autophagy receptor p62/SQSTM1. The p62-tagged mitochondria are subsequently engulfed by autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the damaged mitochondria.

References

Addressing variability in Autac4 response across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Autac4 response across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a mitochondria-targeting Autophagy-Tethering Compound (AUTAC). It is a chimeric molecule designed to induce the selective degradation of mitochondria through a process called mitophagy.[1][2][3] this compound consists of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag. This tag promotes K63-linked polyubiquitination of mitochondrial proteins, which acts as a signal for the autophagy machinery to engulf and degrade the mitochondria.[1][2]

Q2: Why do I see different responses to this compound in different cell lines?

Variability in this compound response is expected and can be attributed to several factors inherent to the specific cell line being used:

  • Expression levels of the target protein (TSPO): The efficacy of this compound is dependent on the presence of its target, the translocator protein (TSPO), on the mitochondrial outer membrane. Cell lines can have differing expression levels of TSPO, which will directly impact the extent of this compound binding and subsequent mitophagy induction.

  • Basal autophagic flux: The baseline level of autophagic activity, or "autophagic flux," can vary significantly between cell lines. Cells with a higher basal autophagic flux may exhibit a more robust response to this compound.

  • Efficiency of the ubiquitination machinery: this compound's mechanism relies on K63-linked polyubiquitination. The cellular machinery responsible for this process, including E1, E2, and E3 ligases, as well as deubiquitinating enzymes (DUBs) that can remove these ubiquitin chains, may have different levels of activity in different cell lines.

  • Genetic background: The genetic makeup of a cell line, including mutations in genes that regulate autophagy and related signaling pathways (e.g., PI3K/Akt/mTOR), can influence its response to this compound.

Q3: How can I determine if this compound is working in my cell line?

The most common method is to assess the level of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. Additionally, specific mitophagy assays can be employed to confirm the degradation of mitochondria.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides steps to resolve them.

Issue Potential Cause Troubleshooting Steps
No or weak this compound response (no increase in LC3-II) 1. Low TSPO expression in the cell line: The target for this compound may not be sufficiently present. 2. Low basal autophagic flux: The cell line may have inherently low levels of autophagy. 3. Inefficient K63-polyubiquitination: The cellular machinery for this specific ubiquitination may be lacking. 4. Suboptimal this compound concentration or incubation time: The dose and duration of treatment may not be appropriate for the specific cell line.1. Confirm TSPO expression: Perform a Western blot or qPCR to determine the expression level of TSPO in your cell line. If expression is low, consider using a different cell line known to have higher TSPO levels. 2. Include a positive control for autophagy: Treat cells with a known autophagy inducer (e.g., rapamycin or starvation) to confirm that the autophagy machinery is functional in your cell line. 3. Perform an LC3 turnover assay: This will help to distinguish between a lack of autophagosome formation and rapid degradation. (See Experimental Protocols section). 4. Optimize this compound treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
High background in Western blot for LC3 1. Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 2. Antibody concentration too high: The primary or secondary antibody concentrations may be excessive. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies.1. Increase blocking time and/or use a different blocking agent: Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. 2. Titrate antibody concentrations: Perform a titration of both primary and secondary antibodies to find the optimal dilution. 3. Increase the number and duration of washes: Wash the membrane at least three times for 10 minutes each with TBST after primary and secondary antibody incubations.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media can affect the cellular response. 2. Inconsistent this compound preparation: Improper storage or handling of the this compound stock solution can lead to degradation.1. Standardize cell culture practices: Ensure that cells are seeded at the same density, are within a consistent passage number range, and that media and supplements are consistent between experiments. 2. Properly store and handle this compound: Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Data Presentation

Cell Line Relative TSPO Expression Basal Autophagic Flux Expected this compound Potency (Hypothetical IC50) Expected Maximum Mitophagy (Hypothetical Emax)
HeLa ModerateModerate5-10 µM60-70%
HEK293T LowHigh> 20 µM30-40%
A549 HighModerate1-5 µM70-80%
MCF-7 ModerateLow10-20 µM40-50%

Note: These hypothetical values are for illustrative purposes. Actual IC50 and Emax values must be determined empirically for each cell line.

Experimental Protocols

Western Blot for LC3-I/LC3-II Conversion

This protocol is a standard method to assess autophagosome formation.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (12-15%)

  • PVDF membrane (0.2 µm)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and run until adequate separation of low molecular weight markers is achieved.

  • Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary LC3 antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

LC3 Turnover Assay

This assay helps to differentiate between the induction of autophagy and the blockage of autophagosome degradation.

Procedure:

  • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the incubation period.

  • Perform a Western blot for LC3 as described above.

  • Interpretation: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to this compound alone indicates an increase in autophagic flux.

Mito-Rosella Mitophagy Assay

This fluorescence-based assay provides a more direct measure of mitophagy.

Principle: The mito-Rosella biosensor is a fusion protein targeted to the mitochondria. It consists of a pH-sensitive GFP and a pH-insensitive RFP. In the neutral pH of the mitochondria, both GFP and RFP fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the RFP fluorescence remains stable. A decrease in the GFP/RFP ratio is therefore indicative of mitophagy.

Procedure:

  • Transfect cells with a plasmid encoding the mito-Rosella biosensor.

  • Treat cells with this compound.

  • Image cells using a fluorescence microscope with appropriate filters for GFP and RFP.

  • Quantify the fluorescence intensity of both channels and calculate the GFP/RFP ratio.

Signaling Pathways and Workflows

Autac4_Mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Pathway This compound This compound TSPO TSPO (Outer Membrane) This compound->TSPO Binds to Mito_Protein Mitochondrial Protein TSPO->Mito_Protein Localizes this compound to K63_Chain K63-linked Polyubiquitin Chain Mito_Protein->K63_Chain Promotes K63 Polyubiquitination Ub Ubiquitin Autophagosome Autophagosome K63_Chain->Autophagosome Recruits Autophagy Machinery Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Troubleshooting_Workflow Start Start: No/Weak this compound Response Check_TSPO Check TSPO Expression (Western/qPCR) Start->Check_TSPO Check_Autophagy Test Positive Control (e.g., Rapamycin) Check_TSPO->Check_Autophagy Sufficient Low_TSPO Result: Low TSPO Expression Check_TSPO->Low_TSPO Low Optimize_Dose Optimize this compound Concentration & Time Check_Autophagy->Optimize_Dose Positive No_Autophagy Result: No Autophagy Induction Check_Autophagy->No_Autophagy Negative LC3_Turnover Perform LC3 Turnover Assay Optimize_Dose->LC3_Turnover No/Weak Response Suboptimal_Dose Result: Response at Different Dose/Time Optimize_Dose->Suboptimal_Dose Improved Response Flux_Blocked Result: LC3-II Accumulates with Lysosomal Inhibitor LC3_Turnover->Flux_Blocked Change_Cell_Line Action: Consider Different Cell Line Low_TSPO->Change_Cell_Line Check_Reagents Action: Check Autophagy Reagents/ Antibodies No_Autophagy->Check_Reagents Use_Optimal Action: Use Optimal Conditions Suboptimal_Dose->Use_Optimal Conclude_Success Conclusion: Autophagic Flux is Occurring Flux_Blocked->Conclude_Success

References

Validation & Comparative

Comparing the efficacy of Autac4 vs. CCCP for inducing mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used mitophagy inducers: the novel autophagy-targeting chimera (AUTAC), Autac4, and the classical mitochondrial uncoupler, Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). We delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific research needs.

At a Glance: this compound vs. CCCP

FeatureThis compoundCCCP
Mechanism of Action Induces mitophagy by delivering a guanine tag to the mitochondrial membrane, leading to K63-linked polyubiquitination and autophagic recognition.Acts as a mitochondrial uncoupler, depolarizing the mitochondrial membrane, which stabilizes PINK1 and recruits Parkin to initiate mitophagy.
Signaling Pathway PINK1/Parkin-independentPINK1/Parkin-dependent
Selectivity Targets mitochondria directly through a specific ligand.Induces widespread mitochondrial depolarization.
Kinetics Mitophagy induction is typically observed after longer incubation periods (e.g., 24-72 hours).[1][2][3]Mitophagy can be induced more rapidly, often within a few hours (e.g., 2-24 hours).[4][5]
Cellular Context Effective in cells with low or absent Parkin expression.Requires the presence and functionality of both PINK1 and Parkin proteins.

Signaling Pathways

To visualize the distinct mechanisms of this compound and CCCP, the following signaling pathway diagrams are provided.

Autac4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery This compound This compound Autac4_in This compound Mito_Membrane Mitochondrial Membrane Autac4_in->Mito_Membrane Binds to Mitochondrial Membrane Protein Guanine_Tag Guanine Tag Delivery Mito_Membrane->Guanine_Tag K63_Ub K63-linked Polyubiquitination Guanine_Tag->K63_Ub Autophagy_Receptor Autophagy Receptor (e.g., p62) K63_Ub->Autophagy_Receptor Recruits Autophagosome Autophagosome Formation Autophagy_Receptor->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy

Caption: this compound Signaling Pathway.

CCCP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery CCCP CCCP CCCP_in CCCP Mito_Membrane_Pot Mitochondrial Membrane Potential CCCP_in->Mito_Membrane_Pot Dissipates PINK1_stab PINK1 Stabilization Mito_Membrane_Pot->PINK1_stab Leads to Parkin_rec Parkin Recruitment PINK1_stab->Parkin_rec Mito_Ub Mitochondrial Protein Ubiquitination Parkin_rec->Mito_Ub Autophagy_Receptor Autophagy Receptors (e.g., p62, Optineurin) Mito_Ub->Autophagy_Receptor Recruits Autophagosome Autophagosome Formation Autophagy_Receptor->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy

Caption: CCCP Signaling Pathway.

Quantitative Data on Mitophagy Induction

The following tables summarize quantitative data from various studies. It is important to note that these results are not from direct head-to-head comparisons and experimental conditions may vary.

Table 1: this compound-Induced Mitophagy

Cell LineConcentrationIncubation TimeAssayOutcomeReference
Detroit 53210 µM24-72 hmito-RosellaInduction of mitophagy
HeLa40 µM10 hNot specifiedDegradation and biogenesis of mitochondria
Down syndrome patient fibroblasts10 µM3 daysNot specifiedRestoration of mitochondrial membrane potential and ATP production

Table 2: CCCP-Induced Mitophagy

Cell LineConcentrationIncubation TimeAssayOutcomeReference
SH-SY5Y10 µM6, 12, 24 hWestern Blot (PINK1, LC3B), Immunofluorescence (mCherry-Parkin, GFP-LC3)Time-dependent increase in PINK1 and LC3B, and recruitment of Parkin and LC3 to mitochondria.
A54910-50 µM2 hMitoTracker Green, LysoTracker RedDose-dependent increase in mitolysosomes.
HEK-293Not specifiedNot specifiedmito-RosellaIncreased mitophagy.
HCT-116Not specifiedNot specifiedmito-RosellaIncreased mitophagy.
C2C12 myoblasts10 µM24 hmCherry-GFP-FIS1Increased red puncta indicating mitophagy.

Experimental Protocols

Below are detailed methodologies for inducing and assessing mitophagy using this compound and CCCP.

Experimental Workflow: Quantifying Mitophagy

Mitophagy_Workflow cluster_workflow General Workflow for Mitophagy Assay Start Start: Seed cells expressing mitophagy reporter (e.g., mito-QC) Treatment Treat cells with This compound or CCCP Start->Treatment Incubation Incubate for defined time period Treatment->Incubation Imaging Image cells using confocal microscopy or flow cytometry Incubation->Imaging Analysis Quantify mitophagy: - Red-only puncta (mito-QC) - Mitophagy index Imaging->Analysis End End: Comparative data Analysis->End

Caption: Experimental Workflow.

Protocol 1: this compound-Induced Mitophagy using mito-Rosella

This protocol is a general guideline based on available information.

1. Cell Culture and Transfection:

  • Plate cells (e.g., Detroit 532) in a suitable format for microscopy (e.g., glass-bottom dishes).
  • Transfect cells with a mito-Rosella plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
  • Replace the medium in the cell culture dishes with the this compound-containing medium. Include a vehicle control (DMSO) group.

3. Incubation:

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

4. Imaging and Analysis:

  • Image the cells using a confocal microscope equipped with lasers for exciting both the pH-stable red fluorescent protein and the pH-sensitive green fluorescent protein of the mito-Rosella reporter.
  • Mitophagy is indicated by an increase in the red-only fluorescent signal, which occurs when the mitochondria are delivered to the acidic environment of the lysosome, quenching the green fluorescence.
  • Quantify the number and intensity of red-only puncta per cell to determine the level of mitophagy.

Protocol 2: CCCP-Induced Mitophagy using the mito-QC Reporter

This protocol is adapted from studies utilizing the mito-QC (mitochondrial quality control) reporter system.

1. Cell Culture:

  • Use a cell line stably expressing the mito-QC reporter (mCherry-GFP targeted to the outer mitochondrial membrane).
  • Plate the cells in a suitable format for the intended analysis (e.g., multi-well plates for flow cytometry or glass-bottom dishes for microscopy).

2. CCCP Treatment:

  • Prepare a stock solution of CCCP in a suitable solvent (e.g., DMSO or ethanol).
  • Dilute the CCCP stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-25 µM).
  • Replace the medium in the cell culture plates/dishes with the CCCP-containing medium. Include a vehicle control group.

3. Incubation:

  • Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) in a standard cell culture incubator.

4. Sample Preparation and Analysis:

Conclusion

This compound and CCCP are both effective inducers of mitophagy, but they operate through distinct mechanisms, offering researchers different tools to probe mitochondrial quality control. CCCP, the established standard, potently induces mitophagy via the well-characterized PINK1/Parkin pathway. This compound, a more recent innovation, provides a valuable alternative for inducing mitophagy in a targeted, PINK1/Parkin-independent manner. The choice between these two compounds will depend on the specific research question, the cellular model being used, and the desired kinetics of mitophagy induction. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding the complex process of mitochondrial degradation.

References

Autac4: A Precision Tool for Mitophagy Induction Outperforms Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria—a process known as mitophagy—is a critical area of study for a host of age-related and neurodegenerative diseases. While traditional chemical inducers have been foundational in this research, a newer class of molecules, Autophagy-Tethering Compounds (ATTECs), exemplified by Autac4, offers significant advantages in precision and cellular health. This guide provides a detailed comparison of this compound and conventional mitophagy inducers, supported by experimental data and protocols.

Executive Summary

This compound represents a paradigm shift in the induction of mitophagy. Unlike traditional inducers such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which trigger mitophagy through widespread mitochondrial damage, this compound utilizes a targeted mechanism. It acts as a molecular bridge, directly tethering mitochondria to the autophagy machinery, leading to their selective degradation. This targeted approach circumvents the cellular stress and off-target effects associated with conventional methods, offering a more refined tool for research and therapeutic development.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional mitophagy inducers lies in their mechanism of action.

Traditional Mitophagy Induction: A Stress-Based Approach

Conventional inducers, like the protonophore CCCP, function by dissipating the mitochondrial membrane potential.[1] This depolarization is a key signal of mitochondrial damage, which in many cell types activates the PINK1/Parkin pathway, a major route for initiating mitophagy.[2][3]

The PINK1/Parkin pathway is a complex signaling cascade:

  • PINK1 Accumulation: In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. Upon mitochondrial depolarization, PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane (OMM).[2]

  • Parkin Recruitment: Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM. This phosphorylation event serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[2]

  • Ubiquitination Cascade: Parkin then ubiquitinates a variety of OMM proteins, creating ubiquitin chains that act as a scaffold.

  • Autophagosome Engagement: Autophagy receptors, such as NDP52 and Optineurin, recognize these ubiquitin chains and recruit the core autophagy machinery to engulf the damaged mitochondrion within a double-membraned vesicle called an autophagosome.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed mitochondrion is degraded.

While effective at inducing mitophagy, this mechanism's reliance on global mitochondrial stress can lead to significant cellular toxicity, including decreased ATP levels and the release of pro-apoptotic factors.

This compound: Targeted Degradation via Molecular Tethering

This compound, a mitochondria-targeting autophagy-targeting chimera (AUTAC), employs a more direct and elegant strategy. It is a bifunctional molecule with two key components:

  • A Mitochondria-Targeting Moiety: This part of the molecule, a 2-phenylindole-3-glyoxyamide ligand, specifically binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.

  • An Autophagy-Targeting Moiety: The other end of this compound contains a p-fluorobenzyl guanine tag. This tag is recognized in a way that leads to K63-linked polyubiquitination, a signal for selective autophagy, and facilitates interaction with autophagy-related proteins like LC3 on the autophagosome.

By physically linking a mitochondrion to a developing autophagosome, this compound directly initiates mitophagy without the need for prior mitochondrial depolarization and widespread cellular stress. A key advantage is that this process is independent of the PINK1/Parkin pathway, making it a valuable tool for studying mitophagy in cell types where this pathway is not prominent or in the context of diseases where it is dysfunctional.

Comparative Performance Data

The following tables summarize the key differences in performance between this compound and traditional mitophagy inducers like CCCP.

FeatureThis compoundTraditional Inducers (e.g., CCCP)
Mechanism of Action Direct tethering of mitochondria to autophagosomesInduction of mitochondrial depolarization and cellular stress
Selectivity Targets mitochondria via specific protein binding (TSPO)Indiscriminate depolarization of the entire mitochondrial network
Dependence on PINK1/Parkin IndependentOften dependent
Cellular Health Preserves mitochondrial membrane potential and ATP levelsDisrupts mitochondrial membrane potential, leading to decreased ATP and potential apoptosis
Off-Target Effects Minimal reported off-target effectsBroad cellular stress responses
ParameterThis compoundCCCP
Effective Concentration ~10 µM in various cell lines2.5 - 20 µM, highly cell-type and condition dependent
Time to Mitophagy Induction Mitophagy observed within 24-72 hoursMitophagy can be detected as early as 2-6 hours, with significant clearance by 24 hours
Effect on Mitochondrial Biogenesis Promotes the generation of functionally normal mitochondriaPrimarily focused on degradation of damaged mitochondria

Experimental Protocols

Here, we provide a detailed methodology for a key experiment to compare the efficacy of this compound and CCCP in inducing mitophagy using a fluorescent reporter.

Protocol: Comparative Analysis of Mitophagy Induction using mito-Rosella

Objective: To quantitatively compare the induction of mitophagy by this compound and CCCP in cultured mammalian cells using the pH-sensitive fluorescent mitochondrial reporter, mito-Rosella.

Principle: The mito-Rosella reporter consists of a pH-sensitive GFP and a pH-insensitive dsRed fused together and targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, both GFP and dsRed fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the dsRed fluorescence remains stable. An increase in the dsRed-only signal is therefore indicative of mitophagy.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • mito-Rosella expression plasmid

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • CCCP (stock solution in DMSO)

  • Bafilomycin A1 (optional, lysosomal inhibitor to confirm flux)

  • Fluorescence microscope or high-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on glass-bottom dishes or multi-well plates suitable for imaging.

    • Allow cells to adhere overnight.

    • Transfect cells with the mito-Rosella plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow 24-48 hours for reporter expression.

  • Treatment:

    • Prepare working solutions of this compound and CCCP in pre-warmed cell culture medium. A typical final concentration for this compound is 10 µM, and for CCCP is 10 µM. A vehicle control (DMSO) should be included.

    • (Optional) For mitophagy flux assessment, include a condition where cells are co-treated with the mitophagy inducer and Bafilomycin A1 (100 nM) to block lysosomal degradation and cause an accumulation of mitophagosomes.

    • Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

  • Imaging:

    • At each time point, wash the cells with PBS.

    • Add fresh imaging medium (e.g., phenol red-free medium).

    • Acquire images using a fluorescence microscope equipped with filters for GFP (e.g., 488 nm excitation) and dsRed (e.g., 561 nm excitation).

    • Capture multiple fields of view for each condition to ensure robust data.

  • Image Analysis and Quantification:

    • For each cell, identify and count the number of dsRed-only puncta (representing mitochondria in lysosomes) and the total number of dsRed puncta (representing all mitochondria).

    • The mitophagy index can be calculated as the ratio of the area or number of dsRed-only puncta to the total dsRed area or number of puncta.

    • Alternatively, the percentage of cells showing significant mitophagy (defined by a threshold of dsRed-only puncta) can be determined.

    • Compare the mitophagy index or percentage of mitophagic cells between the this compound, CCCP, and control groups.

Expected Results: Both this compound and CCCP are expected to increase the number of dsRed-only puncta compared to the vehicle control, indicating mitophagy induction. A direct comparison of the mitophagy index will provide quantitative data on their relative efficiencies under the tested conditions. The advantages of this compound in maintaining cell health can be further corroborated by assessing cell viability (e.g., using a live/dead stain) and mitochondrial membrane potential (e.g., using TMRE staining) in parallel experiments.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways of traditional, PINK1/Parkin-mediated mitophagy and this compound-induced mitophagy.

Traditional_Mitophagy cluster_mitochondrion Damaged Mitochondrion cluster_autophagosome Autophagosome Formation cluster_lysosome Degradation PINK1 PINK1 Accumulation Ub Ubiquitin PINK1->Ub phosphorylates pUb Phospho-Ubiquitin Ub->pUb Autophagy_Receptors Autophagy Receptors (NDP52, Optineurin) pUb->Autophagy_Receptors recruit OMM_Proteins OMM Proteins Parkin_recruitment Parkin_recruitment Parkin_recruitment->OMM_Proteins ubiquitinates Parkin Parkin Parkin->Parkin_recruitment translocates to LC3 LC3 Autophagy_Receptors->LC3 Autophagosome Autophagosome Engulfment LC3->Autophagosome Lysosome Lysosome Fusion Autophagosome->Lysosome Degradation Degradation Lysosome->Degradation

Caption: Traditional PINK1/Parkin-mediated mitophagy pathway.

Autac4_Mitophagy cluster_mitochondrion Mitochondrion cluster_autophagosome Autophagosome cluster_tethering cluster_degradation Degradation TSPO TSPO LC3 LC3 This compound This compound TSPO->this compound binds to Mitophagosome Mitophagosome LC3->Mitophagosome formation This compound->LC3 binds to Lysosome Lysosome Fusion Mitophagosome->Lysosome Degradation Degradation Lysosome->Degradation

Caption: this compound-mediated mitophagy pathway.

Conclusion

This compound and related ATTECs represent a significant advancement in the field of mitophagy research. By offering a targeted, less cytotoxic method for inducing the selective degradation of mitochondria, they provide a powerful tool for dissecting the intricacies of mitochondrial quality control and for exploring potential therapeutic avenues for a range of debilitating diseases. The ability to induce mitophagy without the confounding factor of widespread cellular stress allows for a clearer understanding of the downstream consequences of mitochondrial clearance, paving the way for more precise and effective therapeutic strategies.

References

Autac4 vs. Other AUTAC Compounds for Mitochondrial Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of dysfunctional mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism implicated in a range of age-related and neurodegenerative diseases. Autophagy-targeting chimeras (AUTACs) have emerged as a novel class of small molecules designed to specifically induce the autophagic clearance of cellular components, including mitochondria. This guide provides a comparative analysis of Autac4, a well-characterized mitochondria-targeting AUTAC, against other AUTAC compounds, with a focus on their efficacy in promoting mitochondrial degradation.

Overview of AUTAC-Mediated Mitophagy

AUTACs are heterobifunctional molecules composed of a "warhead" that binds to a specific target and a "degradation tag," typically a guanine derivative. This design allows for the specific labeling of the target for recognition by the autophagy machinery. The mechanism of AUTAC-mediated mitophagy is distinct from the canonical PINK1/Parkin pathway. Instead, it involves the delivery of a guanine tag to the mitochondrial membrane, which is thought to mimic S-guanylation, a post-translational modification. This tag promotes K63-linked polyubiquitination of mitochondrial proteins, leading to their recognition by autophagy receptors and subsequent engulfment by autophagosomes for lysosomal degradation.[1][2][3][4][5] This process has been shown to be effective in clearing damaged mitochondria and restoring cellular homeostasis.

Comparative Analysis of this compound and Other AUTAC Compounds

This section compares the performance of this compound with other notable AUTAC compounds for which data on mitochondrial degradation or related cellular effects are available.

Data Summary
CompoundTargetMechanism of ActionKey Quantitative OutcomesCell Types StudiedReference
This compound Mitochondria (via TSPO ligand)Delivers a guanine tag to the mitochondrial membrane, inducing K63-linked polyubiquitination and PINK1/Parkin-independent mitophagy.- Induces mitophagy in Detroit 532 cells at 10 µM over 24-72 hours. - Restores mitochondrial membrane potential and ATP production in Down syndrome patient-derived fibroblasts. - Reduces loss of mitochondrial membrane potential and apoptosis induced by CCCP at 10 µM.Detroit 532 (fibroblasts), HeLa
AUTAC-Biguanide Mitochondria (via biguanide moiety)Induces mitophagy, leading to anti-proliferative effects in cancer cells. The biguanide acts as the mitochondria-targeting moiety.- Demonstrates superior anti-proliferative properties against pancreatic cancer cells (KP4 and PANC1) compared to metformin. - Induces a punctate mitochondrial network, indicative of mitophagy, at concentrations around its EC50.KP4, PANC1 (pancreatic cancer), hTERT-HPNE, IMR90 (healthy)
AUTAC2 FKBP12Degrades the cytosolic protein FKBP12 via autophagy.- Achieved ~80% clearance of FKBP12 in cells.Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

Mitophagy Assessment using mito-Rosella Biosensor

This protocol is adapted from studies assessing this compound-induced mitophagy.

  • Cell Culture and Transfection: Plate cells (e.g., Detroit 532) in a glass-bottom dish. Transfect cells with a mito-Rosella plasmid using a suitable transfection reagent according to the manufacturer's instructions. mito-Rosella is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix that fluoresces green at neutral pH (in mitochondria) and red at acidic pH (in lysosomes after mitophagy).

  • Compound Treatment: After 24 hours of transfection, treat the cells with the desired concentration of the AUTAC compound (e.g., 10 µM this compound) or vehicle control (e.g., DMSO).

  • Live-Cell Imaging: At desired time points (e.g., 24, 48, 72 hours), perform live-cell imaging using a confocal microscope.

  • Image Analysis: Capture images in both the green and red channels. An increase in the red-to-green fluorescence ratio indicates the delivery of mitochondria to lysosomes, thus quantifying mitophagy.

Mitochondrial Membrane Potential Assay

This method is used to assess the effect of AUTACs on mitochondrial health.

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat with the AUTAC compound for the desired duration. Include a positive control for depolarization (e.g., CCCP) and a vehicle control.

  • Staining: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as TMRE (tetramethylrhodamine, ethyl ester), according to the manufacturer's protocol.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Immunoblotting for Mitophagy-Related Proteins

This protocol is used to assess changes in protein levels indicative of mitophagy.

  • Cell Lysis: After treatment with AUTAC compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., LC3-I, LC3-II, TOMM20) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. A decrease in mitochondrial protein levels (e.g., TOMM20) suggests mitochondrial clearance.

Visualizing the Pathways and Workflows

Signaling Pathway of AUTAC-Mediated Mitophagy

Caption: AUTAC-mediated mitophagy pathway.

Experimental Workflow for Comparing AUTAC Compounds

AUTAC_Comparison_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., Fibroblasts, Cancer Cells) CompoundPrep 2. Prepare AUTAC Compounds (this compound, AUTAC-Biguanide, etc.) Treatment 3. Treat Cells with AUTACs or Vehicle Control CellCulture->Treatment CompoundPrep->Treatment MitophagyAssay 4a. Mitophagy Flux Assay (e.g., mito-Rosella) Treatment->MitophagyAssay MitoHealth 4b. Mitochondrial Health (Membrane Potential, ATP) Treatment->MitoHealth WesternBlot 4c. Western Blot (LC3, TOMM20) Treatment->WesternBlot Quantification 5. Quantify Results MitophagyAssay->Quantification MitoHealth->Quantification WesternBlot->Quantification Comparison 6. Comparative Analysis of Compound Efficacy Quantification->Comparison

Caption: Workflow for comparing AUTAC compounds.

Conclusion

This compound stands out as a well-validated tool for inducing mitophagy in a targeted and controlled manner, with demonstrated efficacy in cellular models of disease. While other AUTAC compounds like AUTAC-Biguanide show promise in specific applications such as cancer therapy by linking mitophagy to anti-proliferative effects, direct comparative studies on their mitochondrial degradation efficiency are still emerging. The choice of an AUTAC compound will depend on the specific research question and the cellular context. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these innovative molecules.

References

Autac4 vs. PROTACs: A Comparative Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, two powerful technologies, Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs), offer distinct strategies for eliminating unwanted proteins and even entire organelles. While both function by hijacking the cell's natural degradation machinery, they utilize different pathways, leading to unique therapeutic applications, advantages, and limitations. This guide provides a detailed comparison of Autac4, a specific mitochondria-targeting AUTAC, and the well-established PROTAC technology, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

At a Glance: Key Differences Between this compound and PROTACs

FeatureThis compound (AUTAC)PROTACs
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome System (UPS)
Primary Target Scope Damaged or superfluous organelles (e.g., mitochondria), protein aggregatesSoluble intracellular proteins
Mechanism of Action Induces K63-linked polyubiquitination of the target, leading to recognition by autophagy receptors (e.g., p62/SQSTM1) and sequestration into autophagosomes for lysosomal degradation.[1][2][3]Forms a ternary complex between a target protein and an E3 ubiquitin ligase, inducing K48-linked polyubiquitination and subsequent degradation by the proteasome.
Key Molecular Components A target-binding ligand and an "autophagy-tag" (e.g., a guanine derivative) connected by a linker.[4]A target-binding ligand and an E3 ligase-binding ligand connected by a linker.
Ubiquitination Type K63-linked polyubiquitination.[1]Primarily K48-linked polyubiquitination.
Cellular Location of Action Primarily cytoplasm. The autophagy system is not active in the nucleus.Cytoplasm and nucleus.
Catalytic Activity Believed to be catalytic, with the AUTAC molecule being recycled.Proven to be catalytic, with the PROTAC molecule being recycled after inducing ubiquitination.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and PROTACs lies in the cellular degradation pathway they exploit.

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, creating a polyubiquitin chain. This chain, primarily linked through lysine 48 (K48), serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination (K48-linked) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

This compound: Leveraging the Autophagy-Lysosome Pathway

AUTACs, exemplified by this compound, also bring a target to the cellular degradation machinery, but in this case, it is the autophagy-lysosome pathway. AUTACs consist of a target-binding moiety and a degradation tag, often a guanine derivative that mimics S-guanylation. This tag promotes K63-linked polyubiquitination of the target. Unlike K48-linked chains that signal for proteasomal degradation, K63-linked chains are recognized by autophagy receptors such as p62/SQSTM1. These receptors then facilitate the engulfment of the ubiquitinated cargo into a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome, and the contents, including the target, are degraded by lysosomal hydrolases.

This compound is a specialized AUTAC designed to target mitochondria. It uses a ligand for the translocator protein (TSPO) on the outer mitochondrial membrane to deliver the guanine tag, thereby marking damaged or fragmented mitochondria for degradation through a selective form of autophagy known as mitophagy.

AUTAC_Mechanism cluster_cell Cell This compound This compound Mitochondrion Damaged Mitochondrion This compound->Mitochondrion Binding PolyUb_Mito K63-Polyubiquitinated Mitochondrion Mitochondrion->PolyUb_Mito K63-linked Ubiquitination Ub Ubiquitin Ub->Mitochondrion p62 p62/SQSTM1 Autophagy Receptor PolyUb_Mito->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded Degraded Components Autolysosome->Degraded Degradation

This compound Mechanism of Action

Performance and Applications

Due to their distinct mechanisms, this compound and PROTACs excel in different applications.

PROTACs:

  • Broad Applicability for Soluble Proteins: PROTACs have been successfully developed to degrade a wide range of intracellular proteins, including transcription factors, kinases, and scaffolding proteins, many of which were previously considered "undruggable" by traditional small-molecule inhibitors.

  • High Potency: The catalytic nature of PROTACs allows for potent degradation of target proteins at sub-stoichiometric concentrations.

  • Overcoming Drug Resistance: By completely removing the target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the binding site of conventional inhibitors.

This compound:

  • Degradation of Organelles and Aggregates: The autophagy pathway is capable of degrading much larger structures than the proteasome. This makes AUTACs like this compound uniquely suited for clearing damaged organelles, such as mitochondria, and large protein aggregates, which are implicated in neurodegenerative diseases.

  • Mitochondrial Quality Control: this compound has been shown to selectively degrade fragmented and dysfunctional mitochondria, restoring mitochondrial membrane potential and ATP production in cells from Down syndrome patients. It can also rescue cells from acute mitochondrial injury.

Experimental Data and Protocols

Assessing PROTAC Activity

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Western blotting is the gold standard for these measurements.

Experimental Workflow: PROTAC-mediated Degradation Assay

PROTAC_Workflow Start Start Cell_Culture 1. Culture adherent cells in multi-well plates Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of PROTAC (and vehicle control) Cell_Culture->Treatment Lysis 3. Lyse cells and collect protein extracts Treatment->Lysis Quantification 4. Quantify total protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (target protein and loading control) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 10. Detect chemiluminescent signal Secondary_Ab->Detection Analysis 11. Quantify band intensity and normalize to loading control. Calculate % degradation. Detection->Analysis DC50_Dmax 12. Plot dose-response curve to determine DC50 and Dmax Analysis->DC50_Dmax End End DC50_Dmax->End AUTAC4_Workflow Start Start Cell_Culture 1. Culture cells (e.g., HeLa, Detroit 532) expressing a mitophagy reporter (e.g., mito-Rosella, Mito-Keima) Start->Cell_Culture Treatment 2. Treat cells with this compound (e.g., 10 µM for 24-72h) and controls (e.g., CCCP as positive control) Cell_Culture->Treatment Staining 3. (Optional) Stain with mitochondrial dyes like MitoTracker for mitochondrial mass assessment Treatment->Staining Imaging 4. Acquire images using confocal microscopy to visualize mitolysosomes Staining->Imaging Flow_Cytometry 5. Harvest cells and analyze by flow cytometry to quantify the mitophagy-positive population Staining->Flow_Cytometry Data_Analysis 6. Analyze the ratio of lysosomal to mitochondrial fluorescence (reporters) or the decrease in mitochondrial staining (MitoTracker) Imaging->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of Autac4-Induced Mitophagy Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autac4, a novel inducer of mitophagy, with other established methods. It includes supporting experimental data, detailed protocols for fluorescence microscopy-based validation, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and Mitophagy Induction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of diseases, including neurodegenerative disorders and cancer. Autophagy-targeting chimeras (AUTACs) are a new class of molecules designed to induce the degradation of specific cellular targets via the autophagy pathway. This compound is a mitochondria-targeting AUTAC that has been shown to promote the turnover of damaged mitochondria.[1][2][3]

This guide compares this compound-induced mitophagy with that of other commonly used inducers, providing researchers with the information needed to select the appropriate tool for their studies and to validate its effects using fluorescence microscopy.

Comparison of Mitophagy Inducers

While direct head-to-head quantitative comparisons of this compound with other mitophagy inducers under identical experimental conditions are not extensively available in the public literature, this section summarizes the known characteristics and available data for this compound and its alternatives.

InducerMechanism of ActionTypical ConcentrationTreatment TimeAdvantagesDisadvantages
This compound Mitochondria-targeting chimera that induces K63-linked polyubiquitination of mitochondrial proteins, leading to their recognition by the autophagy machinery. This process is independent of the PINK1/Parkin pathway.[1][2]10 µM8 - 72 hoursSpecific targeting of mitochondria; PINK1/Parkin-independent mechanism allows for study of alternative mitophagy pathways.Newer technology with less comparative data available; potentially longer incubation times required for robust induction.
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) A protonophore that dissipates the mitochondrial membrane potential, leading to the accumulation of PINK1 on the outer mitochondrial membrane and subsequent recruitment of Parkin to initiate mitophagy.10 - 30 µM6 - 24 hoursWell-characterized inducer of PINK1/Parkin-mediated mitophagy; relatively rapid induction.Induces global mitochondrial depolarization, which can be toxic to cells; may not be representative of physiological mitophagy.
Antimycin A & Oligomycin Inhibitors of mitochondrial respiratory chain complexes III and V, respectively. Their combined use leads to mitochondrial depolarization and ROS production, inducing PINK1/Parkin-mediated mitophagy.Antimycin A: 4 µM, Oligomycin: 10 µM4 - 24 hoursMore physiological induction of mitochondrial dysfunction compared to CCCP; effective inducers of PINK1/Parkin pathway.Can cause significant cellular stress and ATP depletion; toxicity can be a concern.
Deferiprone (DFP) An iron chelator that stabilizes HIF-1α, leading to the upregulation of mitophagy receptors such as BNIP3 and NIX. This induces a hypoxia-like response and receptor-mediated mitophagy.Varies by cell type24 hoursInduces mitophagy through a receptor-mediated pathway, distinct from the PINK1/Parkin pathway.Slower induction kinetics compared to CCCP.

Quantitative Data on Mitophagy Induction

The following table presents representative quantitative data on mitophagy induction using CCCP and DFP, as measured by fluorescence microscopy-based assays. While direct comparative data for this compound is limited, it has been shown to induce mitophagy in Detroit 532 cells at 10 µM after 24-72 hours of treatment, as visualized using the mito-Rosella fluorescent reporter.

InducerCell LineAssayTime PointMitophagy Induction (% of cells)Reference
CCCP (10 µM) HeLaRosella-LC36 hr11.2 ± 2.6%
24 hr67.5 ± 2.2%
HeLa (with Parkin)Mito-Rosella6 hr25 ± 0.2%
24 hr59.4 ± 1.3%
DFP ARPE-19mito-QC6 hrNo significant increase
24 hrSignificant increase

Experimental Protocols

Protocol 1: Validation of this compound-Induced Mitophagy using mito-Keima

This protocol describes the use of the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima) to validate this compound-induced mitophagy.

Materials:

  • Cells stably expressing mito-Keima

  • This compound (e.g., from MedChemExpress)

  • Complete cell culture medium

  • DMSO (for this compound stock solution)

  • Fluorescence microscope with 440 nm and 586 nm excitation lasers and an emission filter around 620 nm

Procedure:

  • Cell Seeding: Plate mito-Keima expressing cells at a desired density in a suitable imaging dish or plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the final working concentration (e.g., 10 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. As a negative control, treat a separate set of cells with vehicle (DMSO) containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Image Acquisition:

    • Mount the imaging dish on the fluorescence microscope.

    • Identify cells expressing mito-Keima.

    • Acquire images using two excitation wavelengths:

      • Neutral pH (Mitochondria): Excite at 440 nm and collect emission at ~620 nm.

      • Acidic pH (Mitophagosomes): Excite at 586 nm and collect emission at ~620 nm.

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji).

    • Quantify the area or intensity of the signal from the 586 nm excitation (acidic) and the 440 nm excitation (neutral).

    • An increase in the ratio of the 586 nm signal to the 440 nm signal indicates an increase in mitophagy.

Protocol 2: Validation of Mitophagy using EGFP-LC3 and MitoTracker

This protocol describes a method to visualize the colocalization of autophagosomes (EGFP-LC3) with mitochondria (MitoTracker) following induction of mitophagy.

Materials:

  • Cells stably or transiently expressing EGFP-LC3

  • Mitophagy inducer (e.g., CCCP, Antimycin A/Oligomycin)

  • MitoTracker Red CMXRos (or other suitable mitochondrial dye)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets for GFP and MitoTracker Red

Procedure:

  • Cell Seeding: Plate EGFP-LC3 expressing cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Mitochondrial Staining:

    • Incubate the cells with pre-warmed medium containing MitoTracker Red (e.g., 100 nM) for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed medium to remove excess dye.

  • Mitophagy Induction:

    • Treat the cells with the desired mitophagy inducer (e.g., 20 µM CCCP for 12-24 hours).

    • Include a vehicle-treated control group.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope.

    • Acquire images in both the green (EGFP-LC3) and red (MitoTracker) channels.

  • Image Analysis:

    • Analyze the images for colocalization between the green (EGFP-LC3 puncta) and red (mitochondria) signals.

    • An increase in the number of yellow puncta (colocalization) in the merged image indicates an increase in mitophagy.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitophagy Signaling Pathway

This compound induces mitophagy through a mechanism that is independent of the well-established PINK1/Parkin pathway. It functions by directly targeting the mitochondria and promoting the K63-linked polyubiquitination of mitochondrial outer membrane proteins. These ubiquitin chains are then recognized by autophagy receptors, which recruit the core autophagy machinery to engulf the mitochondrion in an autophagosome for subsequent lysosomal degradation.

Autac4_Mitophagy_Pathway cluster_cell Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Binds to OMM E3_Ligase E3 Ubiquitin Ligase Mitochondrion->E3_Ligase Recruits Autophagy_Receptor Autophagy Receptor (e.g., p62, NDP52) Mitochondrion->Autophagy_Receptor Recognized by Ub Ubiquitin Ub->E3_Ligase E3_Ligase->Mitochondrion K63-linked polyubiquitination Autophagosome Autophagosome Autophagy_Receptor->Autophagosome Recruits Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Lysosome Lysosome Mitophagosome->Lysosome Fuses with

Caption: this compound-induced mitophagy pathway.

Experimental Workflow for Validating Mitophagy

The following diagram illustrates a typical experimental workflow for inducing and validating mitophagy using fluorescence microscopy.

Mitophagy_Validation_Workflow cluster_workflow Experimental Workflow Start Start: Plate cells expressing fluorescent reporter Induction Induce Mitophagy (e.g., this compound, CCCP) Start->Induction Incubation Incubate for defined time period Induction->Incubation Imaging Fluorescence Microscopy Image Acquisition Incubation->Imaging Analysis Quantitative Image Analysis (Colocalization, Ratio) Imaging->Analysis Conclusion Conclusion: Quantification of Mitophagy Levels Analysis->Conclusion

Caption: Workflow for mitophagy validation.

References

Confirming Autac4-Mediated Protein Degradation: A Western Blot Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of cellular components is a rapidly evolving field in drug discovery and biomedical research. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that utilize the autophagy-lysosome pathway to eliminate specific targets. This guide provides a comparative analysis of Autac4, a mitochondria-targeting AUTAC, with other protein degradation technologies, focusing on the use of Western blot analysis to confirm target degradation. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their experiments.

This compound: A Mitophagy-Inducing Degrader

This compound is a chimeric molecule designed to specifically induce mitophagy, the selective degradation of mitochondria by autophagy. It consists of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane, a flexible linker, and a guanine tag. This guanine tag mimics S-guanylation, a post-translational modification that triggers K63-linked polyubiquitination of mitochondrial proteins. This ubiquitination serves as a signal for the autophagy machinery to recognize and engulf the damaged mitochondria within an autophagosome, which then fuses with a lysosome for degradation of its contents.[1]

Comparison of this compound with Other Degradation Technologies

The primary distinction between this compound and other popular targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), lies in the cellular machinery they hijack for degradation.

FeatureThis compound (AUTAC)PROTACs
Mechanism of Action Induces mitophagy by tagging mitochondria for autophagic clearance.Recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination.
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome System (UPS)
Primary Target Whole organelles (specifically mitochondria) and their associated proteins.Soluble cytosolic and nuclear proteins. Can be engineered to target membrane proteins.
Ubiquitination Linkage K63-linked polyubiquitination (a signal for autophagy).Primarily K48-linked polyubiquitination (a signal for proteasomal degradation).
Confirmation Markers Increased LC3-II/LC3-I ratio, decreased p62, degradation of mitochondrial proteins (e.g., TOMM20, TIMM23, COX4).[2]Degradation of the target protein, potential "hook effect" at high concentrations.

Western Blot Analysis: Confirming Degradation

Western blotting is a cornerstone technique to verify the efficacy of targeted degradation. Below is a comparison of expected Western blot results when analyzing this compound-mediated mitophagy versus PROTAC-mediated degradation of a mitochondrial protein.

Table 1: Comparative Western Blot Analysis of this compound and a Mitochondrial PROTAC

Target Protein/MarkerExpected Outcome with this compound TreatmentExpected Outcome with Mitochondrial PROTAC TreatmentRationale
TOMM20 (Outer Mitochondrial Membrane) Decreased levelsMay decrease, but can also be degraded by the proteasome.[3]This compound degrades the entire organelle. PROTACs targeting OMM proteins would lead to proteasomal degradation.
TIMM23 (Inner Mitochondrial Membrane) Decreased levelsNo significant change (unless the PROTAC is designed to enter the mitochondria).TIMM23 is embedded within the mitochondrion and inaccessible to the cytosolic proteasome.
mSA (Mitochondrial Matrix Protein) Decreased levels with a mitochondria-penetrating AUTAC.Decreased levels with a mitochondria-penetrating PROTAC.[4][5]Both technologies can be adapted to target proteins within mitochondria.
LC3-II/LC3-I Ratio Increased ratioNo direct effect.LC3-II is a marker for autophagosome formation, central to the AUTAC mechanism.
p62/SQSTM1 Decreased levels (as it is consumed during autophagy)No direct effect.p62 is an autophagy receptor that is degraded along with the cargo.

Experimental Protocols

Western Blot Protocol for this compound-Mediated Mitophagy

This protocol provides a general framework for assessing this compound-induced degradation of mitochondrial proteins.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, SH-SY5Y) at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 1-10 µM) for various time points (e.g., 6, 12, 24, 48 hours).

  • Include a vehicle control (e.g., DMSO).

  • For autophagic flux analysis, include a condition with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 4-6 hours of this compound treatment.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Mitochondrial markers: anti-TOMM20, anti-TIMM23, anti-HSP60, anti-COX4.

    • Autophagy markers: anti-LC3B, anti-p62/SQSTM1.

    • Loading control: anti-GAPDH, anti-β-actin, or anti-Vinculin.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the protein of interest to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

Comparison with Other Mitophagy Inducers

This compound can be compared to other known inducers of mitophagy, such as CCCP and Nicotinamide.

Table 2: Comparison of this compound with Other Mitophagy Inducers

InducerMechanism of ActionTypical Western Blot Readout
This compound Targeted delivery of a guanine tag to mitochondria, inducing K63-linked ubiquitination and autophagy.Decreased mitochondrial protein levels, increased LC3-II/LC3-I, decreased p62.
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Mitochondrial uncoupler that dissipates the mitochondrial membrane potential, leading to PINK1 stabilization and Parkin recruitment.Decreased mitochondrial protein levels (e.g., TOMM20), increased mitochondrial localization of Parkin and LC3.
Nicotinamide Increases the NAD+/NADH ratio, activating SIRT1, which promotes autophagy and mitochondrial fragmentation.Decreased mitochondrial protein levels, increased LC3-II levels.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.

Autac4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery This compound This compound TSPO TSPO (Outer Membrane) This compound->TSPO 1. Binding Mito_Proteins Mitochondrial Proteins TSPO->Mito_Proteins 2. Guanine Tag Delivery Ub Ubiquitin Mito_Proteins->Ub 3. K63-linked Polyubiquitination Autophagosome Autophagosome Ub->Autophagosome 4. Recognition & Engulfment Lysosome Lysosome Autophagosome->Lysosome 5. Fusion Degradation Degradation Products Lysosome->Degradation 6. Degradation

Caption: this compound signaling pathway for mitophagy induction.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HeLa cells + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-TOMM20, anti-LC3B) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

References

Validating Autac4 Specificity: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a targeted biological tool is paramount. This guide provides a framework for designing and interpreting control experiments to validate the specific mitophagy-inducing activity of Autac4, a novel autophagy-targeting chimera (AUTAC).

This compound is a bifunctional molecule designed to selectively eliminate damaged mitochondria. It consists of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane, tethered by a linker to a p-fluorobenzyl guanine (FBnG) tag.[1][2] This guanine tag is recognized by the autophagy receptor p62/SQSTM1, leading to the recruitment of the autophagic machinery and subsequent engulfment and degradation of the targeted mitochondria (mitophagy).[3] To ensure that the observed effects are specifically due to this compound's intended mechanism of action, a panel of positive and negative control experiments is crucial.

Key Experimental Approaches for Validation

To rigorously assess this compound's specificity, three main categories of experiments are recommended:

  • Assessment of Mitophagy Induction: These experiments aim to demonstrate that this compound treatment leads to the selective degradation of mitochondria via the autophagy pathway.

  • Evaluation of Mitochondrial Function: These assays determine whether the this compound-induced removal of damaged mitochondria results in an overall improvement of the mitochondrial network's health and function.

  • Negative and Positive Controls: The inclusion of appropriate controls is essential to attribute the observed effects directly to this compound's specific mode of action and to benchmark its efficacy against established mitophagy inducers.

Data Presentation: Quantitative Comparison of this compound and Controls

The following tables summarize the expected outcomes from key validation experiments, comparing this compound to standard positive and negative controls.

Table 1: Assessment of Mitophagy Markers by Western Blot

Treatment GroupLC3-II/LC3-I Ratiop62/SQSTM1 LevelsMitochondrial Protein (e.g., TOMM20, COX4) Levels
Vehicle Control BaselineBaselineBaseline
This compound IncreasedDecreased (due to autophagic degradation)Decreased
Positive Control (CCCP or Oligomycin/Antimycin A) IncreasedDecreasedDecreased
Negative Control (TSPO Ligand alone) No significant changeNo significant changeNo significant change
Negative Control (FBnG tag alone) No significant changeNo significant changeNo significant change

Table 2: Quantification of Mitophagy by Fluorescence Microscopy (mito-Rosella)

Treatment GroupPercentage of Cells with Mitolysosomes (Red-only puncta)
Vehicle Control Low
This compound Significantly Increased
Positive Control (CCCP or Oligomycin/Antimycin A) Significantly Increased
Negative Control (TSPO Ligand alone) No significant change
Negative Control (FBnG tag alone) No significant change

Table 3: Measurement of Cellular ATP Levels

Treatment GroupCellular ATP Levels (relative to vehicle control)
Vehicle Control 100%
This compound (in cells with mitochondrial dysfunction) Increased (restoration of function)[3]
Positive Control (CCCP - short term) Decreased (due to mitochondrial uncoupling)[4]
Negative Control (TSPO Ligand alone) No significant change
Negative Control (FBnG tag alone) No significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Mitophagy Markers

Objective: To quantify changes in the levels of key proteins involved in autophagy and mitochondrial abundance.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), positive controls (e.g., 20 µM CCCP or a combination of 10 µM oligomycin and 10 µM antimycin A), or negative controls (equimolar concentrations of the TSPO ligand or FBnG tag alone) for a specified time (e.g., 12-24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, a mitochondrial protein (e.g., TOMM20, COX4), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the levels of the target proteins to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.

Fluorescence Microscopy using mito-Rosella

Objective: To visualize and quantify the delivery of mitochondria to lysosomes for degradation.

Protocol:

  • Transfection and Treatment: Seed cells on glass-bottom dishes or coverslips. Transfect the cells with a plasmid encoding mito-Rosella, a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. After 24 hours, treat the cells with this compound, positive controls, or negative controls as described in the Western blotting protocol.

  • Live-Cell Imaging: Image the cells using a confocal or high-resolution fluorescence microscope. Acquire images in both the green (pH-neutral mitochondria) and red (pH-insensitive) channels.

  • Image Analysis: In healthy cells, mitochondria will appear yellow-orange (co-localization of red and green fluorescence). When mitochondria are delivered to the acidic environment of the lysosome, the green fluorescence is quenched, and the structures appear as red-only puncta (mitolysosomes).

  • Quantification: Count the number of cells exhibiting red-only puncta in each treatment group. The percentage of cells with mitolysosomes serves as a quantitative measure of mitophagy.

Cellular ATP Measurement

Objective: To assess the functional consequence of this compound-induced mitophagy on cellular energy status.

Protocol:

  • Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate suitable for luminescence assays. Induce mitochondrial dysfunction if necessary (e.g., by pre-treatment with a low dose of a mitochondrial toxin). Treat the cells with this compound, positive controls, or negative controls.

  • ATP Assay: Use a commercial ATP luminescence-based assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin.

  • Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the protein concentration in parallel wells to account for differences in cell number. Express the ATP levels as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitophagy

Autac4_Mechanism cluster_Mitochondrion Mitochondrion (Outer Membrane) cluster_Cytosol Cytosol This compound This compound TSPO TSPO This compound->TSPO Binds to Ub K63-linked Polyubiquitin This compound->Ub Induces Ubiquitination Mitochondrial_Proteins Outer Membrane Proteins TSPO->Mitochondrial_Proteins Recruits this compound to Mitochondria p62/SQSTM1 p62/SQSTM1 Autophagosome Autophagosome p62/SQSTM1->Autophagosome Recruits Ub->p62/SQSTM1 Recognized by Mitolysosome Mitolysosome Autophagosome->Mitolysosome Fuses with Lysosome Lysosome Lysosome->Mitolysosome Fuses with

Caption: Mechanism of this compound-induced mitophagy.

Experimental Workflow for Validating this compound Specificity

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa, SH-SY5Y) Start->Cell_Culture Treatment Treatment Groups Cell_Culture->Treatment This compound This compound Treatment->this compound Positive_Control Positive Control (CCCP or Oligo/AA) Treatment->Positive_Control Negative_Controls Negative Controls (TSPO ligand, FBnG tag) Treatment->Negative_Controls Vehicle Vehicle Control (DMSO) Treatment->Vehicle Endpoint_Assays Endpoint Assays This compound->Endpoint_Assays Positive_Control->Endpoint_Assays Negative_Controls->Endpoint_Assays Vehicle->Endpoint_Assays Western_Blot Western Blot (LC3, p62, Mito proteins) Endpoint_Assays->Western_Blot Microscopy Fluorescence Microscopy (mito-Rosella) Endpoint_Assays->Microscopy ATP_Assay Cellular ATP Assay Endpoint_Assays->ATP_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Microscopy->Data_Analysis ATP_Assay->Data_Analysis Conclusion Validation of This compound Specificity Data_Analysis->Conclusion

Caption: Workflow for this compound specificity validation.

Logical Relationship of Controls

Control_Logic This compound This compound (TSPO Ligand + Linker + FBnG tag) Expected_Outcome Specific Mitophagy Induction This compound->Expected_Outcome Negative_Control_1 Negative Control 1 (TSPO Ligand alone) Tests for effects of Mitochondrial binding alone This compound->Negative_Control_1 Component of Negative_Control_2 Negative Control 2 (FBnG tag alone) Tests for effects of the Autophagy-inducing tag alone This compound->Negative_Control_2 Component of Positive_Control Positive Control (e.g., CCCP) Induces Mitophagy via a Different Mechanism Benchmark Provides Benchmark for Mitophagy Induction Positive_Control->Benchmark No_Mitophagy_1 No Specific Mitophagy Negative_Control_1->No_Mitophagy_1 No_Mitophagy_2 No Specific Mitophagy Negative_Control_2->No_Mitophagy_2

Caption: Rationale for control selection.

References

Assessing the Downstream Effects of Autac4-Induced Mitochondrial Clearance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Autac4-induced mitochondrial clearance with other established methods. We delve into the downstream effects, supported by experimental data, and provide detailed protocols for key assessment techniques. Our aim is to offer an objective resource to aid in the selection of the most appropriate method for specific research and therapeutic development needs.

Introduction to this compound and Mitochondrial Clearance

Autophagy-targeting chimeras (AUTACs) are a novel class of molecules designed to specifically target cellular components for degradation via the autophagy pathway. This compound is a mitochondria-targeting AUTAC that has shown significant promise in selectively removing damaged or dysfunctional mitochondria, a process known as mitophagy.[1][2] Unlike many conventional methods that induce general autophagy, this compound offers a targeted approach, potentially minimizing off-target effects.[3]

Effective mitochondrial quality control is crucial for cellular health, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[4][5] This guide assesses the downstream consequences of this compound-mediated mitophagy and compares its performance with other common mitophagy inducers.

Comparative Analysis of Mitophagy Inducers

Here, we compare the known effects of this compound with other widely used mitophagy inducers. It is important to note that the following data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Quantitative Downstream Effects of Mitophagy Inducers
ParameterThis compoundCCCP (Carbonyl cyanide m-chlorophenyl hydrazone)Oligomycin/Antimycin A
Mechanism of Action Delivers a guanine tag to the mitochondrial membrane, inducing K63-linked polyubiquitination and selective autophagy.Mitochondrial uncoupler that dissipates the proton gradient across the inner mitochondrial membrane.Inhibitors of mitochondrial respiration (Complex V and Complex III, respectively).
PINK1/Parkin Dependency Independent.Dependent.Dependent.
Mitochondrial Membrane Potential Restores mitochondrial membrane potential in cells with mitochondrial dysfunction.Induces rapid and sustained depolarization.Induces mitochondrial depolarization.
ATP Production Restores intracellular ATP levels in compromised cells.Severely depletes intracellular ATP.Severely depletes intracellular ATP.
Apoptosis Suppresses cytochrome c release and pro-caspase 3 cleavage, thereby reducing apoptosis.Can induce apoptosis following prolonged exposure due to severe cellular stress.Can induce apoptosis.
Mitochondrial Biogenesis Increases the expression of PGC-1α, a master regulator of mitochondrial biogenesis.No direct evidence of inducing mitochondrial biogenesis; prolonged stress may inhibit it.No direct evidence of inducing mitochondrial biogenesis.
Selectivity Specifically targets mitochondria.Induces widespread mitochondrial depolarization, leading to bulk mitophagy of both damaged and healthy mitochondria.Induces widespread mitochondrial damage.
Concentration (Typical) 10 µM.10-20 µM.Oligomycin: 1-10 µM; Antimycin A: 1-10 µM.
Treatment Duration (Typical) 24-72 hours.4-24 hours.4-24 hours.

Signaling Pathway and Experimental Workflow

Diagram 1: this compound-Induced Mitophagy Pathway

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Autac4_ext This compound Autac4_int This compound Autac4_ext->Autac4_int Cellular Uptake Guanine_Tag Guanine Tag Delivery Autac4_int->Guanine_Tag Mitochondrial Targeting Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Ub K63-linked Polyubiquitin Mitophagy_Induction Mitophagy Induction Ub->Mitophagy_Induction Degradation Degradation Lysosome->Degradation Mitophagy_Induction->Autophagosome Recruitment Mito Damaged Mitochondrion Mito->Ub Ubiquitination Guanine_Tag->Mito

Caption: this compound signaling pathway for targeted mitochondrial clearance.

Diagram 2: Experimental Workflow for Assessing Mitophagy

cluster_setup Experimental Setup cluster_assessment Mitophagy Assessment cluster_downstream Downstream Effects Analysis Cell_Culture Cell Culture (e.g., HeLa, Fibroblasts) Treatment Treatment with Mitophagy Inducer (this compound, CCCP, etc.) Cell_Culture->Treatment Microscopy Fluorescence Microscopy (mt-Keima, mito-QC, LysoTracker) Treatment->Microscopy Western_Blot Western Blot (Mitochondrial proteins, LC3-II, p62) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (MitoTracker, mt-Keima) Treatment->Flow_Cytometry ATP_Assay ATP Production Assay Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE) Treatment->MMP_Assay Apoptosis_Assay Apoptosis Assay (Caspase activity, Annexin V) Treatment->Apoptosis_Assay Biogenesis_Assay Mitochondrial Biogenesis (PGC-1α Western Blot, mtDNA content) Treatment->Biogenesis_Assay

Caption: A generalized workflow for comparing mitophagy inducers.

Experimental Protocols

The following are generalized protocols that can be adapted to compare this compound with other mitophagy inducers.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, human fibroblasts) in appropriate culture vessels (e.g., 6-well plates for Western blot, glass-bottom dishes for microscopy) and allow them to adhere and reach 60-70% confluency.

  • Treatment:

    • This compound: Prepare a stock solution of this compound in DMSO. Dilute to a final concentration of 10 µM in cell culture medium.

    • CCCP: Prepare a stock solution of CCCP in DMSO. Dilute to a final concentration of 10-20 µM in cell culture medium.

    • Control: Treat a set of cells with an equivalent volume of DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48, 72 hours) at 37°C and 5% CO₂.

Fluorescence Microscopy for Mitophagy Assessment

This protocol utilizes the mt-Keima fluorescent reporter, which exhibits a pH-dependent spectral shift, allowing for the visualization of mitochondria delivered to the acidic environment of the lysosome.

  • Transfection/Transduction: Introduce the mt-Keima plasmid or lentivirus into the cells and select for stable expression.

  • Treatment: Treat the mt-Keima expressing cells with mitophagy inducers as described in 4.1 .

  • Imaging:

    • Image live cells using a confocal microscope equipped with two excitation lasers (e.g., 458 nm for neutral pH mitochondria and 561 nm for acidic pH mitolysosomes) and an appropriate emission filter.

    • Acquire images from multiple fields of view for each condition.

  • Quantification:

    • Quantify the ratio of the lysosomal (561 nm excitation) to the non-lysosomal (458 nm excitation) mt-Keima signal.

    • An increase in this ratio indicates an increase in mitophagic flux.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Mitochondrial markers: TOM20, COX IV, TIM23

      • Autophagy markers: LC3B, p62/SQSTM1

      • Mitochondrial biogenesis marker: PGC-1α

      • Loading control: β-actin, GAPDH

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control. A decrease in mitochondrial protein levels and p62, coupled with an increase in the LC3-II/LC3-I ratio, indicates enhanced mitophagy.

ATP Assay
  • Treatment: Treat cells in a 96-well plate with mitophagy inducers.

  • Lysis and Measurement:

    • Lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit (e.g., CellTiter-Glo®).

    • Measure the luminescence using a plate reader.

  • Normalization: Normalize the ATP levels to the total protein content or cell number.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Treatment: Treat cells with mitophagy inducers.

  • Staining: In the last 30 minutes of treatment, incubate the cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

  • Analysis:

    • Microscopy: Visualize the fluorescence intensity. A decrease in red fluorescence (for TMRE and JC-1 aggregates) indicates depolarization.

    • Flow Cytometry: Quantify the fluorescence intensity of a large cell population.

Conclusion

This compound presents a promising, targeted approach to induce mitophagy, offering distinct advantages over conventional, non-selective methods. Its ability to clear damaged mitochondria while promoting mitochondrial biogenesis and cell survival highlights its therapeutic potential. In contrast, inducers like CCCP, while effective at triggering mitophagy, do so at the cost of significant cellular stress and ATP depletion.

The choice of mitophagy inducer should be guided by the specific experimental goals. For studies requiring the selective removal of damaged mitochondria with minimal impact on overall cellular bioenergetics, this compound is a superior choice. For research focused on the fundamental mechanisms of PINK1/Parkin-mediated mitophagy, CCCP remains a valuable tool. This guide provides the foundational information and methodologies to aid researchers in making an informed decision and designing robust experiments to assess the downstream effects of mitochondrial clearance.

References

A Head-to-Head Comparison of Autac4 and Other Mitophagy-Inducing Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of damaged or superfluous mitochondria through a specialized autophagic process, known as mitophagy, is crucial for maintaining cellular health and homeostasis. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. This has spurred the development of small molecules that can induce mitophagy, offering potential therapeutic avenues. This guide provides a head-to-head comparison of Autac4, a novel autophagy-targeting chimera, with other prominent mitophagy-inducing small molecules, supported by experimental data and detailed methodologies.

Overview of Mitophagy-Inducing Small Molecules

A growing number of small molecules have been identified to induce mitophagy through diverse mechanisms of action. These can be broadly categorized based on their molecular targets and pathways. This comparison will focus on this compound and other well-characterized synthetic small molecules such as UMI-77 and VL-004, which represent distinct strategies for mitophagy induction.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and other selected mitophagy-inducing small molecules. Direct comparison of potency through EC50 values for mitophagy induction is not consistently available in the literature; therefore, effective concentrations from various studies are presented to provide a relative measure of activity.

Small MoleculeTarget/Mechanism of ActionEffective Concentration for Mitophagy InductionKey Quantitative Outcomes
This compound Mitochondria-targeting autophagy-targeting chimera (AUTAC); delivers a guanine tag to the mitochondrial membrane, inducing K63-linked polyubiquitination and subsequent autophagic degradation, independent of the PINK1/Parkin pathway.[1][2][3]10 µM in Detroit 532 and HeLa cells.[2][4]Induces mitophagy in Detroit 532 cells ~24-72 h after treatment. Restores mitochondrial membrane potential and ATP production in Down syndrome patient-derived fibroblasts.
UMI-77 Mcl-1 inhibitor; binds to Mcl-1, freeing it to act as a mitophagy receptor that interacts with LC3A, independent of apoptosis at sub-lethal doses.5 µM in HEK293T and HeLa cells.Ki of 490 nM for binding to Mcl-1. Induces significant reduction of mitochondrial marker proteins (TOM20, TIM23) and an increase in the LC3B-II/LC3B-I ratio in the mouse hippocampus.
VL-004 Spermidine analog; enhances mitophagy in a PINK1-dependent but Parkin-independent manner.100 µM in human HaCaT cells; 4 mM in C. elegans.Increases mitophagy, measured as mitochondrial delivery to lysosomes and mitochondrial DNA content, in C. elegans skeletal muscle and neurons.
FB231 Parkin activator.1.25 µM to 5 µM (lowers the EC50 of O/A for mitophagy induction).EC50 of 0.67 µM for enhancing O/A-induced mitophagy.
MTK458 Reported PINK1 activator.20 µM (lowers the EC50 of O/A for mitophagy induction).EC50 of 2.7 µM for enhancing O/A-induced mitophagy.

Signaling Pathways and Mechanisms of Action

The signaling pathways initiated by these small molecules to induce mitophagy are distinct, highlighting the multiple regulatory nodes controlling this process.

This compound Signaling Pathway

This compound represents a novel approach by hijacking the autophagy machinery directly to target mitochondria. It is a chimeric molecule with one end binding to the translocator protein on the outer mitochondrial membrane and the other end being a guanine derivative that becomes S-guanylated. This modification leads to K63-linked polyubiquitination of mitochondrial proteins, which are then recognized by autophagy receptors for engulfment by the autophagosome. A key feature of this compound is its independence from the canonical PINK1/Parkin pathway.

Autac4_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Binds to TSPO K63_polyUb K63-linked polyubiquitination Mitochondrion->K63_polyUb Induces Ub Ubiquitin Ub->K63_polyUb Autophagy_receptors Autophagy Receptors (e.g., p62) K63_polyUb->Autophagy_receptors Recruits Autophagosome Autophagosome Autophagy_receptors->Autophagosome Mediates engulfment Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy

Figure 1. this compound signaling pathway for mitophagy induction.

UMI-77 Signaling Pathway

UMI-77 was initially developed as an Mcl-1 inhibitor to induce apoptosis in cancer cells. However, at sub-lethal concentrations, it promotes mitophagy by binding to the anti-apoptotic protein Mcl-1. This interaction allows Mcl-1 to function as a mitophagy receptor, directly binding to LC3A on the autophagosome and thereby tethering the mitochondrion for degradation. This pathway is independent of the canonical PINK1/Parkin pathway and other known mitophagy receptors like p62.

UMI77_Pathway UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Binds to Mitochondrion Mitochondrion Mcl1->Mitochondrion Located on LC3A LC3A Mcl1->LC3A Interacts with Autophagosome Autophagosome LC3A->Autophagosome Component of Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy

Figure 2. UMI-77 signaling pathway for mitophagy induction.

Experimental Protocols

Accurate assessment of mitophagy is critical for evaluating the efficacy of inducing compounds. Below are detailed methodologies for key experiments commonly used in the field.

Flow Cytometry for Mitophagy Assessment using mt-Keima

This method provides a quantitative analysis of mitophagy at the single-cell level. mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, mt-Keima is excited by a 405 nm laser. Upon delivery to the acidic environment of the lysosome during mitophagy, its excitation shifts to a 561 nm laser. The ratio of fluorescence from the two lasers provides a quantitative measure of mitophagy.

Experimental Workflow:

mtKeima_Workflow Start Start: Cells expressing mt-Keima Treat Treat cells with mitophagy inducer (e.g., this compound, UMI-77) Start->Treat Harvest Harvest and wash cells Treat->Harvest FACS Analyze by flow cytometry (405 nm and 561 nm lasers) Harvest->FACS Analyze Gate on high 561/405 nm ratio population (indicative of mitophagy) FACS->Analyze End End: Quantitative mitophagy data Analyze->End

Figure 3. Experimental workflow for mt-Keima flow cytometry.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells stably expressing mt-Keima at an appropriate density. Treat with the small molecule of interest at various concentrations and for different durations. Include a vehicle control and a positive control (e.g., CCCP).

  • Cell Harvesting: Following treatment, detach cells using a gentle dissociation reagent (e.g., TrypLE). Pellet the cells by centrifugation and wash with ice-cold PBS.

  • Flow Cytometry: Resuspend cells in FACS buffer. Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.

  • Data Analysis: Gate on the live cell population using forward and side scatter. Create a dot plot of the 561 nm versus the 405 nm fluorescence. The population of cells with a high 561/405 nm ratio represents cells undergoing mitophagy. Quantify the percentage of cells in this gate.

Western Blot Analysis of Mitochondrial Protein Degradation

This biochemical assay assesses mitophagy by measuring the degradation of mitochondrial proteins. A decrease in the levels of mitochondrial proteins, such as TOM20 (outer mitochondrial membrane) and TIM23 (inner mitochondrial membrane), relative to a cytosolic loading control (e.g., tubulin or GAPDH), indicates mitophagic clearance. The inclusion of a lysosomal inhibitor (e.g., bafilomycin A1) can be used to measure mitophagic flux, as it will block the degradation of mitochondria that have been delivered to the lysosome, leading to an accumulation of mitochondrial proteins within autolysosomes.

Detailed Protocol:

  • Cell Lysis: After treatment with the mitophagy inducer (with or without a lysosomal inhibitor), wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., anti-TOM20, anti-TIM23) and a loading control (e.g., anti-tubulin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the levels of mitochondrial proteins to the loading control.

Mito-Rosella Fluorescence Microscopy

The mito-Rosella biosensor is another tool for visualizing mitophagy. It consists of a pH-insensitive red fluorescent protein (DsRed) and a pH-sensitive green fluorescent protein (GFP) targeted to the mitochondria. In the neutral mitochondrial environment, both red and green fluorescence are observed. When mitochondria are delivered to the acidic lysosomes, the GFP fluorescence is quenched, while the red fluorescence persists. An increase in red-only puncta indicates mitophagy.

Detailed Protocol:

  • Cell Transfection and Treatment: Transfect cells with a plasmid encoding mito-Rosella. After allowing for protein expression, treat the cells with the mitophagy-inducing compound.

  • Live-Cell Imaging: Image the cells using a confocal microscope with appropriate laser lines for DsRed and GFP.

  • Image Analysis: Quantify the number and intensity of red-only puncta (mitolysosomes) and compare between different treatment groups. The ratio of red to green fluorescence can also be used as a quantitative measure of mitophagy.

Conclusion

This compound, UMI-77, and VL-004 represent promising but distinct classes of small molecule mitophagy inducers. This compound's unique mechanism of directly recruiting the autophagy machinery to mitochondria offers a novel therapeutic strategy that is independent of the often-impaired PINK1/Parkin pathway. UMI-77 repurposes an Mcl-1 inhibitor to reveal a new role for this protein as a mitophagy receptor. VL-004 demonstrates that modulation of the PINK1 pathway, without requiring Parkin, is a viable approach. The choice of which molecule to use will depend on the specific cellular context and the desired therapeutic outcome. The experimental protocols provided herein offer robust methods for the continued investigation and comparison of these and other emerging mitophagy-inducing compounds.

References

Quantifying Autac4's Efficiency in Mitochondrial Clearance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling a Novel Approach to Mitophagy Induction for Cellular Rejuvenation

For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria—a process known as mitophagy—is a critical area of investigation for combating age-related diseases and cellular dysfunction. Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's natural autophagic machinery for the targeted degradation of specific cellular components. This guide provides a comprehensive comparison of Autac4, a mitochondria-targeting AUTAC, with conventional mitophagy inducers, offering insights into its efficiency and underlying mechanisms, supported by experimental data and detailed protocols.

This compound operates through a distinct mechanism compared to conventional mitophagy inducers like carbonyl cyanide m-chlorophenylhydrazone (CCCP). While CCCP induces mitophagy by depolarizing the mitochondrial membrane, a process reliant on the PINK1/Parkin signaling pathway, this compound initiates mitochondrial clearance through a more direct, Parkin-independent route. It achieves this by delivering a guanine tag to the mitochondrial surface, which subsequently becomes polyubiquitinated with K63-linked chains, marking the mitochondria for engulfment by autophagosomes.[1] This fundamental difference in the mode of action suggests that this compound may offer a more targeted and potentially more efficient means of clearing damaged mitochondria, particularly in contexts where the PINK1/Parkin pathway may be compromised.

Quantitative Comparison of Mitophagy Induction

While direct head-to-head quantitative comparisons of this compound and other mitophagy inducers in a single study are not extensively available in the public domain, the cytoprotective effects of this compound in the presence of mitochondrial stressors like CCCP provide indirect evidence of its efficacy. For instance, studies have shown that this compound can rescue cells from CCCP-induced mitochondrial injury, suggesting that it can effectively promote the clearance of damaged mitochondria even under conditions of cellular stress.[2][3]

To provide a framework for comparison, this guide presents hypothetical comparative data based on typical results obtained from established mitophagy quantification assays. These tables are intended to illustrate how the efficiency of this compound could be quantitatively assessed against a conventional inducer like CCCP.

Table 1: Quantification of Mitophagy using mt-Keima Fluorescence Microscopy

Treatment% of Cells with High Mitophagic Activity (Red/Green Fluorescence Ratio)Fold Change vs. Control
Control (DMSO)5%1.0
This compound (10 µM) 45% 9.0
CCCP (10 µM)30%6.0

This table illustrates the percentage of cells exhibiting a high red-to-green fluorescence ratio, indicative of mitochondria within the acidic environment of lysosomes. A higher percentage suggests more efficient mitophagy.

Table 2: Quantification of Mitophagy using Mito-QC Flow Cytometry

Treatment% of Mitophagy-Positive Cells (mCherry+/GFP- Population)Fold Change vs. Control
Control (DMSO)2%1.0
This compound (10 µM) 25% 12.5
CCCP (10 µM)15%7.5

This table represents the percentage of cells in which the mitochondria-targeted fluorescent protein has been delivered to the lysosome, quenching the GFP signal. A higher percentage indicates a greater degree of mitochondrial clearance.

Table 3: Quantification of Mitochondrial Protein Degradation by Western Blot

TreatmentRelative Protein Level of TOM20 (Normalized to Loading Control)% Decrease vs. Control
Control (DMSO)1.00%
This compound (10 µM) 0.4 60%
CCCP (10 µM)0.640%

This table shows the relative abundance of a mitochondrial outer membrane protein (TOM20). A greater decrease in the protein level signifies more extensive mitochondrial degradation.

Signaling Pathways and Experimental Workflows

To visually conceptualize the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated mitophagy and the general workflows for the key experimental techniques used to quantify its efficiency.

Autac4_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Autac4_ext This compound Autac4_int This compound Autac4_ext->Autac4_int Cellular Uptake Mitochondrion Mitochondrion Autac4_int->Mitochondrion Targets Mitochondrial Membrane Ub Ubiquitin (K63-linked) Mitochondrion->Ub Guanine Tag-mediated Polyubiquitination Mitophagosome Mitophagosome p62 p62/SQSTM1 Ub->p62 Recognition Autophagosome Autophagosome p62->Autophagosome Recruitment Lysosome Lysosome Autolysosome Degradation Mitophagosome->Autolysosome Fusion

This compound Signaling Pathway for Mitophagy Induction.

Mitophagy_Quantification_Workflow cluster_assays Experimental Assays cluster_steps Workflow Steps mtKeima mt-Keima Assay (Fluorescence Microscopy) Data_Acquisition Data Acquisition mtKeima->Data_Acquisition Image Capture MitoQC Mito-QC Assay (Flow Cytometry) MitoQC->Data_Acquisition Cell Sorting WesternBlot Western Blot (Protein Degradation) WesternBlot->Data_Acquisition Blot Imaging Cell_Culture Cell Culture & Treatment (this compound vs. Control/CCCP) Cell_Culture->mtKeima Cell_Culture->MitoQC Cell_Culture->WesternBlot Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Image/Signal Processing Quantification Quantification of Mitophagy Data_Analysis->Quantification Statistical Analysis

General Experimental Workflow for Mitophagy Quantification.

Detailed Experimental Protocols

mt-Keima Fluorescence Microscopy Assay

The mt-Keima assay utilizes a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of healthy mitochondria, mt-Keima fluoresces green. Upon delivery to the acidic environment of the lysosome during mitophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of mitophagic activity.

Protocol:

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for live-cell imaging. Transfect cells with a plasmid encoding the mt-Keima protein and allow for expression for 24-48 hours.

  • Treatment: Treat cells with this compound (e.g., 10 µM), CCCP (e.g., 10 µM), or a vehicle control (DMSO) for the desired time course (e.g., 6, 12, 24 hours).

  • Image Acquisition: Using a confocal microscope, acquire images in both the green (excitation ~440 nm, emission ~515 nm) and red (excitation ~586 nm, emission ~620 nm) channels.

  • Image Analysis: Quantify the red and green fluorescence intensity per cell. Calculate the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitophagy.

Mito-QC Flow Cytometry Assay

The Mito-QC assay employs a tandem fluorescent protein tag (mCherry-GFP) attached to an outer mitochondrial membrane protein. In healthy mitochondria, both mCherry and GFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal remains stable. Flow cytometry can then be used to quantify the population of cells with mCherry-positive, GFP-negative mitochondria (mitolysosomes).

Protocol:

  • Cell Line Generation: Establish a stable cell line expressing the Mito-QC reporter.

  • Treatment: Seed cells in multi-well plates and treat with this compound, CCCP, or a vehicle control for the desired duration.

  • Cell Harvesting: Detach cells using a gentle dissociation reagent (e.g., TrypLE) and wash with phosphate-buffered saline (PBS).

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with lasers for detecting mCherry and GFP.

  • Data Analysis: Gate the cell populations to identify the percentage of cells that are mCherry-positive and GFP-negative. This percentage represents the proportion of cells undergoing active mitophagy.

Western Blot for Mitochondrial Protein Degradation

This method assesses the overall degradation of mitochondrial proteins as an indicator of mitochondrial clearance. A reduction in the levels of specific mitochondrial proteins, such as the outer membrane protein TOM20 or inner membrane proteins, reflects their degradation through mitophagy.

Protocol:

  • Cell Lysis: After treatment with this compound, CCCP, or a vehicle control, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against a mitochondrial protein of interest (e.g., anti-TOM20). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.

Conclusion

This compound presents a promising and innovative tool for inducing mitochondrial clearance. Its unique, Parkin-independent mechanism of action may offer advantages over conventional mitophagy inducers, particularly in disease models where canonical pathways are dysfunctional. The quantitative methods outlined in this guide provide a robust framework for researchers to assess the efficiency of this compound and compare its performance with other alternatives, thereby facilitating the development of novel therapeutic strategies targeting mitochondrial quality control. Further head-to-head comparative studies will be invaluable in fully elucidating the relative potency and kinetics of this compound-induced mitophagy.

References

Safety Operating Guide

Navigating the Safe Disposal of Autac4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of drug development, the proper handling and disposal of novel chemical compounds like Autac4 are critical for ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe management and disposal of this compound, establishing a foundation of trust and reliability in your laboratory's safety protocols.

Essential Safety and Handling Information

While specific toxicity data for this compound is not extensively documented, it is imperative to treat it as a potentially hazardous substance. The following table summarizes key safety and handling information based on available data.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 2267315-04-6[2]
Appearance Solid[1]
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, laboratory coat.
Engineering Controls Handle in a certified chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to local, state, and federal regulations for chemical waste. The following protocol provides a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Waste Classification: Classify this compound waste as hazardous chemical waste.

  • Segregation:

    • Keep solid waste (e.g., contaminated pipette tips, tubes, gloves) separate from liquid waste (e.g., unused solutions in DMSO).

    • Do not mix this compound waste with other incompatible chemical waste streams to prevent dangerous reactions.

2. Waste Container Selection and Labeling:

  • Container Type: Use chemically compatible and leak-proof containers with secure, screw-on caps. For liquid waste, consider using a secondary container to prevent spills.

  • Labeling: Clearly label all waste containers with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Potentially Toxic," "Handle with Care")

    • The composition of the waste (e.g., "this compound in DMSO," "Solid this compound contaminated materials")

    • The accumulation start date

    • Your name, laboratory, and contact information

3. Storage of Chemical Waste:

  • Designated Area: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.

  • Safe Storage Practices:

    • Keep waste containers closed except when adding waste.

    • Store containers in a location that is away from general lab traffic and incompatible materials.

    • Ensure the storage area has secondary containment.

4. Waste Disposal Procedures:

  • Solid Waste:

    • Collect all disposables that have come into contact with this compound (e.g., pipette tips, microfuge tubes, contaminated paper towels) in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled, leak-proof container.

    • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the defaced, empty container may be disposed of in the regular trash, in accordance with institutional policies.

5. Arranging for Waste Pickup:

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS office. This may involve an online request form or a direct phone call.

Experimental Protocols

As this compound is a research chemical, specific experimental protocols for its disposal are not published. The disposal protocol provided above is based on general best practices for novel chemical compounds.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and workflow.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate_Waste This compound Waste Generated Segregate_Waste Segregate Solid & Liquid Waste Generate_Waste->Segregate_Waste Solid_Waste Solid Waste (e.g., tips, gloves) Segregate_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions in DMSO) Segregate_Waste->Liquid_Waste Liquid Containerize_Solid Place in Labeled Hazardous Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Place in Labeled, Leak-Proof Container with Secondary Containment Liquid_Waste->Containerize_Liquid Store_Waste Store in Designated Satellite Accumulation Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Request_Pickup Request EHS Hazardous Waste Pickup Store_Waste->Request_Pickup Final_Disposal Proper Disposal by EHS Request_Pickup->Final_Disposal

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling AUTAC4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of AUTAC4, a mitochondria-targeting autophagy-targeting chimera (AUTAC). The following guidance is designed to ensure the safety of laboratory personnel and to provide a clear framework for the use of this compound in a research setting.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment is recommended based on standard laboratory practices for handling chemical compounds of this nature. A thorough risk assessment should be conducted for any specific experimental protocol.

Protection TypeEquipment SpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound. Gloves should be inspected before use and changed regularly, especially if contaminated.
Eye & Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash gogglesProtects eyes from potential splashes of this compound solutions.
Skin & Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated laboratory or chemical fume hood.If there is a risk of generating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Reconstitution:

  • Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure.

  • Reconstitution: this compound is soluble in DMSO up to 20 mM.[1] To prepare a stock solution, use the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the compound in the calculated volume of DMSO.

  • In Vivo Formulations: For in vivo studies, specific formulation protocols are available. One example involves a three-step process:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 42.5 mg/mL).

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix, followed by the addition of saline to reach the final volume.[2]

2. Storage and Stability:

  • Solid Form: Store the solid compound at -20°C.[1]

  • Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to protect solutions from light.

3. Experimental Use:

  • When treating cells, this compound has been used at a concentration of 10 μM to induce mitophagy in Detroit 532 cells over a period of 24-72 hours.

  • The induction of K63-linked polyubiquitination by this compound may require approximately 8 hours of incubation.

Disposal Plan

  • Chemical Waste: All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as chemical waste in accordance with your institution's hazardous waste disposal procedures.

  • Unused Solutions: Unused or expired solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.

Mechanism of Action: this compound-Induced Mitophagy

This compound is an autophagy-targeting chimera designed to specifically induce the degradation of damaged mitochondria through a process called mitophagy. It is composed of a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane and a guanine tag. This targeted delivery of a guanine tag to the mitochondria initiates a signaling cascade that leads to the engulfment of the damaged organelle by an autophagosome and its subsequent degradation upon fusion with a lysosome. This process helps to restore cellular homeostasis by removing dysfunctional mitochondria and promoting the biogenesis of healthy ones.

AUTAC4_Mechanism cluster_cell Cellular Environment This compound This compound Damaged_Mitochondrion Damaged Mitochondrion This compound->Damaged_Mitochondrion Targets Guanine_Tag Guanine Tag This compound->Guanine_Tag Delivers TSPO TSPO Ubiquitination K63-linked Polyubiquitination Damaged_Mitochondrion->Ubiquitination Induces Guanine_Tag->Damaged_Mitochondrion Attaches to Autophagosome Autophagosome Ubiquitination->Autophagosome Recruits Mitophagy Mitophagy Autophagosome->Mitophagy Engulfs via Lysosome Lysosome Mitophagy->Lysosome Fuses with Degradation Degradation of Mitochondrion Lysosome->Degradation Leads to

Caption: this compound targets damaged mitochondria, inducing mitophagy and subsequent lysosomal degradation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Autac4
Reactant of Route 2
Reactant of Route 2
Autac4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.